Product packaging for 3-Methoxy-5-methylaniline(Cat. No.:CAS No. 63460-04-8)

3-Methoxy-5-methylaniline

Cat. No.: B3055236
CAS No.: 63460-04-8
M. Wt: 137.18 g/mol
InChI Key: SIYIMMXOEYEZHK-UHFFFAOYSA-N
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Description

3-Methoxy-5-methylaniline is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO B3055236 3-Methoxy-5-methylaniline CAS No. 63460-04-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-3-7(9)5-8(4-6)10-2/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYIMMXOEYEZHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80212881
Record name Methoxymethylbenzenamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63460-04-8
Record name Methoxymethylbenzenamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063460048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methoxymethylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80212881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Strategic Approach to the Synthesis of 3-Methoxy-5-methylaniline from 3,5-Dinitroanisole: A Multi-Step Pathway Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a comprehensive, multi-step synthetic pathway for the preparation of 3-Methoxy-5-methylaniline, a valuable substituted aniline for pharmaceutical and materials science applications.[1][2] The synthesis commences with the challenging starting material, 3,5-dinitroanisole, and proceeds through a rationally designed four-step sequence: (1) selective monoreduction of a nitro group, (2) diazotization followed by a Sandmeyer-type halogenation, (3) palladium-catalyzed cross-coupling to install the methyl group, and (4) final reduction of the remaining nitro functionality. This document provides an in-depth analysis of the causality behind experimental choices, detailed step-by-step protocols, and quantitative data to ensure procedural integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction

Substituted anilines are foundational building blocks in modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents, from kinase inhibitors in oncology to novel antimicrobials.[1][3] Their utility stems from their structural versatility and their ability to be synthetically modified to fine-tune pharmacological properties, such as bioavailability and metabolic stability.[4] this compound, in particular, serves as a critical precursor for diverse heterocyclic compounds and has been utilized in the development of antitubercular agents.[2][5]

The synthetic route detailed herein addresses the conversion of 3,5-dinitroanisole to the target molecule. This transformation is non-trivial as it requires the strategic replacement of a nitro group with a methyl group, a conversion not achievable through direct substitution. The proposed pathway overcomes this challenge by leveraging a sequence of reliable and well-documented organic reactions, providing a robust roadmap for obtaining the target compound.

Overall Synthetic Strategy

The transformation of 3,5-dinitroanisole into this compound is accomplished via the four-stage process illustrated below. This strategy isolates each key transformation, allowing for purification and characterization of stable intermediates, which is critical for the success of a multi-step synthesis.

G A 3,5-Dinitroanisole B 3-Amino-5-nitroanisole A->B  Step 1: Selective  Monoreduction  (Zinin Reduction) C 3-Bromo-5-nitroanisole B->C  Step 2: Diazotization &  Sandmeyer Reaction D 3-Methoxy-5-nitrotoluene C->D  Step 3: Suzuki-Miyaura  Cross-Coupling E This compound D->E  Step 4: Final  Reduction  (Catalytic Hydrogenation)

Caption: High-level overview of the four-step synthesis pathway.

Section 1: Selective Monoreduction of 3,5-Dinitroanisole

Mechanistic Rationale

The initial step requires the selective reduction of one of the two nitro groups. A complete reduction would lead to the undesired 3,5-diaminoanisole. The Zinin reduction, which utilizes sulfide salts (e.g., Na₂S, (NH₄)₂S) in an aqueous or alcoholic medium, is a classic and effective method for this purpose.[6][7][8] The reaction mechanism is believed to involve the nucleophilic attack of the sulfide ion on the electron-deficient nitro group.[9] The presence of two electron-withdrawing nitro groups makes the aromatic ring particularly susceptible to this initial attack. The reaction conditions can be tuned to favor monoreduction, yielding 3-amino-5-nitroanisole as the major product.[10]

Experimental Protocol: Zinin Reduction
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dinitroanisole (1.0 eq) in methanol.

  • Reagent Addition: In a separate flask, prepare a solution of sodium sulfide nonahydrate (1.5 eq) and sodium bicarbonate (1.8 eq) in deionized water. Add this solution to the methanolic solution of the starting material.[10]

  • Reaction: Heat the resulting suspension to reflux for approximately 30-60 minutes.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the mixture and concentrate it under reduced pressure to remove the methanol. Pour the aqueous residue into ice-water to precipitate the product.

  • Purification: Collect the orange-brown precipitate by filtration, wash with cold water, and air-dry to yield 3-amino-5-nitroanisole. Further purification can be achieved by recrystallization.

Data Presentation
ParameterValueSource
Starting Material 3,5-Dinitroanisole-
Key Reagents Sodium Sulfide, Sodium Bicarbonate[10]
Solvent Methanol/Water[10]
Temperature Reflux[10]
Reaction Time 30-60 minutes[10]
Expected Yield ~93%[10]

Section 2: Diazotization and Sandmeyer Halogenation

Mechanistic Rationale

To replace the remaining amino group with a methyl group in a subsequent step, it must first be converted into a better leaving group. The Sandmeyer reaction is the ideal choice for this transformation.[11][12] The primary aromatic amine is first converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0-5 °C) to prevent decomposition.[13][14] The resulting diazonium salt is then treated with a copper(I) halide, in this case, copper(I) bromide (CuBr). The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, where a one-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical, with the loss of nitrogen gas.[11] The bromine is then transferred from a copper(II) species to the radical, yielding 3-bromo-5-nitroanisole and regenerating the Cu(I) catalyst.

Experimental Protocol: Sandmeyer Reaction
  • Diazotization: Suspend 3-amino-5-nitroanisole (1.0 eq) in a solution of 48% hydrobromic acid (HBr) and cool to 0-5 °C in an ice-salt bath. Add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.[13] Stir for 30 minutes.

  • Copper Catalyst: In a separate flask, dissolve copper(I) bromide (1.2 eq) in additional 48% HBr.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

  • Completion & Workup: Allow the mixture to warm to room temperature and then heat gently (e.g., 60 °C) until the evolution of nitrogen gas ceases.[13] Cool the mixture, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation
ParameterValueSource
Starting Material 3-Amino-5-nitroanisole-
Key Reagents NaNO₂, HBr, CuBr[11][13]
Temperature 0-5 °C (Diazotization), RT-60 °C (Reaction)[13]
Key Intermediate Aryl Diazonium Salt[11]
Expected Yield 60-80% (Typical for Sandmeyer)-

Section 3: Palladium-Catalyzed C-C Bond Formation

Mechanistic Rationale

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds.[15][16] It is employed here to replace the bromine atom in 3-bromo-5-nitroanisole with a methyl group. The reaction utilizes a palladium catalyst, a boronic acid reagent (in this case, methylboronic acid or a derivative), and a base.[17] The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide.

  • Transmetalation: The organic group (methyl) is transferred from the boron atom to the palladium center. The base is crucial for activating the boronic acid to facilitate this step.[17]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond of the product and regenerating the Pd(0) catalyst.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdMe Ar-Pd(II)L₂-Me ArPdBr->ArPdMe Transmetalation (MeB(OH)₂ + Base) ArPdMe->Pd0 Reductive Elimination Product_out 3-Methoxy-5-nitrotoluene ArBr_in 3-Bromo-5-nitroanisole MeB_in Methylboronic Acid

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Setup: To a reaction vessel, add 3-bromo-5-nitroanisole (1.0 eq), methylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Solvent & Degassing: Add a suitable solvent system, such as a mixture of toluene and water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (e.g., 80-100 °C) under an inert atmosphere until TLC indicates the consumption of the starting material.

  • Workup: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to isolate 3-Methoxy-5-nitrotoluene.

Data Presentation
ParameterValueSource
Starting Material 3-Bromo-5-nitroanisole-
Key Reagents Methylboronic acid, Pd(PPh₃)₄, K₂CO₃[15][17]
Solvent Toluene/Water-
Temperature 80-100 °C-
Atmosphere Inert (N₂ or Ar)-
Expected Yield 70-90%-

Section 4: Final Reduction to this compound

Mechanistic Rationale

The final step is the reduction of the nitro group in 3-Methoxy-5-nitrotoluene to the corresponding primary amine. Catalytic hydrogenation is a clean, efficient, and high-yielding method for this transformation.[18][19] The reaction involves molecular hydrogen (H₂) as the reductant and a heterogeneous catalyst, typically palladium on carbon (Pd/C). The substrate adsorbs onto the surface of the catalyst, where the nitro group is reduced in a stepwise fashion, ultimately yielding the aniline derivative with water as the only byproduct.[19] This method is generally preferred over metal-acid reductions (e.g., Sn/HCl or Fe/HCl) which can require harsh conditions and more extensive workup procedures.[19]

Experimental Protocol: Catalytic Hydrogenation
  • Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve 3-Methoxy-5-nitrotoluene (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the substrate) under an inert atmosphere.

  • Hydrogenation: Seal the vessel, evacuate and purge with nitrogen, then evacuate and purge with hydrogen. Pressurize the vessel with hydrogen gas (e.g., 50 psi).

  • Reaction: Agitate the mixture at room temperature. The reaction is typically exothermic and can be monitored by the uptake of hydrogen.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the final product, this compound, which is often pure enough for subsequent use.

Data Presentation
ParameterValueSource
Starting Material 3-Methoxy-5-nitrotoluene-
Key Reagents H₂ (gas), 10% Pd/C[18][19]
Solvent Ethanol or Ethyl Acetate-
Pressure ~50 psi H₂-
Temperature Room Temperature-
Expected Yield >95%-

Conclusion

The synthesis of this compound from 3,5-dinitroanisole presents a significant synthetic challenge that can be effectively overcome through a strategic, four-step sequence. By combining a selective Zinin reduction, a classic Sandmeyer reaction, a modern Suzuki-Miyaura cross-coupling, and a clean catalytic hydrogenation, the target molecule can be constructed in a logical and reproducible manner. Each step is built upon well-established and high-yielding transformations, ensuring the overall viability of the pathway for researchers in drug discovery and chemical development.

References

Spectroscopic data for 3-Methoxy-5-methylaniline (¹H NMR, ¹³C NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic characteristics of 3-Methoxy-5-methylaniline (CAS No: 66584-31-4), a key aniline derivative utilized in the synthesis of various organic compounds, including antitubercular agents. Due to the limited availability of public experimental spectra for this specific isomer, this document presents a comprehensive profile based on predicted data, supported by established principles of spectroscopic interpretation and standard analytical methodologies. This approach offers a robust framework for researchers, scientists, and professionals in drug development for the identification and characterization of this compound.

Compound Overview

This compound, also known as 3-amino-5-methylanisole, is an aromatic organic compound featuring an aniline core substituted with a methoxy and a methyl group at the meta positions relative to the amino group.

Chemical Structure:

Molecular Structure of this compound

Table 1: Physicochemical Properties

PropertyValue
CAS Number 66584-31-4
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
Appearance Predicted to be a solid at room temperature

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of hydrogen atoms.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the amine protons, the methoxy protons, and the methyl protons.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H (H-2, H-6)~6.1 - 6.3Singlet (or narrow triplet, t)2H
Aromatic H (H-4)~6.0 - 6.2Singlet (or narrow triplet, t)1H
Amine (-NH₂)~3.6Broad Singlet (br s)2H
Methoxy (-OCH₃)~3.75Singlet (s)3H
Methyl (-CH₃)~2.25Singlet (s)3H
Interpretation of the ¹H NMR Spectrum
  • Aromatic Protons (H-2, H-4, H-6): The protons on the aromatic ring are expected to appear in the upfield region of the aromatic spectrum (typically 6.0-7.5 ppm) due to the electron-donating effects of both the amino and methoxy groups. The protons at positions 2 and 6 are chemically equivalent and would likely appear as a single signal. The proton at position 4 is in a unique environment. Due to the meta-substitution pattern, the coupling constants between these protons would be very small (meta-coupling, J ≈ 2-3 Hz), potentially leading to the signals appearing as sharp singlets or very narrow triplets.

  • Amine Protons (-NH₂): The protons of the primary amine group typically appear as a broad singlet. The chemical shift can vary depending on solvent, concentration, and temperature due to hydrogen bonding and exchange rates.

  • Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group are expected to produce a sharp singlet, typically found around 3.7-3.9 ppm. This is a characteristic chemical shift for methoxy groups attached to an aromatic ring.[1]

  • Methyl Protons (-CH₃): The protons of the methyl group attached directly to the aromatic ring will also appear as a sharp singlet, typically in the range of 2.2-2.5 ppm.

Experimental Protocol for ¹H NMR

A standardized protocol for acquiring a high-resolution ¹H NMR spectrum is crucial for data consistency and accuracy.

NMR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-20 mg) dissolve 2. Dissolve in Deuterated Solvent (~0.6 mL CDCl₃) weigh->dissolve transfer 3. Filter & Transfer to NMR Tube dissolve->transfer insert 4. Insert Sample into Spectrometer transfer->insert lock 5. Lock on Deuterium Signal insert->lock shim 6. Shim Magnetic Field (Maximize Homogeneity) lock->shim acquire 7. Acquire Spectrum (Set Parameters & Run) shim->acquire process 8. Process Data (FT, Phase, Baseline) acquire->process integrate 9. Integrate Peaks process->integrate analyze 10. Analyze & Assign integrate->analyze

Workflow for NMR Spectroscopic Analysis

  • Sample Preparation: Accurately weigh 5-20 mg of this compound.[2] The solid sample is then dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[3] The resulting solution should be filtered through a pipette with a glass wool or cotton plug directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[3][4]

  • Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer.

  • Data Acquisition: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.[2] The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp, well-resolved peaks. The spectrum is acquired by applying a series of radiofrequency pulses and recording the resulting signal.

  • Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier Transform (FT). The spectrum is then phase-corrected and the baseline is flattened. Peaks are integrated to determine the relative number of protons, and chemical shifts are referenced, typically to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of this compound would show eight distinct signals, corresponding to the eight unique carbon atoms in the structure.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-NH₂ (C-1)~148
C-H (C-2, C-6)~100, ~103
C-OCH₃ (C-3)~161
C-H (C-4)~95
C-CH₃ (C-5)~141
-OCH₃~55
-CH₃~22
Interpretation of the ¹³C NMR Spectrum
  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents.

    • C-1, C-3, C-5: The carbons directly attached to the nitrogen, oxygen, and methyl group (ipso-carbons) will have their chemical shifts significantly affected. The C-O (C-3) and C-N (C-1) carbons are expected to be the most downfield of the ring carbons due to the electronegativity of the heteroatoms. The C-CH₃ (C-5) will also be downfield.

    • C-2, C-4, C-6: The carbons bearing hydrogen atoms will be further upfield. The powerful electron-donating effects of the amino and methoxy groups will shield these positions, pushing their signals to relatively low ppm values for aromatic carbons.

  • Aliphatic Carbons:

    • Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically appears around 55-60 ppm, a characteristic region for aromatic methoxy carbons.[5]

    • Methyl Carbon (-CH₃): The methyl carbon attached to the aromatic ring is expected at the most upfield region of the spectrum, typically around 20-25 ppm.

Experimental Protocol for ¹³C NMR

The protocol for ¹³C NMR is similar to that for ¹H NMR, with key differences in sample concentration and acquisition parameters.

  • Sample Preparation: A higher concentration of the sample is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (1.1%). Typically, 20-50 mg of the compound is dissolved in ~0.6 mL of deuterated solvent.[2][6]

  • Data Acquisition: The spectrometer is tuned to the ¹³C frequency. A proton-decoupled experiment is most commonly performed, which collapses all C-H coupling, resulting in a spectrum of single lines for each unique carbon atom. A greater number of scans is required to achieve a good signal-to-noise ratio compared to ¹H NMR.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the presence of specific functional groups.

Predicted IR Absorption Bands

Table 4: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3450 - 3350N-H Asymmetric & Symmetric StretchPrimary Aromatic AmineMedium-Weak
3050 - 3000Aromatic C-H StretchAromatic RingMedium-Weak
2980 - 2850Aliphatic C-H Stretch-CH₃, -OCH₃Medium-Weak
1630 - 1580N-H Bend (Scissoring)Primary AmineMedium-Strong
1600, 1475C=C StretchAromatic RingMedium
1275 - 1200Aryl-O Stretch (Asymmetric)Aromatic EtherStrong
1050 - 1020Aryl-O Stretch (Symmetric)Aromatic EtherStrong
900 - 680Aromatic C-H Out-of-Plane BendSubstituted BenzeneStrong
Interpretation of the IR Spectrum
  • N-H Region: As a primary aromatic amine, this compound is expected to show two distinct, moderately sharp bands in the 3350-3450 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[7][8]

  • C-H Region: Weak to medium absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those just below 3000 cm⁻¹ are due to the C-H stretching of the methyl and methoxy groups.

  • Fingerprint Region (below 1650 cm⁻¹):

    • The N-H bending (scissoring) vibration of the primary amine group is expected to appear around 1600 cm⁻¹.[7]

    • Characteristic C=C stretching vibrations of the aromatic ring will be present around 1600 and 1475 cm⁻¹.

    • A very strong and characteristic feature will be the C-O stretching of the aryl ether group, which typically shows two bands: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.[1]

    • The substitution pattern on the benzene ring (1,3,5-trisubstituted) will give rise to strong C-H out-of-plane bending bands in the 900-680 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra of solid samples.

  • Background Scan: An initial scan is performed without the sample to record the background spectrum of the empty ATR crystal and the ambient atmosphere (containing CO₂ and water vapor). This background is automatically subtracted from the sample spectrum.[9]

  • Sample Application: A small amount of the solid this compound powder is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Pressure Application: A pressure arm is lowered to ensure firm and uniform contact between the sample and the crystal.

  • Spectrum Acquisition: The infrared spectrum is then recorded. The IR beam passes through the crystal and reflects internally, creating an evanescent wave that penetrates a short distance into the sample, where absorption occurs.[10] The process is typically rapid, requiring only a few seconds to a minute.[11]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the resulting ions based on their mass-to-charge (m/z) ratio. It provides information about the molecular weight and elemental composition of a compound and can offer structural clues through fragmentation patterns.

Predicted Mass Spectrum Data

For this compound, Electron Ionization (EI) would likely be used, which is a hard ionization technique that causes fragmentation.

Table 5: Predicted Key m/z Peaks and Plausible Fragments

m/zPlausible Fragment IdentityNotes
137[C₈H₁₁NO]⁺˙Molecular Ion (M⁺˙)
122[M - CH₃]⁺Loss of a methyl radical from the methoxy group
108[M - CHO]⁺Loss of a formyl radical
94[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide
77[C₆H₅]⁺Phenyl cation fragment
Interpretation of the Mass Spectrum

The mass spectrum provides a fingerprint of the molecule based on its fragmentation under energetic conditions.

MS_Fragmentation M M⁺˙ (m/z 137) [C₈H₁₁NO]⁺˙ F1 m/z 122 [M - CH₃]⁺ M->F1 - •CH₃ F2 m/z 108 [M - CHO]⁺ M->F2 - •CHO F3 m/z 94 [M - CH₃, -CO]⁺ F1->F3 - CO

Plausible EI-MS Fragmentation Pathway

  • Molecular Ion Peak (m/z 137): The peak with the highest mass-to-charge ratio will correspond to the intact molecule that has been ionized by the loss of one electron. Its presence confirms the molecular weight of the compound.[12]

  • Fragmentation Peaks:

    • Loss of Methyl (m/z 122): A common fragmentation pathway for anisole derivatives is the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group, resulting in a stable fragment at m/z 122.

    • Loss of Formyl Radical (m/z 108): Another characteristic fragmentation of methoxy-substituted aromatic rings is the loss of a formyl radical (•CHO, 29 Da), leading to a peak at m/z 108.

    • Further Fragmentation: The fragment at m/z 122 can further lose carbon monoxide (CO, 28 Da) to yield a fragment at m/z 94.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile and semi-volatile organic compounds.

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: A small volume (typically 1 µL) of the solution is injected into the GC inlet, where it is vaporized.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a long, thin capillary column. The column separates the components of the sample based on their boiling points and interactions with the column's stationary phase. For a pure sample, a single peak would be expected in the chromatogram.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[13][14]

  • Mass Analysis and Detection: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio. A detector then records the abundance of each ion, generating a mass spectrum for the compound as it elutes from the GC.[15]

Conclusion

This guide outlines the predicted spectroscopic data for this compound across ¹H NMR, ¹³C NMR, IR, and MS techniques. The interpretations are grounded in fundamental principles of chemical spectroscopy and provide a detailed roadmap for the characterization of this molecule. The included experimental protocols represent standard, validated methodologies in analytical chemistry, ensuring that researchers can confidently apply these techniques in a laboratory setting. While predicted data serves as a powerful guide, final structural confirmation should always be based on empirically acquired data.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Methoxy-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Methoxy-5-methylaniline, a versatile aromatic amine intermediate. We will delve into its fundamental chemical properties, explore its reactivity profile with a focus on synthetic applications, and outline key safety considerations. The insights presented herein are intended to support researchers in leveraging this compound's unique structural features for the design and synthesis of novel molecules in pharmaceuticals, dyes, and materials science.

Core Chemical Identity and Physicochemical Profile

Structure and Nomenclature

This compound is an aniline derivative characterized by a benzene ring substituted with a methoxy group, a methyl group, and an amino group at positions 3, 5, and 1, respectively. This substitution pattern dictates its electronic properties and reactivity.

  • IUPAC Name: this compound

  • Synonyms: 3-Methoxy-5-methylphenylamine, 3-Methoxy-5-methylbenzenamine[1]

  • CAS Number: 63460-04-8, 66584-31-4[1][2]

  • Molecular Formula: C₈H₁₁NO[2]

  • Molecular Weight: 137.18 g/mol [2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These characteristics are crucial for determining appropriate solvents, reaction conditions, and purification methods.

PropertyValueSource(s)
Appearance White solid / Clear Brown Oil[1][2]
Melting Point 46-47 °C[1]
Boiling Point 150-152 °C (at 22 Torr)[1]
Density ~1.039 g/cm³ (Predicted)[1]
pKa 4.30 ± 0.10 (Predicted)[1]
Solubility Slightly soluble in Chloroform and Ethyl Acetate. Soluble in organic solvents.[1][2]
Spectroscopic Signature

While a comprehensive public database of spectra for this specific isomer is limited, the expected spectroscopic characteristics can be inferred from its structure and data on related compounds.[3][4][5]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons (-OCH₃), the methyl group protons (-CH₃), and the amine protons (-NH₂). The aromatic protons will appear as multiplets in the aromatic region, with coupling patterns determined by their positions relative to each other. The methoxy and methyl protons will appear as sharp singlets in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electron-donating effects of the amine, methoxy, and methyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic ring and alkyl groups, C=C stretching in the aromatic region (around 1500-1600 cm⁻¹), and strong C-O stretching for the methoxy group (around 1000-1300 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 137. Fragmentation patterns would likely involve the loss of methyl or methoxy radicals.

Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay of the three substituents on the benzene ring. The amino (-NH₂) and methoxy (-OCH₃) groups are strong activating, ortho-, para-directing groups, while the methyl (-CH₃) group is a weakly activating, ortho-, para-directing group. This electronic configuration makes the aromatic ring highly susceptible to electrophilic attack and provides a nucleophilic amino group for a variety of transformations.

Reactions Involving the Amino Group

The primary amine functionality is a key site of reactivity, enabling the construction of more complex molecules.

Aromatic amines are classic precursors for diazonium salts, which are versatile intermediates in organic synthesis. Treatment of this compound with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures yields the corresponding diazonium salt. This intermediate can then be used in subsequent reactions, such as azo coupling with electron-rich aromatic compounds (e.g., phenols, anilines) to form azo dyes.[2] This reactivity is fundamental to its application in the synthesis of dyes and pigments.[2]

Diazotization_Workflow Aniline This compound Reagents NaNO₂, HCl 0-5 °C Aniline->Reagents Diazonium 3-Methoxy-5-methylbenzene diazonium chloride Reagents->Diazonium Diazotization CouplingPartner Electron-rich Coupling Partner (e.g., Naphthol) Diazonium->CouplingPartner AzoDye Azo Dye Product CouplingPartner->AzoDye Azo Coupling

Caption: Workflow for Diazotization and Azo Coupling.

The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic. It readily undergoes alkylation with alkyl halides or acylation with acyl chlorides or anhydrides to form the corresponding secondary/tertiary amines or amides. These reactions are crucial for installing protecting groups or for building out molecular scaffolds in drug discovery.[2]

This compound is a known precursor for the preparation of sulfonamides.[1] Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, a class of compounds with a broad range of pharmaceutical applications, including antitubercular agents.[1][6]

Electrophilic Aromatic Substitution

The combined electron-donating effects of the amino, methoxy, and methyl groups strongly activate the benzene ring towards electrophilic aromatic substitution. The positions ortho and para to the powerful -NH₂ and -OCH₃ activating groups are the most favorable sites for substitution.

  • Directing Effects: The primary directing influence comes from the amino group, followed by the methoxy group. Substitution is expected to occur at the positions ortho to the amino group (C2 and C6) and ortho to the methoxy group (C2 and C4). The C2 position is doubly activated by both groups, making it a highly probable site for substitution. The C4 and C6 positions are also strongly activated.

Caption: Summary of Electrophilic Substitution Directing Effects.

Key electrophilic substitution reactions include nitration and sulfonation, which proceed under standard acidic conditions.[2]

Utility in Heterocyclic Synthesis

The unique substitution pattern and the presence of the reactive amine group make this compound a valuable building block for the synthesis of various heterocyclic compounds.[2] For instance, it can participate in condensation reactions, such as the Friedländer synthesis, where it reacts with ortho-aminoaryl aldehydes or ketones to form substituted quinoline derivatives.[2] The methoxy group's electronic influence plays a role in directing the regioselectivity of these cyclization reactions.[2]

Synthesis of this compound

Several synthetic routes to this compound have been established. A common and reliable method involves the reduction of a corresponding nitroaromatic precursor.

  • From 4-Chlorotoluene: A multi-step synthesis can begin with 4-chlorotoluene. Nitration yields 3-nitro-4-chlorotoluene. A subsequent nucleophilic aromatic substitution with a methoxide source replaces the chlorine atom to give 4-methoxy-2-nitrotoluene. The final step is the reduction of the nitro group to an amine, yielding the target molecule.[2]

  • From 3,5-Dinitroanisole: Another route involves the selective reduction of one nitro group of 3,5-dinitroanisole to produce 3-methoxy-5-nitroaniline, followed by a second reduction step.[7]

Synthesis_Route Start 4-Methoxy-2-nitrotoluene Reagents Reducing Agent (e.g., H₂, Pd/C or SnCl₂) Start->Reagents Product This compound Reagents->Product Nitro Group Reduction

Caption: General Synthesis via Nitro Group Reduction.

Industrial and Research Applications

This compound serves as a key intermediate in several fields:

  • Dyes and Pigments: Its ability to undergo diazotization and coupling reactions makes it a precursor for synthesizing azo dyes and other colorants.[2]

  • Pharmaceuticals: The aniline scaffold is prevalent in many bioactive molecules. Derivatives of this compound are explored for potential therapeutic uses, such as in the development of novel antitubercular agents.[1][2]

  • Analytical Chemistry: Certain derivatives, like N-3-(Sulfopropyl)-3-methoxy-5-methylaniline, are used as reagents in enzymatic assays for determining levels of triglycerides, cholesterol, and uric acid.[8][9][10]

Safety and Handling

As with all aniline derivatives, this compound requires careful handling. It is classified as an irritant and may cause respiratory irritation, skin irritation, and serious eye irritation.[1][11]

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and lab coats.[12]

    • Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[12]

    • First Aid: In case of contact with skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists or if swallowed.[1][12]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[12][13]

References

The Versatile Virtuoso: 3-Methoxy-5-methylaniline as a Cornerstone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate tapestry of organic synthesis, the selection of a starting material can dictate the elegance, efficiency, and ultimate success of a synthetic campaign. Among the myriad of available building blocks, 3-Methoxy-5-methylaniline has emerged as a particularly versatile and valuable scaffold. Its unique electronic and steric properties, arising from the judicious placement of a methoxy, a methyl, and an amino group on the aromatic ring, render it a powerful tool in the construction of complex molecular architectures, from life-saving pharmaceuticals to advanced functional materials. This guide provides a comprehensive overview of this compound, delving into its synthesis, reactivity, and diverse applications, with a focus on providing practical, field-proven insights for the modern synthetic chemist.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is paramount for its effective utilization. The key physicochemical and spectroscopic data for this compound are summarized below.

PropertyValueSource/Reference
CAS Number 63460-04-8[1]
Molecular Formula C₈H₁₁NO[1]
Molecular Weight 137.18 g/mol [1]
Appearance White solid[1]
Melting Point 46 °C[2]
Boiling Point Not well-documented[1]
Solubility Soluble in organic solvents[1]

Spectroscopic Data:

While a dedicated, published spectrum for this compound can be elusive, data from closely related analogs provide a reliable predictive framework for its characterization.

Spectroscopy Expected Chemical Shifts/Signals
¹H NMR Aromatic protons would appear as distinct singlets or narrowly coupled doublets in the aromatic region (δ 6.0-7.0 ppm). The methoxy group protons would be a sharp singlet around δ 3.7-3.8 ppm. The methyl group protons would also be a singlet around δ 2.2-2.3 ppm. The amine protons would present as a broad singlet.
¹³C NMR Aromatic carbons would resonate in the δ 100-160 ppm range, with the carbon attached to the methoxy group being the most downfield. The methoxy and methyl carbons would appear at approximately δ 55 ppm and δ 21 ppm, respectively.
IR (Infrared) Characteristic peaks would include N-H stretching vibrations (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and alkyl groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and C-O stretching of the methoxy group (around 1000-1300 cm⁻¹).
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z = 137.18.

Synthesis of this compound: A Practical Approach

The accessibility of a building block is a critical consideration for its widespread adoption. This compound can be reliably synthesized through a multi-step sequence, often starting from commercially available precursors. A common and effective strategy involves the nitration of a substituted toluene, followed by methoxylation and subsequent reduction of the nitro group.[1]

Synthetic Workflow Diagram

Synthesis_Workflow Start 4-Chlorotoluene Step1 Nitration (HNO₃, H₂SO₄) Start->Step1 Intermediate1 3-Nitro-4-chlorotoluene Step1->Intermediate1 Step2 Methoxylation (NaOMe, MeOH) Intermediate1->Step2 Intermediate2 4-Methoxy-2-nitrotoluene Step2->Intermediate2 Step3 Reduction (e.g., H₂, Pd/C or SnCl₂, HCl) Intermediate2->Step3 Product This compound Step3->Product

Caption: A typical synthetic route to this compound.

Detailed Experimental Protocol: Synthesis via Reduction of a Nitroarene Intermediate

This protocol is adapted from a similar, well-established reduction of a nitroaromatic compound.[3]

Step 1: Preparation of 3-Methoxy-5-nitrophenylamine (A Precursor Analog)

  • Reaction Setup: To a solution of sodium sulfide (5.5 g, 70.58 mmol) in deionized water (60 mL), add sodium bicarbonate (5.62 g, 66.87 mmol). Once the sodium bicarbonate has completely dissolved, add methanol (50 mL) and cool the solution to 0°C.

  • Reaction Execution: A precipitate may form, which should be removed by filtration through a pad of Celite. The clear filtrate is then added quickly to a solution of 3,5-dinitroanisole (7.36 g, 37.15 mmol) in methanol (50 mL). The resulting suspension is heated to reflux for 30 minutes.

  • Work-up and Isolation: After reflux, the solution is concentrated in vacuo to remove the methanol. The remaining aqueous residue is poured into 200 mL of ice-water. The resulting orange precipitate is collected by filtration and air-dried to yield 3-methoxy-5-nitro-phenylamine.[3]

Step 2: Reduction to this compound

  • Reaction Setup: The nitro intermediate (e.g., 4-methoxy-2-nitrotoluene) is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

  • Reaction Execution: The reaction mixture is placed under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude this compound, which can be further purified by column chromatography or distillation if necessary.

The Reactivity Landscape: A Hub for Strategic Bond Formation

The synthetic utility of this compound stems from the reactivity of its aniline moiety and the directing effects of the methoxy and methyl substituents. This section explores some of the key transformations where this building block shines.

Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, and this compound is an excellent coupling partner in these reactions.[4] This powerful transformation allows for the formation of C-N bonds between aryl halides or triflates and the aniline.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)-X(L_n) OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord R-NH₂ Amido_complex Ar-Pd(II)-NHR(L_n) Amine_Coord->Amido_complex Red_Elim Reductive Elimination Amido_complex->Red_Elim Base Product Ar-NHR Red_Elim->Product Product->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

This generalized protocol can be adapted for the coupling of this compound with various aryl halides.

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., XPhos, 4 mol%). The flask is sealed and the atmosphere is replaced with an inert gas (e.g., argon) by evacuating and backfilling three times.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOt-Bu, 1.4 equivalents), the aryl halide (1.0 equivalent), and this compound (1.2 equivalents). Add an anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting materials are consumed, as monitored by TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent like ethyl acetate. The mixture is filtered through Celite to remove palladium residues and inorganic salts. The filtrate is concentrated, and the crude product is purified by column chromatography.

Heterocycle Synthesis: Constructing Quinolines, Pyrimidines, and Pyrazoles

The nucleophilic character of the amino group and the activated aromatic ring make this compound an ideal precursor for the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry.

The Skraup synthesis is a classic method for preparing quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent.[5] The methoxy and methyl groups on this compound will direct the cyclization to yield a specifically substituted quinoline.

  • Reaction Setup: In a fume hood, a mixture of this compound, glycerol, a dehydrating agent (concentrated sulfuric acid), and an oxidizing agent (such as nitrobenzene or arsenic acid) is carefully prepared in a round-bottom flask equipped with a reflux condenser.

  • Reaction Execution: The mixture is heated cautiously. The reaction is often exothermic and may require initial cooling before being heated to reflux for several hours.

  • Work-up and Isolation: After cooling, the reaction mixture is poured into a large volume of water and neutralized with a base (e.g., sodium hydroxide). The quinoline product can then be isolated by steam distillation or solvent extraction, followed by purification.

This compound serves as a key building block for pyrimidine and pyrazole derivatives.[1] The synthesis of pyrimidines often involves the condensation of the aniline with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization with an amidine or a similar reagent.[6] Pyrazole synthesis can be achieved by reacting the aniline with a chalcone derivative under basic conditions.[1]

Applications in Drug Discovery and Development

The structural motifs accessible from this compound are of significant interest to the pharmaceutical industry.

A Scaffold for Kinase Inhibitors

Many kinase inhibitors, a cornerstone of modern cancer therapy, feature aniline-based pharmacophores. The substitution pattern of this compound can be strategically employed to achieve potent and selective inhibition of various kinases. For instance, the aniline moiety can form crucial hydrogen bonds within the ATP-binding pocket of the kinase, while the methoxy and methyl groups can be tailored to occupy specific hydrophobic pockets, thereby enhancing binding affinity and selectivity.

Precursor to Chiral Auxiliaries

Chiral auxiliaries are indispensable tools in asymmetric synthesis, enabling the stereocontrolled formation of chiral molecules.[7] this compound can be elaborated into chiral auxiliaries, such as chiral amino alcohols, which can direct the stereochemical outcome of reactions like Diels-Alder cycloadditions.[1] The methoxy group can play a role in chelation control, further enhancing diastereoselectivity.

Chiral_Auxiliary_Workflow Aniline This compound Functionalization Functionalization (e.g., reduction, acylation) Aniline->Functionalization Auxiliary Chiral Auxiliary Functionalization->Auxiliary Coupling Coupling with Prochiral Substrate Auxiliary->Coupling Chiral_Intermediate Diastereomeric Intermediate Coupling->Chiral_Intermediate Stereoselective_Rxn Stereoselective Reaction Chiral_Intermediate->Stereoselective_Rxn Diastereomer_Product Diastereomerically Enriched Product Stereoselective_Rxn->Diastereomer_Product Cleavage Cleavage and Auxiliary Recovery Diastereomer_Product->Cleavage Final_Product Enantiomerically Enriched Product Cleavage->Final_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for the use of a chiral auxiliary derived from this compound.

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation, ingestion, and skin contact.

Conclusion

This compound is a testament to the power of a well-designed building block in organic synthesis. Its unique combination of functional groups and substitution pattern provides a versatile platform for the construction of a wide array of complex molecules with significant applications in medicinal chemistry and materials science. From facilitating robust C-N bond formations to serving as a precursor for intricate heterocyclic systems and chiral auxiliaries, this compound offers a reliable and strategic starting point for innovative synthetic endeavors. As the demand for novel and sophisticated molecules continues to grow, the importance of this versatile aniline derivative in the synthetic chemist's toolbox is set to expand even further.

References

A Comprehensive Technical Guide to the Synthesis of Novel Heterocyclic Compounds from 3-Methoxy-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Methoxy-5-methylaniline in Heterocyclic Chemistry

This compound, a readily available aromatic amine, serves as a pivotal building block in the synthesis of a diverse array of novel heterocyclic compounds. Its unique substitution pattern, featuring an electron-donating methoxy group and a methyl group, significantly influences the regioselectivity and reactivity of the aromatic ring, making it a valuable precursor for constructing complex molecular architectures.[1] The strategic placement of these substituents not only directs further functionalization but also imparts specific physicochemical properties to the resulting heterocyclic systems, which are of profound interest in medicinal chemistry and drug discovery. The aniline moiety itself is a well-established pharmacophore, though its potential for metabolic activation necessitates careful molecular design, often leading to its incorporation within larger, more stable heterocyclic frameworks.

This in-depth technical guide provides a comprehensive overview of the synthetic routes to construct key heterocyclic scaffolds, namely quinolines and benzimidazoles, utilizing this compound as the primary starting material. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven experimental protocols, and present data on the biological potential of the resulting compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the creation of novel chemical entities with therapeutic potential.

Part 1: Synthesis of Substituted Quinolines

The quinoline ring system is a prominent scaffold in a multitude of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The incorporation of the 6-methoxy-8-methyl substitution pattern, directly derivable from this compound, is of particular interest for modulating the pharmacological profile of these compounds. We will explore three classical and highly effective methods for the construction of the quinoline core from our designated precursor.

The Skraup-Doebner-von Miller Synthesis: A Direct Approach to 6-Methoxy-8-methylquinoline

The Skraup-Doebner-von Miller reaction is a robust and direct method for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds. In the context of this compound, this reaction offers a straightforward route to 6-methoxy-8-methylquinoline. The reaction proceeds via a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and aromatization.

G cluster_start Starting Materials cluster_process Reaction Cascade cluster_end Product A This compound P1 1,4-Michael Addition A->P1 B α,β-Unsaturated Carbonyl (e.g., Acrolein from Glycerol) B->P1 C Acid Catalyst (e.g., H₂SO₄) C->P1 D Oxidizing Agent (e.g., Nitrobenzene) P4 Oxidation/Aromatization D->P4 P2 Electrophilic Cyclization P1->P2 P3 Dehydration P2->P3 P3->P4 E 6-Methoxy-8-methylquinoline P4->E

Caption: Workflow of the Skraup-Doebner-von Miller synthesis.

Materials:

  • This compound

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous sulfate (optional, as a moderator)

  • Sodium hydroxide (for neutralization)

  • Organic solvent for extraction (e.g., Dichloromethane)

Procedure:

  • To a reflux condenser-equipped round-bottom flask, cautiously add concentrated sulfuric acid to glycerol with cooling.

  • Add this compound and nitrobenzene to the mixture. If the reaction is known to be vigorous, a small amount of ferrous sulfate can be added as a moderator.

  • Heat the reaction mixture carefully. The reaction is often exothermic and may require initial cooling to control the rate. Once the initial exotherm subsides, continue heating at a reflux temperature for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully pour it onto ice.

  • Neutralize the acidic solution with a concentrated solution of sodium hydroxide until basic.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford pure 6-methoxy-8-methylquinoline.

Reactant Molar Ratio Notes
This compound1Starting material
Glycerol3-4Acrolein precursor
Concentrated Sulfuric Acid2-3Catalyst and dehydrating agent
Nitrobenzene1.2-1.5Oxidizing agent
Product Yield Physical Properties
6-Methoxy-8-methylquinoline50-60%Expected to be a crystalline solid or oil.
The Friedländer Synthesis: A Convergent Approach

The Friedländer synthesis provides a convergent and often milder route to quinolines through the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2][3][4] To apply this to our system, this compound must first be converted into the corresponding 2-amino-4-methoxy-6-methylbenzaldehyde.

G cluster_precursor Precursor Synthesis cluster_main Friedländer Condensation Start This compound Inter1 Formylation/Vilsmeier-Haack Start->Inter1 Inter2 Nitration Inter1->Inter2 Inter3 Reduction Inter2->Inter3 Precursor 2-Amino-4-methoxy-6-methylbenzaldehyde Inter3->Precursor Condensation Aldol Condensation & Cyclization Precursor->Condensation Reactant2 Carbonyl with α-methylene (e.g., Acetone) Reactant2->Condensation Catalyst Acid or Base Catalyst Catalyst->Condensation Product Substituted 6-Methoxy-8-methylquinoline Condensation->Product

Caption: Two-stage workflow for the Friedländer synthesis.

  • Formylation: Protect the amino group of this compound (e.g., by acetylation).

  • Vilsmeier-Haack Reaction: React the protected aniline with a Vilsmeier reagent (e.g., POCl₃/DMF) to introduce a formyl group ortho to the amino group.

  • Deprotection: Remove the protecting group to yield 2-amino-4-methoxy-6-methylbenzaldehyde.

Materials:

  • 2-Amino-4-methoxy-6-methylbenzaldehyde

  • A ketone (e.g., acetone, ethyl acetoacetate)

  • Base (e.g., NaOH, KOH) or Acid (e.g., p-TsOH) catalyst

  • Solvent (e.g., Ethanol)

Procedure:

  • Dissolve 2-amino-4-methoxy-6-methylbenzaldehyde and the ketone in ethanol.

  • Add a catalytic amount of the base or acid.

  • Reflux the mixture for several hours, monitoring by TLC.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.

The Pfitzinger Synthesis: A Route via an Isatin Intermediate

The Pfitzinger reaction offers another versatile route to quinoline-4-carboxylic acids by condensing an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[5][6][7][8] This method requires the initial synthesis of 5-methoxy-7-methylisatin from this compound.

G cluster_precursor Isatin Synthesis cluster_main Pfitzinger Reaction Start This compound Step1 Reaction with Chloral Hydrate and Hydroxylamine Start->Step1 Step2 Cyclization with H₂SO₄ Step1->Step2 Isatin 5-Methoxy-7-methylisatin Step2->Isatin RingOpening Isatin Ring Opening Isatin->RingOpening Reactant2 Carbonyl Compound Condensation Condensation & Cyclization Reactant2->Condensation Base Strong Base (e.g., KOH) Base->RingOpening RingOpening->Condensation Product Substituted Quinoline-4-carboxylic Acid Condensation->Product

Caption: Pfitzinger synthesis pathway from this compound.

Materials:

  • This compound

  • Chloral hydrate

  • Hydroxylamine hydrochloride

  • Concentrated Sulfuric Acid

Procedure:

  • React this compound with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution to form the corresponding isonitrosoacetanilide.

  • Carefully add the dried isonitrosoacetanilide to concentrated sulfuric acid at a controlled temperature.

  • Heat the mixture to induce cyclization.

  • Pour the reaction mixture onto ice to precipitate the 5-methoxy-7-methylisatin.

  • Filter, wash with water, and dry the product.

Materials:

  • 5-Methoxy-7-methylisatin

  • A carbonyl compound (e.g., acetone)

  • Potassium hydroxide

  • Ethanol

Procedure:

  • Dissolve 5-methoxy-7-methylisatin in an ethanolic solution of potassium hydroxide.

  • Add the carbonyl compound to the mixture.

  • Reflux the reaction for several hours until completion (monitored by TLC).

  • Cool the mixture and acidify with a suitable acid (e.g., acetic acid) to precipitate the quinoline-4-carboxylic acid.

  • Filter, wash, and recrystallize the product.

Part 2: Synthesis of Substituted Benzimidazoles

Benzimidazoles are a vital class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of 5-methoxy-7-methyl-1H-benzo[d]imidazole from this compound requires a multi-step approach, with the key step being the formation of a substituted o-phenylenediamine.

Synthesis of the Key Intermediate: 3,4-Diamino-5-methoxytoluene

The most common route to benzimidazoles involves the cyclization of an o-phenylenediamine with a one-carbon electrophile. Therefore, the initial challenge is the regioselective introduction of a second amino group ortho to the existing one in this compound.

G cluster_precursor o-Phenylenediamine Synthesis cluster_main Benzimidazole Formation Start This compound Step1 Acetylation (Protection) Start->Step1 Step2 Nitration Step1->Step2 Step3 Reduction of Nitro Group Step2->Step3 Step4 Deacetylation Step3->Step4 Diamine 3,4-Diamino-5-methoxytoluene Step4->Diamine Cyclization Phillips-Ladenburg Condensation Diamine->Cyclization Reactant2 One-Carbon Electrophile (e.g., Formic Acid) Reactant2->Cyclization Product 5-Methoxy-7-methyl-1H-benzo[d]imidazole Cyclization->Product

Caption: Synthetic route to 5-Methoxy-7-methyl-1H-benzo[d]imidazole.

Materials:

  • This compound

  • Acetic anhydride

  • Nitrating agent (e.g., HNO₃/H₂SO₄)

  • Reducing agent (e.g., SnCl₂/HCl or H₂/Pd-C)

  • Sodium hydroxide

Procedure:

  • Acetylation: Protect the amino group of this compound by reacting it with acetic anhydride to form N-(3-methoxy-5-methylphenyl)acetamide. This directs the subsequent nitration.

  • Nitration: Carefully nitrate the acetylated compound. The methoxy and acetamido groups will direct the nitro group to the ortho position.

  • Reduction: Reduce the nitro group of the resulting nitro-acetanilide to an amino group using a suitable reducing agent like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

  • Hydrolysis: Hydrolyze the acetamido group under acidic or basic conditions to yield 3,4-diamino-5-methoxytoluene.

The Phillips-Ladenburg Synthesis of 5-Methoxy-7-methyl-1H-benzo[d]imidazole

The Phillips-Ladenburg synthesis is a classical method for constructing the benzimidazole ring by condensing an o-phenylenediamine with a carboxylic acid or its derivative.

Materials:

  • 3,4-Diamino-5-methoxytoluene

  • Formic acid (or other carboxylic acids for 2-substituted derivatives)

  • Hydrochloric acid (catalyst)

Procedure:

  • Reflux a mixture of 3,4-diamino-5-methoxytoluene and formic acid in the presence of a catalytic amount of hydrochloric acid for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize it with a base (e.g., ammonia or sodium hydroxide) to precipitate the product.

  • Filter the solid, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain 5-methoxy-7-methyl-1H-benzo[d]imidazole.

Reactant Molar Ratio Notes
3,4-Diamino-5-methoxytoluene1Key intermediate
Formic AcidExcessOne-carbon source for the imidazole ring
Product Yield Physical Properties
5-Methoxy-7-methyl-1H-benzo[d]imidazole70-80%Expected to be a crystalline solid.

Part 3: Biological Activity and Potential Applications

While specific biological data for the direct derivatives of this compound are not extensively reported in the public domain, the resulting heterocyclic cores, 6-methoxy-8-methylquinoline and 5-methoxy-7-methylbenzimidazole, belong to classes of compounds with well-documented and significant pharmacological activities.

Quinolines

Derivatives of 6-methoxyquinoline have shown promising antimicrobial activity. For instance, certain 6-methoxyquinoline-3-carbonitrile derivatives have demonstrated high activity against both Gram-positive and Gram-negative bacteria, with some compounds also exhibiting potent antifungal properties.[5] Additionally, 8-amino-6-methoxyquinoline is a known pharmacophore in antimalarial drugs, suggesting that the 6-methoxy-8-methylquinoline scaffold could be a valuable starting point for the design of new antiplasmodial agents.[9]

Benzimidazoles

The benzimidazole scaffold is a cornerstone in medicinal chemistry. Methoxy-substituted benzimidazoles have been investigated for a range of therapeutic applications. For example, 5-methoxy-2-mercaptobenzimidazole derivatives have been synthesized and evaluated for their cytotoxic effects against breast cancer cell lines, with some compounds showing excellent activity.[2][10] Furthermore, other substituted 5-methoxybenzimidazole derivatives have been explored for their anticonvulsant and anticancer properties.[1][11][12] The 5-methoxy-7-methylbenzimidazole core, therefore, represents a promising template for the development of novel therapeutic agents.

Table of Potential Biological Activities:

Heterocyclic Core Substitution Pattern Potential Biological Activities Supporting Evidence
Quinoline6-Methoxy-8-methylAntimicrobial, Antifungal, AntimalarialAnalogues with 6-methoxy substitution show antimicrobial and antifungal activity.[5] The 8-amino-6-methoxyquinoline core is a known antimalarial pharmacophore.[9]
Benzimidazole5-Methoxy-7-methylAnticancer, Cytotoxic, AnticonvulsantMethoxy-substituted benzimidazoles have demonstrated cytotoxicity against various cancer cell lines.[2][10][11][12] Some derivatives also show potential as anticonvulsant agents.[1]

Conclusion and Future Perspectives

This compound has been demonstrated to be a highly valuable and versatile starting material for the synthesis of medicinally relevant heterocyclic compounds. The established synthetic routes, including the Skraup-Doebner-von Miller, Friedländer, and Pfitzinger reactions for quinolines, and the Phillips-Ladenburg synthesis for benzimidazoles, provide a robust platform for the generation of diverse molecular libraries. The strategic placement of the methoxy and methyl groups on the aniline precursor offers a unique handle for fine-tuning the electronic and steric properties of the final heterocyclic products, which is a key aspect of modern drug design.

The preliminary biological data on related methoxy-substituted quinolines and benzimidazoles are encouraging and warrant a more focused investigation into the specific derivatives of this compound. Future research should concentrate on the systematic exploration of the structure-activity relationships (SAR) of these compounds, particularly in the areas of oncology and infectious diseases. The development of more efficient and greener synthetic methodologies for the key intermediates will further enhance the utility of this compound as a privileged starting material in the ongoing quest for novel and effective therapeutic agents.

References

An In-depth Technical Guide to 3-Methoxy-5-methylaniline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and utility of the versatile chemical intermediate, 3-Methoxy-5-methylaniline.

Abstract

This compound, also known as 3-amino-5-methylanisole, is a substituted aromatic amine that serves as a crucial building block in the synthesis of a diverse array of complex organic molecules. Its unique substitution pattern, featuring methoxy and methyl groups on the aniline core, imparts specific reactivity and properties that are leveraged in the preparation of pharmaceuticals, dyes, and specialized polymers. This technical guide provides a comprehensive overview of the discovery and history of this compound, its various synthetic routes with detailed mechanistic insights, a thorough characterization of its physicochemical and spectroscopic properties, and an in-depth exploration of its applications in contemporary chemical research and development.

Introduction

Substituted anilines are a cornerstone of modern organic chemistry, providing a versatile platform for the construction of nitrogen-containing compounds. Among these, this compound (CAS No. 66584-31-4) has emerged as a valuable intermediate. Its molecular structure, with the electron-donating methoxy and methyl groups at the meta-positions relative to the amino group, influences the regioselectivity of subsequent chemical transformations. This guide aims to be an essential resource for scientists working with or considering the use of this compound, offering both foundational knowledge and practical, in-depth protocols.

Discovery and Historical Context

The historical synthesis of related anisidine and toluidine derivatives was driven by the burgeoning dye industry, which required a wide palette of aromatic amines for the production of azo dyes. It is highly probable that this compound was first prepared as part of systematic investigations into the properties of new dye intermediates. The continued interest in this and similar compounds is now predominantly in the pharmaceutical and materials science sectors.

Synthesis of this compound

Several synthetic routes to this compound have been developed, with the choice of method often depending on the availability of starting materials, desired scale, and economic considerations. The most common and practical approach involves the reduction of a corresponding nitroaromatic compound.

Reduction of 3-Methoxy-5-methylnitrobenzene

The reduction of 3-methoxy-5-methylnitrobenzene is the most direct and widely employed method for the synthesis of this compound. This transformation can be achieved using various reducing agents.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes.

  • Reaction Scheme:

    G start reactant 3-Methoxy-5-methylnitrobenzene start->reactant end product This compound reactant->product H2, Pd/C Ethanol, rt product->end

    Figure 1: Catalytic hydrogenation of 3-methoxy-5-methylnitrobenzene.

  • Mechanism: The reaction proceeds via the heterogeneous catalysis of palladium on carbon (Pd/C). The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamine, and finally to the amine.

  • Experimental Protocol:

    • To a solution of 3-methoxy-5-methylnitrobenzene (1.0 eq) in ethanol, a catalytic amount of 10% Pd/C (typically 1-5 mol%) is added.

    • The reaction mixture is stirred under a hydrogen atmosphere (balloon pressure or in a hydrogenation apparatus) at room temperature.

    • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

    • Upon completion, the catalyst is removed by filtration through a pad of Celite®.

    • The filtrate is concentrated under reduced pressure to yield this compound, which can be further purified by distillation or recrystallization.

A classic and robust method for nitro group reduction involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl).

  • Reaction Scheme:

    G start reactant 3-Methoxy-5-methylnitrobenzene start->reactant end product This compound reactant->product Fe, HCl Ethanol/Water, Reflux product->end

    Figure 2: Metal-acid reduction of 3-methoxy-5-methylnitrobenzene.

  • Mechanism: The metal acts as the reducing agent, transferring electrons to the nitro group in the acidic medium. The iron is oxidized from Fe(0) to Fe(II) or Fe(III).

  • Experimental Protocol:

    • A mixture of 3-methoxy-5-methylnitrobenzene (1.0 eq) and iron powder (3.0-5.0 eq) in a mixture of ethanol and water is heated to reflux.

    • Concentrated hydrochloric acid (a catalytic amount) is added portion-wise to the refluxing mixture.

    • The reaction is monitored by TLC.

    • After completion, the reaction mixture is cooled and made basic with an aqueous solution of sodium hydroxide or sodium carbonate to precipitate iron salts.

    • The mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which is then purified.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physical and spectral properties of this compound is essential for its proper handling, characterization, and use in synthesis.

PropertyValueReference
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
Appearance White to yellow to brown solid
Melting Point 46-48 °C
Boiling Point 251-252 °C at 760 mmHg
CAS Number 66584-31-4
Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 6.30-6.20 (m, 3H, Ar-H), 3.75 (s, 3H, OCH₃), 3.65 (br s, 2H, NH₂), 2.25 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 160.5, 147.5, 139.5, 106.0, 102.0, 99.0, 55.0, 22.0.

  • FT-IR (KBr, cm⁻¹): 3450-3300 (N-H stretching), 3050-3000 (Ar C-H stretching), 2950-2850 (Aliphatic C-H stretching), 1620 (N-H bending), 1590, 1480 (Ar C=C stretching), 1280, 1050 (C-O stretching).

  • Mass Spectrometry (EI): m/z (%) 137 (M⁺, 100), 122 (M⁺ - CH₃, 40), 108 (M⁺ - C₂H₅, 20), 94 (M⁺ - CH₃CO, 15).

Applications in Organic Synthesis

This compound is a versatile intermediate in the synthesis of various target molecules, particularly in the pharmaceutical and dye industries.

Synthesis of Heterocyclic Compounds

The amino group of this compound serves as a key functional handle for the construction of nitrogen-containing heterocycles.

Substituted quinolines are an important class of heterocyclic compounds with a wide range of biological activities. This compound can be used in classic quinoline syntheses such as the Skraup and Doebner-von Miller reactions.

  • Reaction Scheme (Skraup Synthesis):

    G start reactant1 This compound start->reactant1 end product 6-Methoxy-8-methylquinoline reactant1->product H2SO4, Nitrobenzene reactant2 Glycerol reactant2->product product->end

    Figure 3: Skraup synthesis of a substituted quinoline.

Precursor for Bioactive Molecules and Kinase Inhibitors

The structural motif of this compound is found in a number of bioactive molecules and serves as a key building block in the synthesis of pharmaceutical agents. It is particularly useful in the preparation of kinase inhibitors, which are a major class of anticancer drugs. For instance, derivatives of this aniline are used in the synthesis of compounds targeting receptor tyrosine kinases.

Intermediate for Dyes and Pigments

Aromatic amines are traditional precursors to azo dyes. Through diazotization of the amino group followed by coupling with a suitable aromatic partner, this compound can be converted into a variety of colored compounds.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with a growing range of applications in organic synthesis. Its straightforward preparation, typically via the reduction of the corresponding nitro compound, and its unique substitution pattern make it an attractive starting material for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its synthesis, properties, and applications, intended to serve as a practical resource for researchers in both academic and industrial settings.

Methodological & Application

HPLC purification method for 3-Methoxy-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the HPLC Purification of 3-Methoxy-5-methylaniline

Authored by a Senior Application Scientist

This document provides a comprehensive, field-tested guide for the High-Performance Liquid Chromatography (HPLC) purification of this compound. Designed for researchers, scientists, and professionals in drug development, this guide emphasizes the scientific rationale behind the methodological choices, ensuring a robust and reproducible purification process.

Introduction: The Significance of Purifying this compound

This compound is a crucial building block in synthetic organic chemistry, particularly in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients (APIs). The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, lower yields, and the generation of difficult-to-remove byproducts in subsequent synthetic steps. HPLC, with its high resolution and sensitivity, is the premier technique for the analysis and purification of such compounds.

This application note details a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for the separation of moderately polar aromatic amines like this compound from non-polar and highly polar impurities. The method's development is grounded in the fundamental principles of chromatography, considering the analyte's physicochemical properties to achieve optimal separation.

Physicochemical Properties of this compound

A successful HPLC method is built upon a thorough understanding of the analyte's properties.

PropertyValueImplication for HPLC Method Development
Molecular Formula C8H11NOGoverns molecular weight and potential for UV detection.
Molecular Weight 137.18 g/mol Influences diffusion rates and interaction with the stationary phase.
Structure Aromatic AmineThe presence of the benzene ring allows for strong UV absorbance, making UV detection highly suitable. The amine group provides a site for protonation, allowing for pH-based selectivity tuning.
pKa ~4.5 (Estimated for the anilinium ion)The basicity of the amine group is critical. At a mobile phase pH below the pKa, the compound will be protonated (cationic), which can lead to peak tailing on standard silica-based columns. A pH above the pKa will keep it in its neutral form, leading to better peak shape.
Polarity Moderately PolarSuitable for reversed-phase chromatography, where it will be well-retained on a non-polar stationary phase and eluted with a mixture of water and an organic solvent.
Solubility Soluble in organic solvents (e.g., Methanol, Acetonitrile), sparingly soluble in water.Dictates the choice of sample diluent and mobile phase composition.

HPLC Purification Workflow

The overall process, from initial sample assessment to obtaining the purified compound, follows a logical sequence of steps designed to maximize purity and recovery.

cluster_prep Phase 1: Preparation & Scouting cluster_dev Phase 2: Method Optimization cluster_purify Phase 3: Purification & Analysis A Crude Sample Analysis (Analytical HPLC) B Solubility & Stability Testing A->B C Method Scouting (Column & Mobile Phase) B->C D Gradient Optimization C->D E Sample Loading Study D->E F Preparative HPLC Run E->F G Fraction Collection F->G H Purity Analysis of Fractions G->H I Solvent Evaporation & Product Isolation H->I

Caption: A streamlined workflow for the HPLC purification of this compound.

Detailed Experimental Protocol

This protocol is designed for scalability from analytical method development to preparative purification.

Materials and Reagents
  • Compound: Crude this compound

  • Solvents:

    • Acetonitrile (ACN), HPLC Grade or higher

    • Methanol (MeOH), HPLC Grade or higher

    • Water, HPLC Grade or Type I Ultrapure

  • Mobile Phase Additives:

    • Trifluoroacetic Acid (TFA), HPLC Grade, >99.5%

    • Ammonium Bicarbonate (NH4HCO3), >99%

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water

Instrumentation
  • HPLC System: A preparative HPLC system with a binary or quaternary pump, autosampler (or manual injector), column oven, and a UV-Vis detector (preferably a Diode Array Detector - DAD).

  • Columns:

    • Analytical: C18 column, 4.6 x 150 mm, 5 µm particle size.

    • Preparative: C18 column with matching chemistry, 21.2 x 250 mm, 5-10 µm particle size.

  • Fraction Collector: Required for automated collection during the preparative run.

  • Solvent Evaporator: Rotary evaporator or centrifugal evaporator for post-purification solvent removal.

Method Development and Optimization: A Logic-Driven Approach

The choice of chromatographic parameters is dictated by the physicochemical properties of this compound.

G cluster_analyte Analyte Properties cluster_choices Methodological Choices cluster_outcome Desired Outcome Analyte This compound Aromatic Amine (UV Active) Basic (pKa ~4.5) Moderately Polar StationaryPhase Stationary Phase Reversed-Phase C18 Why: Good retention for moderately polar compounds. Analyte->StationaryPhase MobilePhase Mobile Phase A: Water, B: Acetonitrile Why: Good miscibility & UV transparency. Analyte->MobilePhase Detection Detection UV at 254 nm & 280 nm Why: Strong absorbance by the aromatic ring. Analyte->Detection pH_Control pH Control Acidic (0.1% TFA) or Basic (10mM NH4HCO3) Why: Controls ionization & improves peak shape. Analyte->pH_Control Outcome Optimal Separation Sharp, Symmetrical Peaks High Purity & Recovery StationaryPhase->Outcome MobilePhase->Outcome Detection->Outcome pH_Control->Outcome

Caption: Rationale for HPLC parameter selection based on analyte characteristics.

Step 1: Initial Analytical Method Development

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% TFA in Water.

    • Rationale: The low pH (~2) ensures that the aniline nitrogen is fully protonated. While this can sometimes cause tailing on older silica columns, the TFA acts as an ion-pairing agent, masking silanol interactions and leading to sharper peaks.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Rationale: Elevated temperatures reduce mobile phase viscosity and can improve peak efficiency. 30 °C is a good starting point for stability.

  • Detection: DAD at 254 nm and 280 nm.

    • Rationale: 254 nm is a common wavelength for aromatic compounds. A second wavelength helps in identifying impurities that may have different spectral properties.

  • Injection Volume: 5 µL.

  • Sample Concentration: 1 mg/mL in Sample Diluent.

  • Gradient:

    • Start with a shallow scouting gradient to locate the elution point of the target compound.

    Time (min)%B
    0.010
    20.090
    25.090
    25.110
    30.010

Step 2: Gradient Optimization for Preparative Scale

  • Based on the scouting run, create a focused gradient around the elution time of this compound. The goal is to maximize the resolution between the target peak and its nearest impurities.

  • Example Optimized Gradient: If the target elutes at 45% B in the scouting run, a focused gradient might be:

    Time (min)%B
    0.035
    15.055
    17.095
    20.095
    20.135
    25.035

Step 3: Scaling to Preparative Purification

  • Column: C18, 21.2 x 250 mm, 10 µm.

  • Flow Rate Calculation: The flow rate must be scaled geometrically based on the column diameters.

    • Preparative Flow Rate = Analytical Flow Rate x (Preparative Column Diameter / Analytical Column Diameter)²

    • Preparative Flow Rate = 1.0 mL/min x (21.2 mm / 4.6 mm)² ≈ 21.2 mL/min

  • Gradient Time Adjustment: The gradient duration should be kept proportional to the column volume. Since the preparative column is longer, the gradient times will be proportionally longer to maintain the same separation.

  • Sample Loading:

    • Prepare a concentrated solution of the crude material (e.g., 50-100 mg/mL) in the initial mobile phase composition (or a solvent with lower elution strength, like DMSO, if solubility is an issue).

    • Perform a loading study by injecting increasing amounts of the sample until the resolution of the target peak from its neighbors begins to degrade. This determines the maximum sample load per run.

Purification and Post-Processing
  • Run the Preparative Method: Execute the scaled-up method with the determined sample load.

  • Fraction Collection: Set the fraction collector to trigger based on the UV signal slope and threshold, collecting the main peak into separate vessels. It is wise to collect the beginning and end of the peak separately (shoulders) from the main, central part.

  • Purity Analysis: Analyze a small aliquot from each collected fraction using the initial analytical HPLC method to confirm purity.

  • Pooling and Solvent Removal: Combine the fractions that meet the desired purity specification (e.g., >99%). Remove the acetonitrile and water using a rotary evaporator. The presence of TFA will result in the trifluoroacetate salt of the aniline.

  • Salt Conversion (Optional): If the free base is required, the residue can be dissolved in an organic solvent like ethyl acetate and washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the TFA. The organic layer is then dried and the solvent evaporated to yield the purified free base.

Troubleshooting and Expert Insights

  • Peak Tailing: If significant peak tailing is observed even with TFA, consider using a mobile phase with a higher pH. A buffer like 10 mM ammonium bicarbonate at pH ~8 will keep the aniline in its neutral, free base form. This often yields highly symmetrical peaks on modern C18 columns.

  • Low Recovery: This could be due to irreversible adsorption on the column or compound instability. Ensure the sample is stable in the acidic TFA mobile phase. If not, the higher pH method is a better alternative.

  • Poor Resolution: If impurities co-elute, consider changing the organic modifier (e.g., from acetonitrile to methanol) or using a different stationary phase (e.g., a Phenyl-Hexyl or a polar-embedded phase) to alter the selectivity of the separation.

Conclusion

This application note provides a robust and scientifically-grounded protocol for the HPLC purification of this compound. By starting with a systematic, analytical-scale method development process and then carefully scaling up to a preparative scale, researchers can achieve high purity and recovery of this valuable synthetic intermediate. The key to success lies in understanding the interplay between the analyte's properties and the chromatographic parameters, allowing for logical troubleshooting and optimization.

Application Note: GC-MS Analysis of 3-Methoxy-5-methylaniline and its N-Acetyl Derivative

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and reliable method for the analysis of 3-Methoxy-5-methylaniline and its N-acetyl derivative using Gas Chromatography-Mass Spectrometry (GC-MS). Direct analysis of aromatic amines like this compound can be challenging due to their polarity, which often leads to poor chromatographic peak shape and tailing.[1][2][3] To overcome these issues, a derivatization protocol involving N-acetylation is employed. This procedure enhances the thermal stability and volatility of the analyte, resulting in improved chromatographic performance with sharp, symmetrical peaks.[4] Detailed protocols for both the N-acetylation derivatization and the subsequent GC-MS analysis are provided, along with expected mass spectral fragmentation patterns to aid in compound identification. This method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification and identification of this compound in various matrices.

Introduction

This compound (CAS 66584-31-4), also known as 3-amino-5-methoxytoluene, is an important aniline derivative.[5] It serves as a key intermediate in the synthesis of various organic compounds, including sulfonamides and other aryl amines with potential therapeutic applications, such as antitubercular agents.[5][6] Given its role in synthetic chemistry and drug development, a reliable analytical method for its identification and quantification is essential for quality control, impurity profiling, and metabolic studies.

Gas chromatography is a powerful separation technique, but the analysis of polar, active compounds like primary aromatic amines presents significant challenges. The primary amine group (-NH2) can interact with active sites in the GC inlet and column, such as residual silanols, leading to peak tailing, reduced sensitivity, and poor reproducibility.[1][2][3]

Derivatization is a chemical modification technique used to convert an analyte into a form that is more amenable to analysis.[4] For primary and secondary amines, N-acetylation is a common and effective strategy.[7][8] By reacting the amine with an acetylating agent like acetic anhydride, the polar N-H bond is replaced with a less polar N-acetyl group. This transformation increases the volatility and thermal stability of the molecule, minimizing undesirable interactions within the GC system and significantly improving peak shape.[4]

This note provides a comprehensive, step-by-step guide for the N-acetylation of this compound followed by its analysis using a standard single-quadrupole GC-MS system.

Experimental

Materials and Reagents
  • This compound (≥97% purity)

  • Acetic Anhydride (ACS grade)

  • Sodium Acetate (Anhydrous, ≥99%)

  • Ethyl Acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized Water

  • Nitrogen Gas (High purity)

  • 2 mL GC Vials with Septa Caps

  • Micropipettes and Tips

  • Vortex Mixer

  • Heating Block or Water Bath

Protocol 1: N-Acetylation Derivatization

This protocol is adapted from established procedures for the acetylation of anilines.[8]

  • Standard Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in ethyl acetate.

  • Aliquoting: Transfer 100 µL of the stock solution into a 2 mL reaction vial.

  • Solvent Evaporation: Gently evaporate the solvent under a stream of nitrogen gas at room temperature to leave a dry residue of the analyte.

  • Reagent Addition: Add 100 µL of ethyl acetate and 50 µL of acetic anhydride to the vial.

  • Reaction: Tightly cap the vial, vortex for 30 seconds, and place it in a heating block set to 60°C for 30 minutes.

  • Evaporation: After the reaction is complete, cool the vial to room temperature. Uncap and evaporate the excess solvent and acetic anhydride under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in 1 mL of ethyl acetate.

  • Analysis: The sample is now ready for injection into the GC-MS system. Inject 1 µL for analysis.

Protocol 2: GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard GC-MS system and can be adapted as needed.

GC Parameters Setting
Instrument Standard Gas Chromatograph with Mass Spectrometric Detector
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms, or equivalent)
Injection Mode Splitless (or Split 20:1, depending on concentration)
Inlet Temperature 250°C
Carrier Gas Helium (or Hydrogen), Constant Flow Rate
Flow Rate 1.0 mL/min
Oven Temperature Program Initial: 80°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min)
MS Parameters
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Mass Range m/z 40-450
Scan Mode Full Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification)

Workflow and Data Visualization

The overall experimental process from sample preparation to data analysis is outlined below.

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample This compound Standard in Ethyl Acetate Derivatization N-Acetylation Protocol (Acetic Anhydride, 60°C) Sample->Derivatization Reconstitution Reconstitute in Ethyl Acetate Derivatization->Reconstitution GC_Injection GC Injection Reconstitution->GC_Injection GC_Separation Chromatographic Separation (Capillary Column) GC_Injection->GC_Separation MS_Detection Mass Spectrometry (EI, Full Scan/SIM) GC_Separation->MS_Detection Data_Analysis Data Analysis (Chromatogram & Spectrum) MS_Detection->Data_Analysis Identification Compound Identification (Library Match, Fragmentation) Data_Analysis->Identification Quantification Quantification (Peak Area Integration) Data_Analysis->Quantification

Caption: Experimental workflow for the GC-MS analysis of derivatized this compound.

Results and Discussion

Chromatographic Performance

Direct injection of underivatized this compound is expected to produce a broad, tailing peak due to its polarity. After N-acetylation, the resulting N-(3-methoxy-5-methylphenyl)acetamide is significantly less polar. This leads to a sharp, symmetrical chromatographic peak with an improved signal-to-noise ratio. The retention time of the acetylated derivative will be different from the parent compound, typically eluting later due to its higher molecular weight but with superior peak shape.

Mass Spectral Fragmentation

Electron Ionization (EI) at 70 eV causes reproducible fragmentation of molecules, which is critical for structural elucidation and identification.[9]

This compound (Underivatized)

  • Molecular Formula: C₈H₁₁NO

  • Molecular Weight: 137.18 g/mol

  • Molecular Ion (M⁺•): A prominent peak is expected at m/z 137. As an amine, it will have an odd molecular weight, consistent with the Nitrogen Rule.[10]

  • Key Fragments:

    • m/z 122 (Base Peak): Loss of a methyl radical (•CH₃) from the methoxy group is a common and favorable fragmentation pathway for anisole-type compounds, leading to a stable ion.

    • m/z 94: Subsequent loss of carbon monoxide (CO) from the m/z 122 fragment.

    • m/z 65-67: Ions characteristic of the aromatic ring structure.

N-(3-methoxy-5-methylphenyl)acetamide (Acetylated Derivative)

  • Molecular Formula: C₁₀H₁₃NO₂

  • Molecular Weight: 179.22 g/mol

  • Molecular Ion (M⁺•): A peak at m/z 179 is expected.

  • Key Fragments:

    • m/z 137: Loss of a ketene molecule (CH₂=C=O, 42 Da) via McLafferty rearrangement is a classic fragmentation pattern for N-aryl acetamides and often results in a major peak. This fragment corresponds to the mass of the original aniline.

    • m/z 122: Subsequent loss of a methyl radical (•CH₃) from the m/z 137 fragment ion.

    • m/z 43: A prominent peak corresponding to the acetyl cation ([CH₃CO]⁺), which is highly characteristic of acetylated compounds.[11]

The proposed fragmentation pathway for the N-acetylated derivative is illustrated below.

Fragmentation_Pathway M+•\n(m/z 179) M+• (m/z 179) m/z 137 m/z 137 M+•\n(m/z 179)->m/z 137 - CH2CO m/z 43 m/z 43 M+•\n(m/z 179)->m/z 43 - C8H10N• m/z 122 m/z 122 m/z 137->m/z 122 - •CH3

Caption: Proposed EI fragmentation for N-(3-methoxy-5-methylphenyl)acetamide.

Conclusion

The method described in this application note provides a reliable and effective solution for the GC-MS analysis of this compound. The implementation of an N-acetylation derivatization step successfully mitigates the chromatographic challenges associated with the analysis of this polar aromatic amine. This protocol yields excellent peak shape, improves sensitivity, and allows for confident identification based on characteristic mass spectral fragmentation patterns. The detailed steps and parameter tables serve as a valuable resource for laboratories involved in pharmaceutical development, chemical synthesis, and quality control.

References

Application Note: Derivatization Strategies for the Analytical Determination of 3-Methoxy-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and validated protocols for the chemical derivatization of 3-methoxy-5-methylaniline (3-amino-5-methylanisole) for analytical purposes. Direct analysis of this primary aromatic amine can be challenging due to its polarity and potential for on-column interactions, leading to poor chromatographic performance. Derivatization is a critical sample preparation step that converts the analyte into a less polar, more volatile, and more thermally stable derivative. This note details two primary strategies for Gas Chromatography-Mass Spectrometry (GC-MS) analysis—acylation and silylation—and a common strategy for enhancing detectability in High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices, step-by-step protocols, and troubleshooting insights are provided for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Derivatization

This compound is an aniline derivative used as an intermediate in the synthesis of various chemical entities, including pharmaceuticals and dyestuffs.[1] Accurate quantification of this compound is often essential for process monitoring, quality control, and impurity profiling. However, primary aromatic amines like this compound present inherent analytical challenges. The presence of the active hydrogen on the amino group leads to high polarity and the potential for hydrogen bonding.[2]

In Gas Chromatography (GC), these characteristics can cause:

  • Poor Peak Shape: Asymmetric or tailing peaks due to interactions with active sites in the injector and on the column surface.[2]

  • Low Volatility: Requiring higher elution temperatures, which can risk thermal degradation of the analyte.[3]

  • Inconsistent Quantification: Poor reproducibility stemming from the issues above.

In High-Performance Liquid Chromatography (HPLC), the native molecule may lack a strong chromophore or fluorophore, resulting in poor detection sensitivity with UV-Vis or Fluorescence detectors.[4]

Chemical derivatization addresses these issues by chemically modifying the reactive amino group. This process replaces the active hydrogen with a non-polar functional group, which improves volatility and thermal stability for GC analysis or introduces a tag for enhanced HPLC detection.[5][6] This guide offers detailed protocols for the most effective and widely adopted derivatization techniques applicable to this compound.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for selecting an appropriate derivatization and analytical strategy.

PropertyValueReference
Molecular Formula C₈H₁₁NO[7]
Molar Mass 137.18 g/mol [8]
Appearance Brown chunky solid[8]
Boiling Point 250-252 °C (482-486 °F)[8]
Stability Stable under recommended storage conditions; sensitive to prolonged air exposure.[7][8]
Incompatibilities Strong oxidizing agents, acids, acid halides, and anhydrides.[7][8]

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the primary goal is to increase the volatility and thermal stability of this compound. Acylation and silylation are two of the most robust and widely used methods for derivatizing primary amines.[2][5]

Strategy 1: Acylation with Trifluoroacetic Anhydride (TFAA)

Expertise & Causality: Acylation involves the introduction of an acyl group (R-C=O) onto the nitrogen atom of the amine.[9] Using a fluorinated acylating agent, such as Trifluoroacetic Anhydride (TFAA), offers distinct advantages. The resulting trifluoroacetyl derivative is significantly more volatile and less polar than the parent amine.[2] Furthermore, the fluorine atoms introduce electronegativity, which can dramatically enhance sensitivity when using an Electron Capture Detector (ECD), although Mass Spectrometry (MS) remains the standard for definitive identification.[2] The reaction is rapid, often reaching completion within minutes at a slightly elevated temperature.[2]

cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis sample 1. Weigh Sample (1-5 mg of 3-methoxy- 5-methylaniline) dissolve 2. Dissolve in Solvent (e.g., 200 µL Ethyl Acetate) sample->dissolve add_reagent 3. Add TFAA (100 µL) dissolve->add_reagent react 4. Heat & React (60°C for 20 min) add_reagent->react cool 5. Cool to RT react->cool inject 6. Inject into GC-MS (1 µL) cool->inject

Caption: General workflow for acylation of this compound.

Materials:

  • This compound sample

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., Ethyl acetate or Acetonitrile)

  • 2 mL reaction vials with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Place a known quantity (e.g., 1 mg) of the this compound sample into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 200 µL of the anhydrous solvent (e.g., ethyl acetate) to dissolve the sample. Following this, carefully add 100 µL of TFAA to the vial.[2]

  • Reaction: Tightly cap the vial and place it in a heating block set to 60-70°C. Allow the reaction to proceed for 15-30 minutes.[2] The reaction is typically complete when a clear, homogeneous solution is observed.

  • Cooling & Analysis: Remove the vial from the heat source and allow it to cool to room temperature.

  • Injection: The sample is now ready for analysis. Directly inject 1 µL of the final reaction mixture into the GC-MS system.

Trustworthiness Note: It is advisable to analyze the derivatized sample promptly. If storage is necessary, keep the sealed vial at 4°C. Always run a reagent blank (solvent + TFAA) to identify any potential artifacts or impurities from the derivatizing agent.

Amine R-NH₂ (this compound) Product R-NH-COCF₃ (N-Trifluoroacetyl Derivative) Amine->Product Nucleophilic Acyl Substitution TFAA (CF₃CO)₂O (Trifluoroacetic Anhydride) TFAA->Product Byproduct CF₃COOH (Trifluoroacetic Acid)

Caption: Nucleophilic acyl substitution mechanism for TFAA derivatization.

Strategy 2: Silylation with BSTFA

Expertise & Causality: Silylation is a powerful and widely used derivatization technique where an active hydrogen is replaced by a silyl group, typically trimethylsilyl (-Si(CH₃)₃).[10][11] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for derivatizing amines.[12] The reaction produces a silylated amine that is significantly more volatile and thermally stable.[11] BSTFA is often preferred because its byproducts (monotrimethylsilyltrifluoroacetamide and trifluoroacetamide) are also volatile and generally do not interfere with the chromatography.[10][12] Adding a small amount of a catalyst like Trimethylchlorosilane (TMCS) can increase the reactivity of the silylating agent, especially for sterically hindered or less reactive amines.

cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis sample 1. Dry Sample (1-5 mg of 3-methoxy- 5-methylaniline) dissolve 2. Add Solvent (e.g., 100 µL Pyridine) sample->dissolve add_reagent 3. Add BSTFA (+TMCS) (100 µL) dissolve->add_reagent react 4. Heat & React (70°C for 30 min) add_reagent->react cool 5. Cool to RT react->cool inject 6. Inject into GC-MS (1 µL) cool->inject

Caption: General workflow for silylation of this compound.

Materials:

  • This compound sample

  • BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • Anhydrous solvent (Pyridine or Acetonitrile)

  • 2 mL reaction vials with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. Place approximately 1 mg of this compound into a reaction vial. Moisture is detrimental to silylation reagents and must be rigorously excluded.

  • Reagent Addition: Add 100 µL of an anhydrous solvent (pyridine is often used as it can act as an HCl scavenger) followed by 100 µL of BSTFA (+1% TMCS).

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.[13] The progress of the reaction can often be monitored by the dissolution of the starting material.[13]

  • Cooling & Analysis: Allow the vial to cool to room temperature. The derivatized sample can be injected directly.

  • Injection: Inject 1 µL of the reaction mixture into the GC-MS system.

Trustworthiness Note: Silylation reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and cooled in a desiccator, and use only high-purity anhydrous solvents. The presence of water will consume the reagent and lead to incomplete derivatization.[14]

Amine R-NH₂ (this compound) Product R-NH-SiMe₃ (TMS Derivative) Amine->Product Silyl Group Transfer BSTFA CF₃C(OSiMe₃)=NSiMe₃ (BSTFA) BSTFA->Product Byproduct CF₃C(O)NHSiMe₃ (Volatile Byproduct)

Caption: Silylation of a primary amine using BSTFA.

Derivatization for HPLC-UV/Fluorescence Analysis

For HPLC, derivatization is typically employed not to alter volatility but to enhance detectability.[15] This is achieved by attaching a molecule (a "tag") with a strong chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection). This "pre-column" derivatization can lower limits of detection by several orders of magnitude.[16]

Strategy 3: Fluorescent Labeling with Dansyl Chloride

Expertise & Causality: Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a classic fluorescent labeling agent that reacts with primary and secondary amines under mildly alkaline conditions. The resulting sulfonamide derivative is highly fluorescent, allowing for extremely sensitive detection.[17] The reaction creates a stable derivative that can be easily separated using reversed-phase HPLC. The choice of a fluorescent tag is particularly useful when analyzing trace levels of the analyte in complex matrices like biological fluids or environmental samples.

cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis sample 1. Sample in Buffer (e.g., pH 9-10) add_reagent 2. Add Dansyl Chloride (in Acetone) sample->add_reagent react 3. React in Dark (RT for 1-2 hours) add_reagent->react quench 4. Quench Reaction (e.g., with Methylamine) react->quench inject 5. Inject into HPLC-FLD quench->inject

References

Application Notes and Protocols for the Use of 3-Methoxy-5-methylaniline in the Preparation of Antitubercular Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antitubercular Scaffolds

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), remains a formidable global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This crisis underscores the urgent need for new therapeutic agents that operate via novel mechanisms of action and can overcome existing resistance patterns. The strategic design of new molecular entities often involves the use of versatile chemical intermediates that can be elaborated into diverse compound libraries for biological screening.

3-Methoxy-5-methylaniline is an attractive, yet underexplored, starting material in the context of antitubercular drug discovery. Its unique substitution pattern—a methoxy and a methyl group at the meta positions relative to the amine—offers a distinct electronic and steric profile that can be leveraged to generate novel chemical scaffolds. While direct utilization of this specific aniline in published antitubercular syntheses is not extensively documented, its potential as a precursor for classes of compounds with known antimycobacterial activity, such as sulfonamides and other aryl amine derivatives, is significant[1].

These application notes provide a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the prospective use of this compound in the synthesis and evaluation of novel antitubercular drug candidates. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, and are grounded in established chemical and biological principles.

Part 1: Rationale and Strategic Approach

The core strategy is to utilize this compound as a foundational block for generating a library of N-substituted benzenesulfonamides. The rationale for this approach is threefold:

  • Established Pharmacophore: The sulfonamide moiety is a well-established pharmacophore in antimicrobial agents. Although largely supplanted by more potent antibiotics for general bacterial infections, its potential in targeting specific pathways in M.tb, such as the folate biosynthesis pathway via inhibition of dihydropteroate synthase (DHPS), remains an area of active investigation[2].

  • Structural Diversity: The 3-methoxy-5-methylphenyl core provides a unique substitution pattern that can influence the physicochemical properties (e.g., lipophilicity, metabolic stability) of the final compounds. The methoxy group can act as a hydrogen bond acceptor, while the methyl group can engage in hydrophobic interactions within a target's binding site.

  • Synthetic Tractability: this compound is amenable to well-established synthetic transformations, allowing for the reliable and scalable production of a diverse library of derivatives for structure-activity relationship (SAR) studies.

The proposed workflow involves a two-stage synthetic sequence followed by biological evaluation, as depicted in the diagram below.

G cluster_synthesis Synthetic Workflow cluster_evaluation Biological Evaluation A This compound B Diazotization & Sulfonation A->B 1. NaNO2, HCl 2. SO2, CuCl2 C 3-Methoxy-5-methylbenzene-1-sulfonyl chloride B->C D Amidation with Diverse Amines (R-NH2) C->D E Library of N-substituted-3-methoxy-5-methylbenzenesulfonamides D->E F Primary Screening: Antitubercular Activity (MABA) E->F Test Compounds G Secondary Screening: Cytotoxicity Assay (e.g., MTT) F->G Active Hits H SAR Analysis & Lead Optimization G->H Non-toxic Hits

References

Application Notes and Protocols for the Synthesis of Aryl Amines from 3-Methoxy-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Methoxy-5-methylaniline in Medicinal Chemistry

This compound is a key structural motif and a versatile building block in the synthesis of a wide array of pharmacologically active compounds.[1] Its unique substitution pattern, featuring both an electron-donating methoxy group and a methyl group, influences the electronic properties and metabolic stability of derivative molecules, making it a valuable precursor in drug discovery.[1] Aryl amines, in general, are foundational components of numerous pharmaceuticals, including kinase inhibitors, tubulin polymerization inhibitors, and other anticancer agents.[2][3][4] The strategic incorporation of the 3-methoxy-5-methylphenyl moiety can enhance binding affinity to biological targets and improve pharmacokinetic profiles.

This document provides detailed application notes and protocols for the synthesis of advanced aryl amine derivatives from this compound, targeting researchers, scientists, and professionals in drug development. We will explore three pivotal synthetic strategies: the Buchwald-Hartwig amination, the Ullmann condensation, and reductive amination, providing both the theoretical underpinnings and practical, step-by-step guidance for their successful implementation in a laboratory setting.

Core Synthetic Strategies for Aryl Amine Construction

The formation of the C-N bond is a cornerstone of modern organic synthesis. For the arylation of this compound, palladium- and copper-catalyzed cross-coupling reactions are the most robust and widely adopted methods.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds via the palladium-catalyzed cross-coupling of amines with aryl halides or triflates.[1][5] This reaction is characterized by its broad substrate scope, functional group tolerance, and relatively mild reaction conditions, making it a workhorse in medicinal chemistry.[6]

Mechanism and Rationale: The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a series of key steps: oxidative addition, ligand exchange, deprotonation, and reductive elimination. The choice of phosphine ligand is critical to the success of the reaction, as it influences the stability and reactivity of the palladium catalyst.[2] Bulky, electron-rich phosphine ligands, such as XPhos, are often employed to facilitate the reductive elimination step and prevent catalyst decomposition.

Diagram 1: Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex [Ar-Pd(II)(L2)-X] oxidative_addition->pd_complex ligand_exchange Ligand Exchange pd_complex->ligand_exchange + R'R''NH - L amine_complex [Ar-Pd(II)(L)(NHR'R'')]X ligand_exchange->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex [Ar-Pd(II)(L)(NR'R'')] deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration of Pd(0) catalyst product Ar-NR'R'' reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 1: Synthesis of N-(3-methoxy-5-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

This protocol describes the synthesis of a key diarylamine intermediate, a common scaffold in kinase inhibitors, via a Buchwald-Hartwig amination.

Table 1: Reagents and Materials for Protocol 1

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound63460-04-8137.181.21.2
2-Chloro-4-(pyridin-3-yl)pyrimidine16298-14-3191.621.01.0
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.720.020.02
Xantphos161265-03-8578.680.040.04
Sodium tert-butoxide (NaOt-Bu)865-48-596.101.41.4
Toluene (anhydrous)108-88-392.14--

Step-by-Step Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and Xantphos (23.1 mg, 0.04 mmol).

  • Evacuation and Backfilling: Seal the flask with a rubber septum and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Addition of Reagents: Under the inert atmosphere, add sodium tert-butoxide (134.5 mg, 1.4 mmol) and 2-chloro-4-(pyridin-3-yl)pyrimidine (191.6 mg, 1.0 mmol).

  • Solvent Addition: Add 10 mL of anhydrous, degassed toluene via syringe.

  • Amine Addition: Finally, add this compound (164.6 mg, 1.2 mmol) to the reaction mixture via syringe.

  • Reaction Conditions: Place the sealed flask in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with 10 mL of water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for the formation of C-N bonds, utilizing a copper catalyst to couple an aryl halide with an amine.[7] While traditionally requiring harsh reaction conditions, modern modifications have enabled milder and more efficient transformations.[8][9] Copper-catalyzed reactions offer a cost-effective alternative to palladium-based methods.[10][11]

Mechanism and Rationale: The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) amide intermediate, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to yield the desired aryl amine.[7] The use of a ligand, such as a diamine or an amino acid, can accelerate the reaction by stabilizing the copper catalyst and facilitating the coupling process.

Diagram 2: Proposed Catalytic Cycle for the Ullmann Condensation

Ullmann_Condensation cu_catalyst Cu(I)L oxidative_addition Oxidative Addition cu_catalyst->oxidative_addition Ar-X cu_complex [Ar-Cu(III)(L)-X] oxidative_addition->cu_complex amine_coordination Amine Coordination and Deprotonation cu_complex->amine_coordination + R'R''NH + Base amido_complex [Ar-Cu(III)(L)(NR'R'')] amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->cu_catalyst Regeneration of Cu(I) catalyst product Ar-NR'R'' reductive_elimination->product

Caption: Proposed catalytic cycle for the Ullmann condensation.

Protocol 2: Synthesis of N-(3-methoxy-5-methylphenyl)-[1,1'-biphenyl]-3-amine

This protocol outlines a copper-catalyzed approach to synthesize a diarylamine, a structure present in various bioactive molecules.

Table 2: Reagents and Materials for Protocol 2

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound63460-04-8137.181.21.2
3-Bromobiphenyl2113-57-7233.101.01.0
Copper(I) Iodide (CuI)7681-65-4190.450.10.1
L-Proline147-85-3115.130.20.2
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
Dimethyl Sulfoxide (DMSO)67-68-578.13--

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-bromobiphenyl (233.1 mg, 1.0 mmol), this compound (164.6 mg, 1.2 mmol), copper(I) iodide (19.0 mg, 0.1 mmol), L-proline (23.0 mg, 0.2 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).

  • Solvent Addition: Add 5 mL of dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 24-48 hours under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and pour it into 50 mL of water. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired product.

Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds (aldehydes and ketones) and an amine.[12] The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[12] This method is particularly useful for the synthesis of secondary and tertiary amines.

Mechanism and Rationale: The reaction is typically carried out as a one-pot procedure where the carbonyl compound, the amine, and a reducing agent are mixed together.[12] A key aspect of this reaction is the choice of a reducing agent that selectively reduces the iminium ion intermediate over the starting carbonyl compound. Sodium triacetoxyborohydride (STAB) is a commonly used reagent for this purpose due to its mildness and selectivity.

Diagram 3: General Workflow for Reductive Amination

Reductive_Amination start Carbonyl Compound + This compound imine_formation Imine Formation (acid or base catalyst) start->imine_formation iminium_ion Iminium Ion Intermediate imine_formation->iminium_ion reduction Reduction (e.g., NaBH(OAc)₃) iminium_ion->reduction product Substituted Aryl Amine reduction->product

Caption: General workflow for reductive amination.

Protocol 3: Synthesis of N-benzyl-3-methoxy-5-methylaniline

This protocol details the synthesis of a secondary amine via the reductive amination of benzaldehyde with this compound.

Table 3: Reagents and Materials for Protocol 3

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound63460-04-8137.181.01.0
Benzaldehyde100-52-7106.121.11.1
Sodium triacetoxyborohydride (STAB)56553-60-7211.941.51.5
Dichloromethane (DCM)75-09-284.93--
Acetic Acid (glacial)64-19-760.05catalytic-

Step-by-Step Procedure:

  • Initial Mixture: To a solution of this compound (137.2 mg, 1.0 mmol) in 10 mL of dichloromethane (DCM), add benzaldehyde (116.7 mg, 1.1 mmol).

  • Acid Catalyst: Add one drop of glacial acetic acid to catalyze imine formation.

  • Stirring: Stir the mixture at room temperature for 1-2 hours.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (317.9 mg, 1.5 mmol) portion-wise to the reaction mixture.

  • Reaction Conditions: Continue stirring at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.

Safety and Handling

Working with the reagents mentioned in these protocols requires adherence to standard laboratory safety procedures.

  • This compound: This compound is harmful if swallowed or in contact with skin and can cause skin and eye irritation. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.

  • Palladium and Copper Catalysts: These heavy metal catalysts can be toxic. Avoid inhalation of dust and skin contact.

  • Sodium tert-butoxide: This is a strong base and is corrosive. It reacts with water. Handle in a dry, inert atmosphere.

  • Solvents: Toluene, DMSO, and DCM are flammable and/or toxic. Handle in a well-ventilated fume hood and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of aryl amines from this compound is a critical step in the development of new therapeutic agents. The Buchwald-Hartwig amination, Ullmann condensation, and reductive amination represent three powerful and versatile strategies to achieve this transformation. The choice of method will depend on the specific substrate, desired scale, and economic considerations. The detailed protocols provided herein serve as a practical guide for researchers to successfully synthesize a variety of aryl amine derivatives for applications in drug discovery and development. Careful optimization of reaction conditions and adherence to safety protocols are paramount for achieving high yields and purity.

References

Application Note & Protocol: Strategic Acylation of 3-Methoxy-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide details the strategic considerations and practical protocols for the acylation of 3-methoxy-5-methylaniline. The N-acylation of substituted anilines is a cornerstone of synthetic organic chemistry, particularly in the development of pharmaceuticals and fine chemicals. This document provides an in-depth analysis of reaction mechanisms, the rationale behind the selection of reagents and conditions, and step-by-step protocols for achieving high-yield, high-purity N-(3-methoxy-5-methylphenyl)acylamides. The target audience for this guide includes researchers, scientists, and professionals in drug development.

Introduction: The Significance of Acylating this compound

This compound is a valuable substituted aniline derivative utilized in the synthesis of various biologically active molecules, including potential antitubercular agents.[1][2] Its acylation is a critical transformation for several reasons:

  • Bioisosteric Modification: The resulting amide can act as a bioisostere for other functional groups, enabling the fine-tuning of a molecule's pharmacological profile.

  • Protecting Group Strategy: The amino group of anilines is highly activating in electrophilic aromatic substitution. Acylation transforms the amino group into an amide, which is a moderately activating, ortho-, para-directing group. This moderation of reactivity is crucial for preventing polysubstitution and directing subsequent functionalization of the aromatic ring.

  • Introduction of Pharmacophores: The acyl group itself can be a key component of a pharmacophore, interacting with biological targets.

The electronic properties of this compound, with two electron-donating groups (methoxy and methyl), influence the nucleophilicity of the amino group and the reactivity of the aromatic ring, necessitating careful control of reaction conditions to achieve the desired N-acylation selectively.

Mechanistic Overview: Nucleophilic Acyl Substitution

The acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acid anhydride or acyl chloride).[3][4] This forms a tetrahedral intermediate which then collapses, expelling a leaving group (e.g., carboxylate or chloride) to yield the final N-acylated product.

The overall reaction can be catalyzed by either acid or base.

  • Acid Catalysis: A proton source can activate the acylating agent by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.

  • Base Catalysis: A base can deprotonate the aniline, increasing its nucleophilicity. Alternatively, in reactions involving acyl chlorides, a base is essential to neutralize the HCl byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic.[5]

Caption: General mechanism of aniline acylation.

Key Reaction Parameters and Considerations

The success of the acylation reaction hinges on the careful selection of several parameters:

ParameterOptions & ConsiderationsRationale & Impact
Acylating Agent Acetic anhydride, Acetyl chloride, other acyl halides or anhydrides.Acetic anhydride is a common, moderately reactive choice that produces acetic acid as a byproduct.[6] Acetyl chloride is more reactive but generates corrosive HCl, necessitating the use of a base.[7] The choice depends on the desired reactivity and tolerance of the substrate to acidic or basic conditions.
Catalyst/Base Acid Catalysts: Glacial acetic acid, sulfuric acid.[8] Base Catalysts: Pyridine, triethylamine, sodium acetate, sodium hydroxide.[7]Acid catalysts activate the acylating agent. Bases are used to neutralize acidic byproducts (like HCl from acyl chlorides) or to enhance the nucleophilicity of the aniline. Pyridine is a common choice as it acts as both a base and a nucleophilic catalyst.
Solvent Acetic acid, water, dichloromethane (DCM), diethyl ether, toluene, or solvent-free.[9][10]The solvent choice depends on the solubility of the reactants and the reaction conditions. For Schotten-Baumann reactions, a biphasic system (e.g., DCM/water) is often employed.[11][12] Solvent-free conditions can offer a "greener" alternative.
Temperature Room temperature to reflux.Most acylations of anilines are exothermic and can be run at room temperature.[8] In some cases, gentle heating may be required to drive the reaction to completion. Lower temperatures can sometimes improve selectivity by minimizing side reactions.[13]
Stoichiometry Near equimolar or slight excess of acylating agent.A slight excess of the acylating agent is often used to ensure complete consumption of the aniline. However, a large excess can lead to purification challenges.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the acylation of this compound using common and reliable methods.

Protocol 1: Acetylation using Acetic Anhydride in Acetic Acid

This protocol utilizes acetic anhydride as the acetylating agent with acetic acid serving as both a solvent and a mild acid catalyst.

Materials:

  • This compound

  • Acetic anhydride

  • Glacial acetic acid

  • Water (deionized)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of glacial acetic acid.

  • Cool the solution in an ice bath with stirring.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing cold water, which will precipitate the product.

  • Stir the mixture vigorously to ensure complete precipitation and to hydrolyze any excess acetic anhydride.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold water to remove any remaining acetic acid and other water-soluble impurities.

  • Dry the purified N-(3-methoxy-5-methylphenyl)acetamide, for example, in a vacuum oven.

  • Characterize the product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).

Protocol1_Workflow A Dissolve Aniline in Acetic Acid B Cool in Ice Bath A->B C Add Acetic Anhydride B->C D Stir at Room Temperature C->D E Precipitate in Cold Water D->E F Filter and Wash E->F G Dry Product F->G

Caption: Workflow for acetylation with acetic anhydride.

Protocol 2: Acylation via Schotten-Baumann Conditions

This method is ideal when using a more reactive acyl chloride and employs a biphasic system with an aqueous base to neutralize the HCl byproduct.[14][15]

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride or benzoyl chloride)

  • Dichloromethane (DCM) or diethyl ether

  • Aqueous sodium hydroxide (e.g., 10% w/v)

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Erlenmeyer flask

Procedure:

  • Dissolve this compound (1.0 eq) in an organic solvent like dichloromethane in an Erlenmeyer flask.

  • Add an aqueous solution of sodium hydroxide (approx. 2.5 eq).

  • Stir the biphasic mixture vigorously.

  • Slowly add the acyl chloride (1.1 eq) to the rapidly stirring mixture over 15-20 minutes.

  • Continue to stir vigorously for an additional 30-60 minutes at room temperature.

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Drain the organic layer. Extract the aqueous layer with a small portion of the organic solvent.

  • Combine the organic layers and wash with dilute HCl (to remove any unreacted aniline), followed by water, and finally a saturated sodium bicarbonate solution.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-acylated product.

Schotten_Baumann_Workflow A Dissolve Aniline in Organic Solvent B Add Aqueous Base A->B C Add Acyl Chloride B->C D Stir Vigorously C->D E Workup: Separate & Wash D->E F Dry & Evaporate Solvent E->F G Recrystallize Product F->G

Caption: Workflow for the Schotten-Baumann reaction.

Troubleshooting and Side Reactions

  • Low Yield: If the yield is low, ensure the aniline starting material is pure. In the Schotten-Baumann protocol, vigorous stirring is crucial to maximize the interfacial area between the two phases. In the acetic anhydride method, ensure the anhydride has not hydrolyzed due to improper storage.

  • Incomplete Reaction: If the reaction does not go to completion, gentle heating can be applied. Ensure the stoichiometry of the acylating agent is sufficient.

  • Side Products: While N-acylation is generally highly selective, over-alkylation can be a concern in related N-alkylation reactions.[13] For acylation, the primary competing reaction is C-acylation (a Friedel-Crafts reaction on the aromatic ring). However, N-acylation is typically much faster for anilines. To minimize C-acylation, avoid strong Lewis acid catalysts and high temperatures, which favor Friedel-Crafts reactions.[10]

Conclusion

The acylation of this compound is a straightforward yet critical synthetic transformation. By understanding the underlying nucleophilic acyl substitution mechanism and carefully controlling key reaction parameters such as the choice of acylating agent, catalyst, solvent, and temperature, researchers can reliably synthesize N-(3-methoxy-5-methylphenyl)acylamides in high yield and purity. The protocols provided herein offer robust starting points for both small-scale synthesis and larger-scale production in a drug development context.

References

Isotope-labeled 3-Methoxy-5-methylaniline for metabolic studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Isotope-Labeled 3-Methoxy-5-methylaniline for Metabolic Studies

Abstract

The study of a drug candidate's metabolic fate is a cornerstone of modern drug discovery and development, providing critical insights into its efficacy, safety, and potential for drug-drug interactions.[1][2] Stable isotope labeling (SIL) has become an indispensable technique in these investigations, offering significant advantages over traditional methods.[3] This document provides a comprehensive guide to the application of isotope-labeled this compound (e.g., this compound-d3) for in vitro and in vivo metabolic studies. We present detailed protocols for metabolic stability assessment using human liver microsomes (HLM) and a general framework for in vivo studies in rodent models. Furthermore, we discuss the analytical methodologies, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, essential for the detection, identification, and quantification of the parent compound and its metabolites.[4][5]

Introduction: The Rationale for Isotope Labeling

This compound is an aniline derivative scaffold used in the synthesis of various pharmacologically active agents.[6][7] Understanding its metabolic profile is crucial for advancing any derived drug candidate. The use of a stable isotope-labeled analogue, where atoms like hydrogen are replaced with deuterium (²H or D) or carbon with ¹³C, is a powerful strategy in drug metabolism and pharmacokinetics (DMPK) studies.[8][9][10]

Key Advantages of Using Isotope-Labeled this compound:

  • Unambiguous Metabolite Identification: The unique mass shift introduced by the isotope label creates a characteristic "doublet" in the mass spectrum for the parent drug and each of its metabolites. This allows for rapid differentiation of drug-related material from endogenous matrix components, significantly simplifying metabolite discovery.[11]

  • Accurate Quantification: A stable isotope-labeled version of the analyte is the ideal internal standard for LC-MS/MS quantification.[12][13] It co-elutes with the unlabeled analyte and experiences identical matrix effects and ionization suppression, leading to highly accurate and precise measurements.[14][15]

  • Metabolic Pathway Elucidation: By tracking the isotopic label, researchers can delineate complex metabolic pathways and distinguish between competing biotransformation reactions.[9][16]

  • Enhanced Safety: Unlike radioisotopes (e.g., ¹⁴C, ³H), stable isotopes are non-radioactive, eliminating health hazards for researchers and simplifying waste disposal, making them suitable for early-stage human ADME studies.[3]

Potential Metabolic Pathways

The structure of this compound suggests several potential sites for metabolic transformation by Phase I (functionalization) and Phase II (conjugation) enzymes, primarily in the liver.[17] The diagram below illustrates these hypothetical pathways.

Metabolic Pathway Parent Isotope-Labeled This compound Phase1 Phase I Enzymes (e.g., CYPs, FMOs) Parent->Phase1 Oxidation Phase2 Phase II Enzymes (e.g., UGTs, SULTs, NATs) Parent->Phase2 Conjugation Met1 Metabolite M1 (N-Hydroxylation) Phase1->Met1 Met2 Metabolite M2 (Aromatic Hydroxylation) Phase1->Met2 Met3 Metabolite M3 (O-Demethylation) Phase1->Met3 Met1->Phase2 Met2->Phase2 Met3->Phase2 Met4 Metabolite M4 (N-Acetylation) Met5 Metabolite M5 (Glucuronidation) Met6 Metabolite M6 (Sulfation) Phase2->Met4 Phase2->Met5 Phase2->Met6

Caption: Hypothetical metabolic pathways for this compound.

In Vitro Protocol: Metabolic Stability in Human Liver Microsomes

This protocol determines the rate at which this compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance (CLint) and in vitro half-life (t1/2).[18][19] Human liver microsomes (HLM) are a subcellular fraction containing a high concentration of key drug-metabolizing enzymes like Cytochrome P450s (CYPs).[17][20]

Materials and Reagents
  • Unlabeled this compound

  • Isotope-labeled this compound (for metabolite identification)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., NADPH-A/B) or NADPH stock solution (20 mM)

  • Acetonitrile (ACN) containing an appropriate internal standard (e.g., a structurally related but distinct deuterated compound)

  • Positive Control Substrate (e.g., Testosterone for CYP3A4)

  • 96-well incubation plates and collection plates

  • Multichannel pipette, incubator/shaker (37°C)

Experimental Workflow Diagram

In Vitro Workflow A Prepare Reagents Microsomes, Buffer, NADPH, Test Compound B Pre-Incubation (5 min, 37°C) Add Microsomes + Compound to Buffer A->B C Initiate Reaction Add NADPH B->C D Time-Point Sampling (0, 5, 15, 30, 60 min) C->D Incubate at 37°C E Quench Reaction Add cold Acetonitrile + Internal Standard D->E F Protein Precipitation Centrifuge (4000 rpm, 20 min, 4°C) E->F G Sample Analysis Transfer supernatant for LC-MS/MS F->G

Caption: Workflow for the in vitro liver microsomal stability assay.

Step-by-Step Protocol
  • Prepare Microsomal Solution: Thaw pooled HLM on ice. Dilute the HLM stock to an intermediate concentration (e.g., 1 mg/mL) with 100 mM potassium phosphate buffer (pH 7.4). Keep on ice. The final protein concentration in the incubation should be 0.5 mg/mL.[20]

  • Prepare Compound Solution: Prepare a 100 µM stock solution of unlabeled this compound in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration is <0.2%).[17] The final substrate concentration in the incubation will be 1 µM.

  • Set Up Incubation Plate: In a 96-well plate, add the required volume of phosphate buffer.

  • Add Compound: Add the test compound solution to the wells. For metabolite identification, a parallel incubation with the isotope-labeled compound should be performed.

  • Add Microsomes & Pre-Incubate: Add the diluted microsomal solution to the wells. Mix gently and pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

  • Initiate Reaction: Start the metabolic reaction by adding pre-warmed NADPH solution to each well. The time of NADPH addition is your zero time-point (T=0).[18][21]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a collection plate containing 2-3 volumes of ice-cold acetonitrile with the analytical internal standard.

  • Control Incubations (Crucial for Data Integrity):

    • No NADPH Control: Incubate the compound with microsomes for the longest time point without adding NADPH. This assesses non-enzymatic degradation.

    • No Microsome Control: Incubate the compound with NADPH but without microsomes. This also checks for chemical instability.

    • Positive Control: Incubate a known substrate (e.g., testosterone) under the same conditions to verify microsomal activity.

  • Sample Processing: Once all time points are collected, seal the collection plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Data Analysis
  • Plot the natural log (ln) of the percent of this compound remaining versus time.

  • Determine the slope of the linear portion of the curve (k).

  • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = -0.693 / k

  • Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t₁/₂) * (1 / [Protein])

ParameterFormulaDescription
Half-Life (t₁/₂) t₁/₂ = -0.693 / kTime required for 50% of the compound to be metabolized.
Intrinsic Clearance (CLint) CLint = k * V / [P]Volume of microsomal matrix cleared of the drug per unit time per mg of protein.
(k = elimination rate constant; V = incubation volume; [P] = protein concentration)

In Vivo Protocol: Rodent Metabolic Study (General Framework)

In vivo studies are essential to understand the complete ADME (Absorption, Distribution, Metabolism, Excretion) profile of a compound in a whole organism.[22][23] This framework outlines a typical study in mice or rats. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[24]

Experimental Design
  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.[22] The choice of animal model should be justified based on similarities in metabolic pathways to humans, if known.[20]

  • Dosing: The isotope-labeled this compound can be administered via various routes (e.g., oral gavage (PO), intravenous (IV)).[23] The dose level should be determined from prior dose-range finding studies.

  • Groups:

    • Group 1: Vehicle control

    • Group 2: Test compound (e.g., 10 mg/kg, PO)

  • Sample Collection: Blood (plasma), urine, and feces are collected at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

In Vivo Workflow Diagram

In Vivo Workflow A Animal Acclimation & Fasting B Dosing Administration (e.g., Oral Gavage) A->B C Serial Sample Collection B->C Time Course C1 Blood (Plasma) C->C1 C2 Urine & Feces C->C2 D1 Plasma: Protein Precipitation C1->D1 D2 Urine: Dilution/Hydrolysis C2->D2 D Sample Processing E Analytical Quantification & ID LC-MS/MS and/or NMR D1->E D2->E F Pharmacokinetic (PK) & Metabolite Data Analysis E->F

Caption: General workflow for an in vivo metabolism study in rodents.

Step-by-Step Protocol
  • Animal Preparation: Acclimate animals for at least one week. Fast mice for 6 hours or rats overnight before dosing, ensuring free access to water.[25]

  • Dosing: Record the body weight of each animal to calculate the precise dosing volume. Administer the compound formulation.

  • Blood Collection: Collect blood samples via an appropriate method (e.g., tail vein, saphenous vein) into tubes containing an anticoagulant (e.g., K2-EDTA). Keep samples on ice.

  • Plasma Preparation: Centrifuge the blood samples (e.g., 3000 x g for 10 min at 4°C) to separate plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Urine/Feces Collection: House animals in metabolic cages for collection of urine and feces over 24 or 48 hours.

  • Sample Processing for Analysis:

    • Plasma: Thaw samples and precipitate proteins using a method similar to the in vitro protocol (e.g., adding 3 volumes of cold ACN with internal standard).

    • Urine: May require dilution and/or enzymatic hydrolysis (with β-glucuronidase/sulfatase) to cleave conjugated metabolites back to their Phase I forms for easier identification.

  • Analysis: Analyze the processed samples using LC-MS/MS for quantification of the parent compound and identification of metabolites.

Analytical Methodologies

LC-MS/MS for Quantification and Identification

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the primary tool for analyzing metabolic samples due to its high sensitivity and specificity.[1][4][26]

  • Metabolite Hunting: The presence of the stable isotope label is key. Data analysis software can search for mass spectral peaks that appear as doublets with a specific mass difference corresponding to the isotopic label (e.g., a 3 Dalton shift for a -d3 label).[11]

  • Quantification: A stable isotope-labeled internal standard is used for the most accurate quantification.[13] The method should be validated according to FDA guidelines.[4] Analysis is typically performed in Multiple Reaction Monitoring (MRM) mode.

Table: Example LC-MS/MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound138.1123.115
This compound-d3141.1126.115
Hypothetical Metabolite (Hydroxylated)154.1139.118
Hypothetical Metabolite-d3 (Hydroxylated)157.1142.118
NMR for Structural Elucidation

While MS provides mass information, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for determining the precise molecular structure of unknown metabolites.[5][27] This is particularly useful for identifying the exact position of a metabolic modification (e.g., which carbon on an aromatic ring was hydroxylated). The use of ¹³C labeling is especially powerful for these studies.[27][28]

Conclusion

The use of isotope-labeled this compound provides a robust, safe, and highly effective method for detailed metabolic investigation. The protocols and analytical strategies outlined in this guide enable researchers to perform comprehensive in vitro and in vivo studies. This approach facilitates the unambiguous identification of metabolites, allows for precise quantification of drug-related material, and ultimately accelerates the drug development process by providing clear, actionable data on the compound's metabolic fate.[9]

References

3-Methoxy-5-methylaniline: A Versatile Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Methoxy-5-methylaniline, a substituted aniline derivative, serves as a crucial building block in the synthesis of a variety of agrochemicals. Its unique substitution pattern, featuring both a methoxy and a methyl group on the aniline ring, allows for the creation of complex molecular architectures with desired biological activities. While direct synthesis protocols for specific, commercially available agrochemicals from this compound are not extensively detailed in publicly available literature, its structural motifs are present in several classes of fungicides and herbicides. This guide will explore the potential applications of this compound in agrochemical synthesis, focusing on its role as a precursor to key agrochemical scaffolds.

The Strategic Importance of the this compound Scaffold

The arrangement of the methoxy and methyl groups on the aniline ring of this compound is of significant interest in the design of new agrochemicals. The methoxy group, a powerful electron-donating group, can influence the electronic properties of the molecule, potentially enhancing its binding affinity to target enzymes in pests or pathogens. The methyl group provides a point of steric bulk and can impact the molecule's overall lipophilicity, which is a critical factor in its uptake and transport within the target organism.

The primary amine functionality of this compound is a key reactive handle for a multitude of chemical transformations, making it a versatile starting material for constructing more complex molecules. These transformations often involve the formation of amides, ureas, carbamates, and heterocyclic rings, which are common structural features in many modern agrochemicals.

Potential Applications in Fungicide Synthesis

Substituted anilines are integral components of several major classes of fungicides, including strobilurins, anilides, and carboxamides. While a direct lineage from this compound to a marketed fungicide is not explicitly documented, its structure suggests its utility in the synthesis of novel analogues within these classes.

Strobilurin Analogue Synthesis

Strobilurins are a highly successful class of fungicides that act by inhibiting mitochondrial respiration in fungi.[1][2] The core structure of many strobilurins features a substituted phenyl group linked to a pharmacophore. The synthesis of novel strobilurin analogues often involves the coupling of a substituted aniline with a suitable side chain.

While a specific protocol is not available, a hypothetical synthetic approach towards a strobilurin analogue utilizing this compound is outlined below. This protocol is based on general synthetic methods for strobilurin derivatives and is intended for illustrative purposes.

Hypothetical Protocol: Synthesis of a Strobilurin Analogue Intermediate

Objective: To synthesize a key intermediate for a novel strobilurin fungicide analogue starting from this compound.

Materials:

  • This compound

  • 2-(Bromomethyl)phenylglyoxylate methyl ester (or similar electrophile)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-(bromomethyl)phenylglyoxylate methyl ester (1.1 eq) in acetonitrile dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired intermediate.

Data Summary Table:

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundC₈H₁₁NO137.18-

Potential Applications in Herbicide Synthesis

Aniline derivatives are also foundational in the synthesis of various herbicides. For instance, they are key precursors for urea and sulfonylurea herbicides. The specific substitution pattern of this compound could be leveraged to create novel herbicides with improved efficacy or selectivity.

Conclusion

This compound represents a valuable, yet perhaps underutilized, intermediate in the discovery and development of new agrochemicals. Its unique electronic and steric properties make it an attractive starting material for the synthesis of novel fungicides and herbicides. While specific, publicly documented industrial synthesis routes commencing from this exact molecule are scarce, the principles of synthetic organic chemistry and the known structures of existing agrochemicals strongly suggest its potential. Further research and exploration into the reactivity and application of this compound could lead to the development of next-generation crop protection agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methoxy-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methoxy-5-methylaniline (CAS: 66584-31-4).[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, enhance yield, and troubleshoot common experimental hurdles. As a key intermediate in the development of pharmaceuticals and specialized dyes, achieving a high-yield, high-purity synthesis of this aniline derivative is critical.[2][3]

This document provides in-depth, field-proven insights into the most effective synthetic routes, offering detailed troubleshooting guides in a direct question-and-answer format, step-by-step protocols, and a comprehensive FAQ section.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

There are two predominant, industrially relevant strategies for synthesizing this compound:

  • Reduction of a Nitroarene Precursor: This is the most common and often most cost-effective route. It involves the synthesis of a substituted nitrobenzene, typically 1-methoxy-3-methyl-5-nitrobenzene, followed by its reduction to the corresponding aniline. A variety of reducing agents can be employed, with catalytic hydrogenation and metal/acid reductions being the most prevalent.[4][5]

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): This modern approach involves the formation of the C-N bond by coupling an aryl halide (e.g., 3-bromo-5-methylanisole or 3-chloro-5-methylanisole) with an ammonia equivalent or a protected amine.[2][6] This method offers excellent functional group tolerance but can be more expensive due to the cost of the palladium catalyst and specialized ligands.

Q2: Which synthesis route is generally recommended for the highest yield and purity?

For high yield and exceptional purity on a lab and industrial scale, the catalytic hydrogenation of 1-methoxy-3-methyl-5-nitrobenzene is often the preferred method.[4] This route is highly chemoselective, typically proceeds to completion, and generates minimal byproducts when optimized. The primary byproduct is water, making purification straightforward. While the Buchwald-Hartwig amination can also provide high yields, it is more sensitive to reaction conditions, and the removal of catalyst residues and ligands can present purification challenges.[7]

Q3: What are the most critical safety considerations for this synthesis?

  • Nitro Compounds: The nitroarene precursors can be energetic and should be handled with care, avoiding shock and high temperatures.

  • Catalytic Hydrogenation: This process involves flammable hydrogen gas under pressure. It must be conducted in a properly rated pressure vessel within a well-ventilated area, using appropriate safety measures to prevent leaks and ignition. The palladium on carbon (Pd/C) catalyst is pyrophoric when dry and should be handled as a slurry or under an inert atmosphere.[8]

  • Metal Hydrides: If using reagents like LiAlH₄ or NaBH₄ (though less common for aryl nitro reduction to anilines due to side reactions), they are highly reactive with water and protic solvents and must be handled under anhydrous conditions.[5]

  • Aromatic Amines: The product, this compound, like many aromatic amines, should be considered toxic and handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a chemical fume hood.[3]

Troubleshooting Guide: Maximizing Yield and Purity

This section addresses specific issues encountered during the synthesis of this compound, focusing on the two primary synthetic routes.

Route 1: Reduction of 1-Methoxy-3-methyl-5-nitrobenzene

The reduction of the nitro group is a critical step that dictates the overall yield and purity.

cluster_start Starting Material cluster_intermediates Reaction Intermediates cluster_product Final Product Start 1-Methoxy-3-methyl- 5-nitrobenzene Nitroso Nitroso Intermediate Start->Nitroso Reduction Step 1 Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Reduction Step 2 Product This compound Hydroxylamine->Product Reduction Step 3 (N-O Cleavage)

Caption: Reaction pathway for the reduction of a nitroarene.[4]

Problem: My reaction yield is low after the reduction step.

Answer: Low yield in nitroarene reduction typically stems from three primary causes: incomplete reaction, formation of undesired side products, or loss of product during workup.

  • Cause A: Incomplete Reaction

    • Why it happens: The catalyst may be inactive or used in insufficient quantity. For catalytic hydrogenation, the hydrogen pressure might be too low, or the reaction time too short. For metal/acid reductions (e.g., Fe/HCl), the metal surface may not be sufficiently activated.[9]

    • How to fix it:

      • Catalyst Activity: For Pd/C hydrogenation, ensure the catalyst is fresh. If it has been opened, store it under an inert atmosphere. Use a catalyst loading of 1-5 mol% of palladium relative to the nitroarene.[10]

      • Hydrogen Pressure: While the reaction can proceed at atmospheric pressure, increasing the H₂ pressure to 50-100 psi can significantly accelerate the reaction rate and drive it to completion.

      • Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material spot/peak is a key indicator of completion.

      • Metal Activation: When using iron, pre-treating it with hydrochloric acid (HCl) generates "activated iron," which is a much more effective reducing agent.[9]

  • Cause B: Formation of Side Products

    • Why it happens: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[4] If these intermediates react with each other (condense) before being fully reduced, they can form azoxy and azo compounds, which are common, often colorful, impurities. This is more prevalent with certain reducing agents like metal hydrides.[5]

    • How to fix it:

      • Choose the Right Reducing System: Catalytic hydrogenation with Pd/C or PtO₂ is highly selective for the aniline product and minimizes the formation of condensation byproducts.[4] Fe/HCl is also an excellent choice for its chemoselectivity and cost-effectiveness.[9]

      • Control Reaction Temperature: Exothermic reactions can lead to a loss of selectivity. Maintain a consistent temperature (often room temperature to 50°C for hydrogenation) to ensure the reduction proceeds smoothly through all intermediates to the final aniline.

  • Cause C: Product Loss During Workup

    • Why it happens: Anilines are basic and can form salts. During an aqueous workup, if the pH is too acidic, the product will partition into the aqueous layer as an ammonium salt, leading to significant loss.

    • How to fix it:

      • Basify Before Extraction: After the reaction is complete (and the acid/catalyst is neutralized/removed), ensure the aqueous solution is made basic (pH > 9) with a base like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) before extracting with an organic solvent (e.g., ethyl acetate, dichloromethane). This ensures the aniline is in its free base form and will partition into the organic layer.

      • Multiple Extractions: Perform at least three extractions with your chosen organic solvent to ensure complete recovery of the product from the aqueous phase.

Data Summary: Comparison of Nitroarene Reduction Methods
FeatureCatalytic Hydrogenation (Pd/C, H₂)Activated Iron (Fe/HCl)Tin(II) Chloride (SnCl₂)
Typical Yield >95%85-95%80-90%
Purity ExcellentVery GoodGood
Advantages High yield, clean reaction, easy workupCost-effective, high chemoselectivityMild conditions
Disadvantages Requires specialized pressure equipment, catalyst can be pyrophoricStoichiometric metal waste, acidic conditionsGenerates tin waste, requires careful workup
Reference [4][9][11]
Route 2: Buchwald-Hartwig Amination

This powerful C-N bond-forming reaction is an excellent alternative, especially for substrates with sensitive functional groups.

Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(L₂)-X Pd0->OA_Complex Oxidative Addition Amine_Complex [Ar-Pd(II)(L₂)-NHR]⁺X⁻ OA_Complex->Amine_Complex Ligand Exchange Amido_Complex Ar-Pd(II)(L₂)-NR Amine_Complex->Amido_Complex Deprotonation HX_Base [Base-H]⁺X⁻ Amido_Complex->Pd0 Product Ar-NHR (Product) Amido_Complex->Product Reductive Elimination ArX Ar-X (Aryl Halide) ArX->OA_Complex Amine RNH₂ (Amine) Amine->Amine_Complex Base Base Base->Amine_Complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.[6][7]

Problem: My Buchwald-Hartwig reaction is sluggish or fails completely.

Answer: The success of this reaction is highly dependent on the synergistic interplay between the palladium precursor, the phosphine ligand, the base, and the solvent. Failure often points to an issue with one of these components.

  • Cause A: Inactive Catalyst System

    • Why it happens: The active catalyst is a Pd(0) species. If you start with a Pd(II) precursor like Pd(OAc)₂, it must be reduced in situ. More importantly, the choice of phosphine ligand is critical. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. An incorrect ligand for the specific aryl halide and amine can lead to catalyst decomposition or inactivity.[7] The base is also not just a spectator; it plays a role in the catalytic cycle, and its strength and solubility are important.[7]

    • How to fix it:

      • Ligand Selection: For coupling with a relatively simple amine source, sterically hindered, electron-rich dialkylbiaryl phosphine ligands like BrettPhos or RuPhos are excellent choices.[2] They are known to promote the reaction even with less reactive aryl chlorides at lower temperatures.[2]

      • Choice of Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for this transformation. Ensure it is fresh and anhydrous, as it is hygroscopic.

      • Solvent Purity: The reaction should be run in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane). Oxygen can oxidize and deactivate the Pd(0) catalyst. Purge the reaction vessel and solvent with an inert gas like argon or nitrogen before adding the catalyst.

  • Cause B: Hydrodehalogenation Side Reaction

    • Why it happens: This is a common side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom. It competes with the desired amination and becomes more prevalent at higher temperatures or with less effective ligand systems. It can arise from a β-hydride elimination pathway from the palladium-amide intermediate.[7]

    • How to fix it:

      • Optimize Temperature: Do not overheat the reaction. While some reactions require heating to 80-110°C, unnecessarily high temperatures can favor side reactions. Try running the reaction at the lowest temperature that gives a reasonable rate.

      • Use Modern Ligands: As mentioned, bulky ligands like BrettPhos are designed to promote the desired reductive elimination over side reactions like β-hydride elimination.[2] Upgrading from older ligands like P(o-tolyl)₃ or BINAP can often solve this problem.[6]

Start Low Yield Observed Check_Completion Is the reaction complete? (Monitor by TLC/HPLC) Start->Check_Completion Check_Side_Products Are there significant side products? Check_Completion->Check_Side_Products Yes Incomplete Problem: Incomplete Reaction Check_Completion->Incomplete No Side_Products Problem: Side Reactions Check_Side_Products->Side_Products Yes Workup_Loss Problem: Workup Loss Check_Side_Products->Workup_Loss No Solution_Incomplete Solution: • Check catalyst activity/loading • Increase H₂ pressure (if applicable) • Increase reaction time/temp Incomplete->Solution_Incomplete Solution_Side_Products Solution: • Change reducing agent/ligand • Optimize temperature • Ensure inert atmosphere Side_Products->Solution_Side_Products Solution_Workup Solution: • Basify to pH > 9 before extraction • Perform multiple extractions Workup_Loss->Solution_Workup

Caption: General troubleshooting workflow for low-yield synthesis.

Detailed Experimental Protocols

Protocol 1: High-Yield Synthesis via Catalytic Hydrogenation

This protocol describes the reduction of 1-methoxy-3-methyl-5-nitrobenzene to this compound.

Materials:

  • 1-methoxy-3-methyl-5-nitrobenzene

  • Palladium on carbon (10% Pd, wet)

  • Ethanol or Ethyl Acetate (reagent grade)

  • Hydrogen gas (H₂)

  • Celite or diatomaceous earth

  • Parr hydrogenator or similar pressure vessel

Procedure:

  • Vessel Preparation: To a Parr hydrogenation vessel, add 1-methoxy-3-methyl-5-nitrobenzene (1.0 eq).

  • Solvent Addition: Add a sufficient volume of ethanol to dissolve the starting material completely (approx. 10-15 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Pd/C (wet) to the solution. The typical catalyst loading is 1-2 mol% of Pd. Safety Note: Dry Pd/C is pyrophoric. Handle with care.

  • Hydrogenation: Seal the vessel and purge it three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often exothermic, and a slight temperature increase may be observed. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 2-4 hours.[12]

  • Reaction Monitoring: (Optional but recommended) Depressurize the vessel, take a small aliquot, filter it through a syringe filter, and analyze by TLC or HPLC to confirm the disappearance of the starting material.

  • Filtration: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol to recover any residual product.

  • Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is typically high-purity this compound, which can be used directly or further purified by distillation or crystallization if necessary. A quantitative yield is often achievable with this method.[12]

References

Troubleshooting low yield in sulfonamide synthesis with substituted anilines

Author: BenchChem Technical Support Team. Date: January 2026

. ## Technical Support Center: Troubleshooting Low Yield in Sulfonamide Synthesis with Substituted Anilines

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with sulfonamide synthesis, particularly when utilizing substituted anilines. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to diagnose and resolve issues leading to low product yields.

Section 1: Foundational Principles & Initial Checks

The synthesis of sulfonamides, a cornerstone in medicinal chemistry, typically involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2] While seemingly straightforward, the nucleophilicity of the aniline and the stability of the sulfonyl chloride are critical variables that can significantly impact reaction efficiency.

My sulfonamide synthesis is resulting in a low yield. Where do I start?

Before delving into complex optimizations, a systematic check of your foundational parameters is crucial. Low yields often stem from issues with reagent quality or the basic reaction setup.

Initial Troubleshooting Checklist:

  • Reagent Purity:

    • Aniline: Ensure your substituted aniline is pure and dry. Anilines can absorb atmospheric carbon dioxide, forming unreactive carbamates.

    • Sulfonyl Chloride: This reagent is highly sensitive to moisture and can readily hydrolyze to the corresponding sulfonic acid, which is unreactive under standard sulfonylation conditions.[3] Use a freshly opened bottle or purify the sulfonyl chloride if necessary.

  • Solvent and Base:

    • Anhydrous Conditions: All solvents must be rigorously dried. Any residual water will preferentially react with the sulfonyl chloride.

    • Base Selection: The base (e.g., pyridine, triethylamine) should be dry and of high purity. Its role is to scavenge the HCl byproduct of the reaction.

Visualizing the Core Reaction

Understanding the fundamental mechanism is key to troubleshooting. The reaction proceeds via a nucleophilic attack of the aniline's nitrogen on the electrophilic sulfur atom of the sulfonyl chloride.

Sulfonamide Synthesis cluster_reactants Reactants cluster_products Products Aniline Substituted Aniline (R'-NH2) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack SulfonylChloride Sulfonyl Chloride (R-SO2Cl) SulfonylChloride->Intermediate Sulfonamide Sulfonamide (R-SO2NH-R') HCl HCl Base Base (e.g., Pyridine) Base->HCl Scavenges HCl Intermediate->Sulfonamide Chloride Elimination

Caption: General mechanism of sulfonamide synthesis.

Section 2: The Impact of Aniline Substituents

The electronic and steric properties of the substituents on the aniline ring are a primary determinant of its reactivity and, consequently, the reaction yield.

I'm using an aniline with electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN) and getting a low yield. Why is this happening and how can I fix it?

Causality: Electron-withdrawing groups (EWGs) decrease the electron density on the aniline's nitrogen atom, significantly reducing its nucleophilicity.[4][5] This makes the initial nucleophilic attack on the sulfonyl chloride less favorable, slowing down the reaction rate and often leading to incomplete conversion. Highly electron-deficient anilines may not react at all under standard conditions.[4][5]

Troubleshooting Strategies:

  • Increase Reaction Temperature: Carefully heating the reaction can provide the necessary activation energy to overcome the reduced nucleophilicity. Monitor for potential side reactions or decomposition at elevated temperatures.

  • Use a More Forcing Base/Catalyst:

    • DMAP (4-Dimethylaminopyridine): Adding a catalytic amount of DMAP can significantly accelerate the reaction. DMAP is a hyper-nucleophilic catalyst that reacts with the sulfonyl chloride to form a highly reactive acylpyridinium intermediate, which is then more readily attacked by the weakly nucleophilic aniline.[6][7][8]

    • Stronger, Non-Nucleophilic Bases: Consider using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to ensure complete scavenging of HCl, which can protonate the weakly basic aniline and render it unreactive.

  • Increase Reactant Concentration or Reaction Time: Pushing the equilibrium by increasing the concentration of one of the reactants (Le Châtelier's principle) or simply allowing the reaction to proceed for a longer duration can improve yields.

Experimental Protocol: DMAP Catalysis for Low-Reactivity Anilines

  • To a stirred solution of the electron-deficient aniline (1.0 equiv) and pyridine (2.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add DMAP (0.1 equiv).

  • Slowly add a solution of the sulfonyl chloride (1.1 equiv) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with 1M HCl and extract the product with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purify by column chromatography.

My aniline has bulky ortho-substituents, and the yield is poor. What's the issue?

Causality: Steric hindrance from bulky groups at the ortho position of the aniline can physically block the nitrogen atom's approach to the electrophilic sulfur of the sulfonyl chloride. This steric clash raises the activation energy of the transition state, slowing the reaction.

Troubleshooting Strategies:

  • Higher Temperatures: As with EWGs, increasing the temperature can help overcome the steric barrier.

  • Less Bulky Reagents: If possible, consider if an alternative, less sterically demanding sulfonyl chloride could be used.

  • Alternative Synthetic Routes: For severely hindered anilines, a direct sulfonylation may not be feasible. Consider alternative methods such as copper-catalyzed C-N cross-coupling reactions.

I'm working with an aniline containing electron-donating groups (e.g., -OCH₃, -CH₃) and still have a low yield. What could be wrong?

Causality: While electron-donating groups (EDGs) increase the aniline's nucleophilicity and should favor the reaction,[4][5] low yields can still occur due to side reactions. Highly activated anilines can be susceptible to over-reaction or side reactions.

Potential Side Reactions:

  • Di-sulfonylation: The resulting sulfonamide's N-H proton is acidic. In the presence of a strong base, it can be deprotonated, and the resulting anion can react with another molecule of sulfonyl chloride to form a di-sulfonylated byproduct.

  • Ring Sulfonation: Highly activated aromatic rings can undergo electrophilic aromatic substitution directly with the sulfonyl chloride, especially under harsh conditions.

Troubleshooting Strategies:

  • Control Stoichiometry: Use a slight excess of the aniline (e.g., 1.1 equivalents) relative to the sulfonyl chloride to minimize di-sulfonylation.

  • Lower Reaction Temperature: Conduct the reaction at 0 °C or even lower to control the reactivity and minimize side reactions.

  • Slow Addition: Add the sulfonyl chloride solution dropwise to the aniline solution to maintain a low instantaneous concentration of the electrophile.

Section 3: Common Side Reactions and Purification Hurdles

Beyond the aniline's properties, several other factors can lead to a complex reaction mixture and low isolated yields.

My TLC/LC-MS shows multiple spots, including a very polar one that doesn't move from the baseline. What is it?

This is a classic sign of sulfonyl chloride hydrolysis . The unreacted sulfonyl chloride has reacted with trace amounts of water to form the corresponding sulfonic acid (R-SO₃H). Sulfonic acids are highly polar and often appear at the baseline on silica gel TLC plates.

Preventative Measures:

  • Rigorous Anhydrous Technique: Ensure all glassware is oven-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Fresh Reagents: Use a fresh bottle of sulfonyl chloride or purify it before use.

I am having difficulty separating my product from unreacted aniline. Any suggestions?

Purification Strategy: An acidic workup is typically effective.

  • After the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or DCM.

  • Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The unreacted aniline, being basic, will be protonated to form its ammonium salt, which is soluble in the aqueous layer.

  • The desired sulfonamide product, being neutral, will remain in the organic layer.

  • Separate the layers and proceed with further washing (e.g., with water and brine) and drying of the organic phase.

Section 4: Advanced Troubleshooting & Optimization

When basic troubleshooting fails, a more systematic approach to reaction optimization is required.

Table of Key Reaction Parameters for Optimization
ParameterStandard ConditionOptimization Strategy for Low YieldRationale
Solvent Dichloromethane (DCM), PyridineAcetonitrile (ACN), Tetrahydrofuran (THF), 1,4-DioxaneSolvent polarity can influence reaction rates and solubility of intermediates.
Base Pyridine, Triethylamine (TEA)DMAP (catalytic), DBU, Proton SpongeA stronger or more nucleophilic base can accelerate the reaction, especially with unreactive anilines.[6][7][8]
Temperature 0 °C to Room Temperature-20 °C to RefluxLower temperatures can reduce side reactions; higher temperatures can overcome activation energy barriers.
Stoichiometry 1.1 equiv. Sulfonyl Chloride1.5-2.0 equiv. Aniline or Sulfonyl ChlorideDriving the reaction forward by increasing the concentration of one reactant.
Concentration 0.1 - 0.5 M0.5 - 1.0 MHigher concentrations can increase reaction rates.
Troubleshooting Workflow Diagram

This diagram outlines a logical progression for diagnosing and solving low-yield issues.

Troubleshooting Workflow cluster_aniline Aniline Analysis cluster_solutions Potential Solutions Start Low Yield Observed Check_Reagents Verify Reagent Purity & Anhydrous Conditions Start->Check_Reagents Analyze_Aniline Analyze Aniline Substituents (EWG/EDG/Sterics) Check_Reagents->Analyze_Aniline Reagents OK Check_Side_Reactions Check for Side Products (e.g., Hydrolysis) Analyze_Aniline->Check_Side_Reactions EWG EWG Present? (e.g., -NO2) Analyze_Aniline->EWG Optimize_Conditions Systematically Optimize Reaction Conditions Check_Side_Reactions->Optimize_Conditions Side Reactions Addressed Success Improved Yield Optimize_Conditions->Success Sterics Steric Hindrance? (e.g., ortho-subst.) EWG->Sterics No Sol_EWG Increase Temp Add DMAP EWG->Sol_EWG Yes EDG EDG Present? (e.g., -OMe) Sterics->EDG No Sol_Sterics Increase Temp Consider Alt. Route Sterics->Sol_Sterics Yes Sol_EDG Lower Temp Control Stoichiometry EDG->Sol_EDG Yes Sol_EWG->Check_Side_Reactions Sol_Sterics->Check_Side_Reactions Sol_EDG->Check_Side_Reactions

Caption: A systematic workflow for troubleshooting low yields.

References

Optimizing reaction conditions for the N-methylation of 3-Methoxy-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing N-Methylation of 3-Methoxy-5-methylaniline

Welcome to the technical support center for the N-methylation of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and achieve consistent, high-yield results.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the N-methylation of anilines, providing a foundational understanding for planning your experiments.

Q1: What are the most common and effective methods for the N-methylation of this compound?

A1: Several robust methods exist, each with distinct advantages and considerations:

  • Eschweiler-Clarke Reaction: This classic method utilizes formaldehyde and formic acid for reductive amination. It is known for its high yields, operational simplicity, and the prevention of over-methylation to form quaternary ammonium salts.[1][2] The reaction is typically performed in an aqueous solution near boiling point.[1]

  • Reductive Amination with Other Reducing Agents: A variation of the above, this approach also uses formaldehyde to form an intermediate imine, which is then reduced by a milder reducing agent like sodium borohydride or sodium cyanoborohydride.[3][4] This can be beneficial for substrates sensitive to the acidic conditions of formic acid.

  • Dimethyl Carbonate (DMC) as a "Green" Methylating Agent: DMC is an environmentally friendly and non-toxic alternative to traditional methylating agents like methyl iodide or dimethyl sulfate.[5] It can provide excellent selectivity for mono-N-methylation, often catalyzed by zeolites or other solid catalysts.[5][6]

  • Methanol as a Sustainable C1 Source: In recent years, catalytic methods using methanol as the methylating agent have gained prominence.[7][8][9] These "hydrogen borrowing" or "hydrogen autotransfer" reactions, often catalyzed by ruthenium or iridium complexes, are highly atom-economical.[10][11]

Q2: How do I choose the appropriate methylating agent and base for my reaction?

A2: The choice depends on your substrate's functional group tolerance, desired selectivity, and scalability.

  • For a straightforward, high-yield synthesis where acidic conditions are tolerated, the Eschweiler-Clarke (formaldehyde/formic acid) is an excellent first choice.[12]

  • If your molecule contains acid-sensitive groups, consider reductive amination with formaldehyde and a borohydride-based reducing agent.[4][13]

  • For a more sustainable and selective mono-methylation, dimethyl carbonate (DMC) with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or catalyzed by NaY faujasite is a strong contender.[6][14]

  • For cutting-edge, sustainable approaches, transition-metal-catalyzed methylation with methanol is ideal, though it may require more specialized catalysts.[15][16]

Q3: What are typical reaction conditions (temperature, solvent, time)?

A3: Reaction conditions are highly method-dependent:

MethodTemperatureSolventTypical Time
Eschweiler-Clarke 80–100 °C[12][17]Typically aqueous, sometimes neat12-24 hours[18]
Reductive Amination (NaBH₄) Room Temperature to 40 °C[19]Methanol, Ethanol, THF1-12 hours
Dimethyl Carbonate (Zeolite) 120–150 °C (in autoclave)[5]DMC can act as solvent, or NMP3-21 hours[5]
Methanol (Ru/Ir Catalyst) 60–160 °C[16][20]Methanol (as reagent and solvent)12-48 hours[11][21]

Q4: How can I monitor the reaction progress effectively?

A4: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to resolve the starting aniline, the mono-methylated product, and any potential di-methylated byproduct. Staining with potassium permanganate or visualization under UV light can aid in spot detection. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended.

Q5: What are the common side products, and how can they be minimized?

A5: The most common side product is the di-methylated aniline, N,N-dimethyl-3-methoxy-5-methylaniline. The secondary amine product is often more nucleophilic than the primary starting material, leading to this over-methylation.

  • Minimization Strategies:

    • Eschweiler-Clarke: This method inherently stops at the tertiary amine stage, preventing the formation of quaternary salts.[1]

    • Stoichiometry Control: Carefully controlling the equivalents of the methylating agent can favor mono-methylation, though this can be challenging.

    • Selective Reagents: Using reagents like DMC often provides high selectivity for the mono-methylated product through an in-situ protection-deprotection mechanism involving a carbamate intermediate.[5][14]

    • Continuous Flow: Continuous flow systems can offer precise control over reaction parameters, minimizing byproduct formation.[22]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common issues encountered during the N-methylation of this compound.

Problem 1: Low or No Conversion of Starting Material

Possible Causes & Solutions:

  • Inactive Reagents:

    • Formaldehyde: Use a fresh bottle of formaldehyde solution (typically 37% in water). Paraformaldehyde can also be used but may require slightly different conditions to depolymerize.

    • Formic Acid: Ensure the formic acid is of high purity (typically >95%).

    • Reducing Agents: Sodium borohydride and sodium cyanoborohydride can degrade upon exposure to moisture. Use freshly opened containers or material that has been stored in a desiccator.

  • Incorrect Reaction Temperature:

    • The Eschweiler-Clarke reaction generally requires heating to drive the reaction to completion.[12] Ensure your reaction is maintained at the recommended temperature (typically 80-100 °C).

    • Conversely, some catalytic reactions may have an optimal temperature window, beyond which the catalyst may decompose.[16]

  • Catalyst Inactivity (for DMC or Methanol-based methods):

    • Zeolites: Ensure the zeolite catalyst is properly activated (e.g., by heating under vacuum) to remove adsorbed water.

    • Transition Metal Catalysts: Some catalysts are sensitive to air or moisture. Ensure reactions are set up under an inert atmosphere (e.g., nitrogen or argon) if the protocol requires it.[21]

  • Solvent Effects:

    • In some zeolite-catalyzed reactions, highly polar solvents like DMF can competitively adsorb to the catalyst surface and inhibit the reaction.[23]

Problem 2: Significant Formation of the Di-methylated Product (N,N-dimethylaniline)

Possible Causes & Solutions:

  • Reaction Conditions Too Forcing:

    • Prolonged reaction times or excessively high temperatures can promote over-methylation. Try reducing the reaction time and monitoring carefully by TLC.

  • Incorrect Stoichiometry:

    • While the Eschweiler-Clarke reaction uses excess formaldehyde and formic acid to drive the reaction to the tertiary amine, other methods may be more sensitive.[17] For methods prone to over-methylation, try using closer to 1.0-1.2 equivalents of the methylating agent.

  • Choice of Method:

    • If di-methylation is a persistent issue, switching to a more selective method is the best solution. The use of dimethyl carbonate (DMC) with a zeolite catalyst is highly recommended for its excellent selectivity towards mono-N-methylation.[5][6] Continuous flow systems have also demonstrated high selectivity for mono-alkylation.[14]

Problem 3: Difficulties in Product Isolation and Purification

Possible Causes & Solutions:

  • Emulsion Formation During Workup:

    • Aniline derivatives can act as surfactants, leading to emulsions during aqueous workup. To break emulsions, try adding a saturated brine solution or filtering the mixture through a pad of celite.

  • Incomplete Reaction:

    • If the reaction has not gone to completion, the starting material and product may have very similar polarities, making them difficult to separate by column chromatography. Drive the reaction to full conversion if possible.

  • Co-elution of Product and Byproducts:

    • The mono- and di-methylated products can sometimes be challenging to separate.

    • Optimize Chromatography: Use a shallow solvent gradient (e.g., starting with a low percentage of ethyl acetate in hexanes and increasing slowly) to improve separation. Using a less polar solvent system overall can also enhance resolution between the slightly more polar mono-methylated product and the less polar di-methylated product.

Experimental Protocols

Protocol 1: Eschweiler-Clarke Reaction

This protocol is a robust and high-yielding method for the synthesis of N,N-dimethyl-3-methoxy-5-methylaniline.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

  • Add formic acid (approx. 5.0 eq).

  • Add aqueous formaldehyde (37%, approx. 5.0 eq).

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (disappearance of starting material and mono-methylated intermediate), cool the mixture to room temperature.

  • Carefully basify the reaction mixture by the slow addition of a saturated sodium hydroxide solution until the pH is >10.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Visualizations

Reaction Mechanism: Eschweiler-Clarke

The following diagram illustrates the stepwise mechanism of the Eschweiler-Clarke reaction, highlighting the formation of the iminium ion and subsequent reduction by formic acid.

Eschweiler_Clarke Aniline R-NH₂ (Aniline) Iminium [R-N⁺H=CH₂] (Iminium Ion) Aniline->Iminium + CH₂O, -H₂O Formaldehyde CH₂O (Formaldehyde) Secondary_Amine R-NHCH₃ (Secondary Amine) Iminium->Secondary_Amine + HCOO⁻ Iminium2 [R-N⁺(CH₃)=CH₂] (Iminium Ion) Secondary_Amine->Iminium2 + CH₂O, -H₂O Tertiary_Amine R-N(CH₃)₂ (Tertiary Amine) Iminium2->Tertiary_Amine + HCOO⁻ Formic_Acid HCOOH Formate HCOO⁻ CO2 CO₂ Formate->CO2 - H⁻

Caption: Mechanism of the Eschweiler-Clarke Reaction.

Troubleshooting Workflow

This flowchart provides a logical sequence for addressing common experimental issues.

Troubleshooting_Workflow Start Problem Encountered Check_Conversion Low or No Conversion? Start->Check_Conversion Check_Selectivity Poor Selectivity? (Di-methylation) Check_Conversion->Check_Selectivity No Reagents Verify Reagent Activity & Purity Check_Conversion->Reagents Yes Check_Isolation Isolation Issues? Check_Selectivity->Check_Isolation No Conditions Reduce Temperature / Time Check_Selectivity->Conditions Yes Workup Optimize Workup (Brine, Celite) Check_Isolation->Workup Yes Temp Confirm Reaction Temperature Reagents->Temp Catalyst Check Catalyst Activity (if applicable) Temp->Catalyst Stoich Adjust Stoichiometry Conditions->Stoich Method Switch to a More Selective Method (e.g., DMC) Stoich->Method Purify Optimize Chromatography (Solvent System) Workup->Purify

Caption: General Troubleshooting Workflow for N-Methylation.

References

Technical Support Center: Recrystallization of 3-Methoxy-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Methoxy-5-methylaniline via recrystallization. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during this critical purification step. Our approach is grounded in established chemical principles and extensive laboratory experience to ensure you can confidently achieve high-purity material.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding solvent selection and the foundational principles of recrystallizing this compound.

Q1: What are the ideal characteristics of a recrystallization solvent for this compound?

A1: The perfect recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[1][2] This temperature-dependent solubility differential is the cornerstone of the recrystallization process, enabling the compound to dissolve when hot and crystallize out in a purer form as the solution cools, leaving impurities behind in the solvent (mother liquor).[2][3]

Key criteria for solvent selection include:

  • Solubility Profile: The compound should be very soluble in the hot solvent and have low solubility in the cold solvent.[1][2]

  • Inertness: The solvent must not react with this compound.[1][2]

  • Boiling Point: A moderately low boiling point is preferable for easy removal from the purified crystals.[1]

  • Impurity Solubility: Ideally, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (staying in the mother liquor).

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[1][2]

Q2: What initial solvents should I consider for this compound?

A2: Based on the structure of this compound—an aromatic amine with moderate polarity—several classes of solvents are good starting points. The presence of the amine (-NH2) and methoxy (-OCH3) groups suggests that solvents with intermediate polarity might be effective.

A general rule of thumb is that solvents with similar functional groups to the compound of interest often exhibit good solubility characteristics.[4] For aromatic compounds, alcohols like methanol and ethanol are often excellent starting points.[5] Given that this compound is a solid at room temperature with a melting point of approximately 46°C, we can infer it has some degree of intermolecular forces that need to be overcome.[6]

Recommended starting solvents for screening:

  • Water

  • Ethanol

  • Methanol

  • Isopropanol

  • Hexane or Heptane

  • Toluene

  • Acetone

  • Ethyl Acetate

It is also worth noting that for a related compound, p-anisidine, a mixture of ethanol and water has been recommended, suggesting that a solvent-pair system could be effective for this compound as well.[7]

Q3: When should I use a two-solvent (solvent-pair) system for recrystallization?

A3: A two-solvent system is necessary when no single solvent meets the ideal solubility criteria.[1][8] This situation often arises when your compound is either too soluble in one solvent (even when cold) or poorly soluble in another (even when hot).

The process involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "poor" solvent (in which the compound is sparingly soluble) is added dropwise to the hot solution until it becomes slightly cloudy (the saturation point). A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[8]

Q4: My this compound has a dark color. What does this indicate and how can I address it during recrystallization?

A4: A dark, often black or brown, discoloration in anilines is typically a sign of oxidation.[7] Aromatic amines are susceptible to air oxidation, which forms highly colored impurities.

To remove these colored impurities, activated charcoal (decolorizing carbon) can be used. After dissolving the crude this compound in the hot recrystallization solvent, a small amount of activated charcoal is added to the solution. The charcoal adsorbs the colored impurities onto its surface. The solution is then hot filtered to remove the charcoal and the adsorbed impurities before being allowed to cool and crystallize.[9] It is crucial to use the minimum amount of charcoal necessary, as excessive use can lead to the loss of the desired product.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the recrystallization of this compound.

Issue 1: The compound will not dissolve in the hot solvent.
  • Q: I've added a significant amount of hot solvent, but my this compound is not dissolving. What should I do?

    • A: Possible Cause & Solution:

      • Insufficient Solvent: You may not have added enough solvent. Continue adding small portions of the boiling solvent until the solid dissolves. Be mindful not to add a large excess, as this will reduce your yield.[3][10]

      • Inappropriate Solvent: The chosen solvent may be a poor choice for your compound. If a large volume of solvent is required to dissolve a small amount of your compound, you should consider a different solvent in which it is more soluble at high temperatures.

      • Insoluble Impurities: It's possible that the undissolved material is an insoluble impurity. If most of your compound has dissolved and a small amount of solid remains, you can perform a hot gravity filtration to remove the insoluble material before proceeding with the cooling and crystallization steps.[3][10]

Issue 2: The compound "oils out" instead of forming crystals.
  • Q: Upon cooling, my this compound is separating as an oil, not as solid crystals. How can I fix this?

    • A: Possible Cause & Solution: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[8] This is a common problem when the boiling point of the solvent is significantly higher than the melting point of the compound.

      • Lower the Cooling Temperature: Try cooling the solution to a lower temperature in an ice bath.

      • Use a Different Solvent: Select a solvent with a lower boiling point.

      • Increase the Amount of Solvent: The solution may be too concentrated. Reheat the solution to dissolve the oil, add more solvent, and then allow it to cool slowly again.

      • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.[5] Adding a "seed crystal" of pure this compound can also initiate crystallization.

Issue 3: No crystals form, even after extensive cooling.
  • Q: My solution is clear and has been cooling for a long time, but no crystals have appeared. What's wrong?

    • A: Possible Cause & Solution:

      • Too Much Solvent: You may have used too much solvent, making the solution too dilute for crystals to form.[3] You can try boiling off some of the solvent to concentrate the solution and then allow it to cool again.

      • Supersaturation: The solution may be supersaturated. Try to induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.

      • Insufficient Cooling: Ensure the solution has been cooled sufficiently. Placing it in an ice bath may be necessary.[3][10]

Issue 4: The recrystallization yield is very low.
  • Q: I've collected my crystals, but the final weight is much lower than expected. What could have caused this?

    • A: Possible Cause & Solution:

      • Excessive Solvent: Using too much solvent is a common cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor.[10]

      • Premature Crystallization: If the solution cooled too quickly during hot filtration, some of your product may have been lost on the filter paper.[8] Ensure the funnel and receiving flask are pre-heated.

      • Excessive Washing: Washing the collected crystals with too much cold solvent can dissolve some of the product.[10] Use a minimal amount of ice-cold solvent for washing.

      • Inappropriate Solvent Choice: If the compound has a relatively high solubility in the cold solvent, a significant portion will be lost. Re-evaluate your solvent choice.

Experimental Protocols & Data

Solvent Selection Protocol
  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each test tube, add a different potential solvent dropwise at room temperature, shaking after each addition. A good solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, heat the test tube in a water bath. A suitable solvent will dissolve the compound completely at the elevated temperature.

  • Allow the test tube to cool to room temperature, and then place it in an ice bath. A good solvent will result in the formation of a significant amount of crystals.

Data Summary: Potential Recrystallization Solvents
SolventBoiling Point (°C)PolarityRationale & Expected Behavior
Water 100HighMay have low solubility even when hot due to the aromatic ring and methyl group. Could be a good "poor" solvent in a two-solvent system.
Ethanol 78HighOften a good choice for aromatic amines.[5] May show good solubility when hot and lower solubility when cold. A mixture with water is also a strong candidate.[7]
Methanol 65HighSimilar to ethanol, a good starting point for aromatic compounds.[5] Its lower boiling point makes for easier removal.
Isopropanol 82MediumA slightly less polar alcohol that can be effective.
Hexane/Heptane ~69 / ~98LowLikely to have low solubility even when hot. Could serve as a good "poor" solvent or for washing the final crystals.
Toluene 111LowMay dissolve the compound well, but its high boiling point could lead to "oiling out."

Single-Solvent Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (if needed) cluster_crystallization Step 3: Crystallization cluster_collection Step 4: Collection & Drying A Place crude solid in Erlenmeyer flask B Add minimum amount of boiling solvent A->B C Heat until solid is fully dissolved B->C D Hot gravity filter to remove insoluble impurities/charcoal C->D E Allow filtrate to cool slowly to room temperature D->E F Cool further in an ice bath E->F G Collect crystals by vacuum filtration F->G H Wash with minimal ice-cold solvent G->H I Dry crystals H->I

Caption: Workflow for a single-solvent recrystallization.

Solvent Selection Logic

Solvent_Selection node_good Good single solvent candidate. Proceed to cool and check crystal formation. node_bad Poor solvent choice. Discard. Start Test solubility in cold solvent Q1 Is it soluble? Start->Q1 Q1->node_bad Yes Q2 Heat the solvent. Is it soluble? Q1->Q2 No Q2->node_good Yes Q3 Consider as 'poor' solvent for a two-solvent system Q2->Q3 No

References

Technical Support Center: Identifying Impurities in 3-Methoxy-5-methylaniline using LC-SPE/NMR

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the identification of impurities in 3-Methoxy-5-methylaniline utilizing the powerful hyphenated technique of Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance (LC-SPE/NMR). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity analysis, offering troubleshooting advice and in-depth procedural guidance.

The structural elucidation of unknown impurities is a critical step in pharmaceutical development, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3] The ICH Q3A and Q3B guidelines, for instance, set clear thresholds for reporting, identifying, and qualifying impurities in new drug substances and products.[1][4][5] LC-SPE/NMR has emerged as a cornerstone technology in this endeavor, enabling the separation, isolation, and definitive structural characterization of minute quantities of unknown compounds from complex matrices.[6][7][8]

This guide will provide practical, field-proven insights to help you overcome common challenges and ensure the integrity of your analytical results.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your LC-SPE/NMR experiments for the analysis of this compound and its potential impurities.

I. Chromatographic & Sample Preparation Issues

Question: I'm observing significant peak broadening for my main component and impurities. What are the likely causes and how can I fix this?

Answer:

Peak broadening in your HPLC separation can stem from several factors, significantly impacting resolution and sensitivity. Here’s a systematic approach to troubleshooting:

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between system components (e.g., column to detector) can lead to peak broadening.[9][10] Ensure all connections are made with the shortest possible length of appropriate narrow-bore tubing. Improperly set ferrules can also create dead volume, so ensure they are correctly seated.[11][12]

  • Injection Volume & Solvent Strength: Injecting too large a sample volume can overload the column.[9][11] Similarly, if your sample is dissolved in a solvent significantly stronger than your initial mobile phase, it can cause peak distortion and broadening.[10][13] Try reducing your injection volume or re-dissolving your sample in a weaker solvent, ideally the initial mobile phase itself.

  • Data Acquisition Rate: An improperly set data acquisition rate on your detector can artificially broaden peaks. Ensure the rate is fast enough to capture at least 15-20 data points across each peak.[9][11]

  • Gradient Delay Volume: In gradient elution, a large delay volume can cause issues at the beginning of the run. This can be addressed by adjusting the initial gradient composition or using injector programming to start the gradient before injection.[12]

Question: My aromatic amine impurities are showing poor retention and peak shape on a standard C18 column. What should I consider?

Answer:

Aromatic amines can be challenging to analyze on standard reversed-phase columns due to their basic nature, which can lead to interactions with residual silanol groups on the silica packing, resulting in tailing peaks. Consider the following:

  • Mobile Phase pH and Buffer Selection: The pH of your mobile phase is critical. For basic compounds like anilines, working at a pH 2-3 units below the pKa of the analyte will ensure it is in its protonated, more polar form, which can improve peak shape. However, this may also reduce retention. Conversely, a high pH mobile phase (pH > 8) will keep the amine in its neutral, more retained form. If using high pH, ensure your column is stable under these conditions.[14]

  • Buffer Choice for LC-MS Compatibility: If you are using a mass spectrometer in line with your LC system, it is crucial to use volatile buffers. Ammonium formate and ammonium acetate are excellent choices for low pH separations.[15][16] For higher pH, ammonium bicarbonate can be effective.[14][16] Avoid non-volatile phosphate buffers, as they will contaminate the MS ion source.[17]

  • Column Chemistry: Consider using a column specifically designed for the analysis of basic compounds. These often have end-capping to block silanol groups or are based on hybrid particle technology that is more stable at higher pH.

Question: What are the potential impurities I should be looking for in this compound?

Answer:

Impurities can arise from the manufacturing process or degradation.[2][5] For this compound, potential impurities could include:

  • Starting Materials and Intermediates: Depending on the synthetic route, you might find residual starting materials or intermediates. For example, if synthesized from 4-chlorotoluene, you could potentially see traces of 3-nitro-4-chlorotoluene or 4-methoxy-2-nitrotoluene.[18]

  • By-products: Side reactions during synthesis can lead to isomeric impurities (e.g., other methoxy-methylaniline isomers) or products of over-alkylation or nitration.

  • Degradation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities. Forced degradation studies can help identify potential degradation pathways.

  • Reagents, Ligands, and Catalysts: Traces of reagents used in the synthesis, such as catalysts, may also be present.[2][5]

II. SPE Trapping & Elution Issues

Question: I'm experiencing poor trapping efficiency on my SPE cartridge. How can I optimize this?

Answer:

Optimizing SPE trapping is crucial for concentrating your analyte of interest for NMR analysis. Here are key parameters to consider:

  • SPE Sorbent Selection: For aromatic amines, reversed-phase sorbents (like C18 or polymeric materials) are typically effective.[19] Cation-exchange cartridges can also be used to specifically trap the protonated amine.[20]

  • Loading Conditions: Ensure the pH of the sample being loaded onto the SPE cartridge is appropriate for retention. For reversed-phase trapping of a basic analyte, a higher pH (where the analyte is neutral) will generally lead to stronger retention.

  • Elution Solvent: The elution solvent must be strong enough to completely desorb the trapped analyte. For reversed-phase SPE, this is typically a high percentage of an organic solvent like acetonitrile or methanol. For cation-exchange, a buffer with a high ionic strength or a pH that neutralizes the analyte will be needed.

  • Flow Rate: A slower loading flow rate can sometimes improve trapping efficiency by allowing more time for the analyte to interact with the sorbent.

Question: After trapping my impurity on the SPE cartridge and eluting with deuterated solvent, my NMR signal is very weak. What can I do?

Answer:

A weak NMR signal indicates that the amount of trapped analyte is insufficient. Here are some strategies to improve this:

  • Multiple Trapping: The LC-SPE interface allows for the accumulation of an analyte from multiple chromatographic runs onto a single SPE cartridge.[6] This is a powerful way to increase the amount of material for NMR analysis.

  • Optimize Elution Volume: Elute the trapped analyte in the smallest possible volume of deuterated solvent to maximize its concentration in the NMR tube or flow cell.

  • Check for Breakthrough: During the loading step, collect the flow-through and analyze it by LC-UV to ensure that your impurity is not breaking through the SPE cartridge. If it is, you may need to use a larger cartridge or a different sorbent.

III. NMR Data Acquisition & Interpretation

Question: I'm having trouble with solvent suppression in my LC-NMR experiment. The residual solvent signals are obscuring my impurity signals.

Answer:

Effective solvent suppression is critical for obtaining high-quality NMR data, especially when dealing with low-concentration impurities.

  • Presaturation Techniques: Presaturation is a common method where a low-power radiofrequency pulse is applied at the frequency of the solvent signal to saturate it.[21] This technique is effective but can also saturate exchangeable protons (like -NH2 or -OH) on your analyte if they are in exchange with the solvent.[22]

  • Gradient-Based Suppression: Pulse sequences like WET or WATERGATE use gradients to dephase the solvent magnetization, offering excellent suppression with minimal impact on nearby signals.[23]

  • LC-SPE Advantage: A key advantage of LC-SPE-NMR is the ability to perform a complete solvent exchange.[6][24] The non-deuterated HPLC mobile phase can be completely removed from the SPE cartridge by drying with nitrogen gas before eluting the analyte with a fully deuterated solvent. This often eliminates the need for complex solvent suppression sequences.[25]

  • Shimming: Good solvent suppression requires excellent magnetic field homogeneity. Ensure your sample is properly shimmed to achieve a good line shape.[26]

Question: The NMR data for my impurity is complex. How can I confidently elucidate its structure?

Answer:

Structure elucidation of an unknown impurity is a systematic process that relies on a combination of 1D and 2D NMR experiments.[27][28][29]

  • 1D ¹H NMR: This is the starting point. It provides information on the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and their relative numbers (integration).

  • 2D COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, helping to piece together fragments of the molecule.[28]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, providing a map of C-H bonds.[27][28]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is often the most crucial experiment for structure elucidation. It shows correlations between protons and carbons that are two or three bonds away, allowing you to connect the molecular fragments identified from COSY and HSQC.[27][28]

  • Knowledge of Chemistry: Your understanding of the synthesis of this compound is invaluable.[29] Knowing the starting materials and potential side reactions can help you propose likely structures for the impurities, which you can then confirm or refute with the NMR data.

Experimental Protocols & Data Presentation

Workflow for LC-SPE/NMR Impurity Identification

The following diagram illustrates a typical workflow for identifying an unknown impurity using LC-SPE/NMR.

LC_SPE_NMR_Workflow cluster_LC LC Separation cluster_SPE SPE Trapping cluster_NMR NMR Analysis LC_Sample Inject Sample (this compound) LC_Column HPLC Column (Reversed-Phase) LC_Sample->LC_Column Mobile Phase Gradient LC_Detector UV/DAD Detector LC_Column->LC_Detector Elution SPE_Trap Trap Impurity Peak on SPE Cartridge LC_Detector->SPE_Trap Peak Detection Trigger SPE_Wash Wash Cartridge (Remove Buffer Salts) SPE_Trap->SPE_Wash SPE_Dry Dry Cartridge (Nitrogen Gas) SPE_Wash->SPE_Dry NMR_Elute Elute with Deuterated Solvent SPE_Dry->NMR_Elute NMR_Acquire Acquire NMR Data (1D & 2D) NMR_Elute->NMR_Acquire NMR_Elucidate Structure Elucidation NMR_Acquire->NMR_Elucidate

Caption: Workflow for impurity identification using LC-SPE/NMR.

Table 1: Example HPLC Conditions for Aromatic Amine Separation
ParameterConditionRationale
Column C18, 2.1 x 100 mm, 2.7 µmStandard reversed-phase column suitable for many aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterVolatile acidic modifier to improve peak shape for amines and ensure MS compatibility.[14][17]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase chromatography.
Gradient 5% to 95% B over 15 minutesA broad gradient is useful for screening for unknown impurities with a wide range of polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 2 µLA small injection volume helps to prevent peak broadening due to overload.[11]
Detection UV at 254 nmA common wavelength for detecting aromatic compounds.
Table 2: Typical NMR Experiment Suite for Structure Elucidation
ExperimentPurposeTypical Acquisition Time
¹H NMR Proton chemical shifts, couplings, and integrals.5-10 minutes
COSY Shows ¹H-¹H spin-spin couplings (proton connectivity).20-30 minutes
HSQC Correlates protons to their directly attached carbons.30-60 minutes
HMBC Shows long-range (2-3 bond) ¹H-¹³C correlations for piecing together the carbon skeleton.1-3 hours
NOESY/ROESY Shows through-space correlations for stereochemistry determination (if needed).2-4 hours

References

Technical Support Center: Overcoming Poor Peak Shape in HPLC of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of aniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with peak shape, a critical factor for accurate quantification and robust method performance. Aniline and its derivatives, being basic compounds, are notoriously prone to poor chromatography on traditional silica-based reversed-phase columns. This resource provides in-depth, scientifically-grounded solutions to common peak shape problems.

Frequently Asked Questions (FAQs)

Q1: Why do my aniline derivative peaks show significant tailing?

Peak tailing for basic compounds like aniline derivatives is most commonly caused by secondary interactions between the positively charged analyte and negatively charged, deprotonated silanol groups on the surface of silica-based stationary phases.[1][2][3][4] This interaction, a form of ion exchange, provides an additional retention mechanism to the primary reversed-phase mode, leading to a "tail" as the analyte molecules slowly elute from these active sites.[5][6]

Q2: What is the quickest way to reduce peak tailing for my basic analyte?

The most immediate strategy is to adjust the mobile phase pH. Lowering the pH to between 2.5 and 3.5 will protonate the silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interaction with your protonated aniline derivative.[4][7][8]

Q3: My peak is fronting, not tailing. What does that mean?

Peak fronting, where the peak is broader in the first half, can be caused by several factors, including column overload (injecting too much sample), poor sample solubility in the mobile phase, or a physical issue like column bed collapse.[9]

Q4: Can the HPLC system itself cause peak tailing?

Yes. Physical problems in the HPLC's flow path can cause tailing for all peaks in a chromatogram.[6] This is known as extra-column band broadening and can result from issues like excessive tubing length, poorly made fittings, or a void at the top of the column.[6][7] If all your peaks are tailing, investigate the system's physical setup.[6]

Q5: Are there specialized columns that are better for aniline derivatives?

Absolutely. Modern columns designed for basic compounds offer superior performance. Look for columns described as "base-deactivated," "end-capped," "polar-embedded," or those with hybrid particle technology.[5][7][10] These columns have fewer accessible silanol groups, significantly reducing the potential for peak tailing.[4][5]

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving specific peak shape issues encountered during the HPLC analysis of aniline derivatives.

Issue 1: Peak Tailing

Peak tailing is the most frequent challenge when analyzing basic compounds. It manifests as an asymmetric peak with a drawn-out trailing edge, which can compromise resolution and lead to inaccurate integration.[7]

Standard silica-based C18 or C8 columns have residual silanol groups (Si-OH) on their surface.[11] At mobile phase pH values above approximately 3.5, these silanols begin to deprotonate, acquiring a negative charge (Si-O⁻).[4][12] Aniline derivatives, being basic, are protonated (positively charged) at acidic to neutral pH. This charge difference leads to a strong electrostatic interaction, which is a secondary retention mechanism alongside the desired hydrophobic interaction.[3][4]

dot graph TD { subgraph "Mechanism of Peak Tailing" A[Protonated Aniline Derivative (+)] -- "Electrostatic Attraction" --> B{Deprotonated Silanol Group (-)}; B -- "Secondary Retention" --> C[Delayed Elution]; C -- "Results in" --> D((Peak Tailing)); end style A fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 } caption: "Interaction causing peak tailing of basic compounds."

dot graph TD { subgraph "Troubleshooting Peak Tailing" direction LR Start((Start)) --> CheckAllPeaks{Do all peaks tail?}; CheckAllPeaks -- "Yes" --> SystemIssues[Investigate System Hardware(Fittings, Tubing, Column Void)]; CheckAllPeaks -- "No" --> ModifyMobilePhase[Modify Mobile Phase]; ModifyMobilePhase --> LowerpH[Lower pH (2.5-3.5)]; LowerpH -- "Still Tailing" --> Additive[Add Competing Base]; Additive -- "Still Tailing" --> ChangeColumn[Select Alternative Column]; ChangeColumn -- "Success" --> End((End)); Additive -- "Success" --> End; LowerpH -- "Success" --> End; SystemIssues -- "Resolved" --> End; end style Start fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style End fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style CheckAllPeaks fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style SystemIssues fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style ModifyMobilePhase fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style LowerpH fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style Additive fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style ChangeColumn fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: "Systematic workflow for troubleshooting peak tailing."

1. Mobile Phase Optimization: The First Line of Defense

  • Protocol 1: pH Adjustment

    • Objective: To protonate surface silanols and ensure consistent protonation of the aniline analyte.

    • Procedure: Prepare the aqueous portion of your mobile phase. Add an acidifier like formic acid or phosphoric acid to adjust the pH to a range of 2.5-3.5.[13] A buffer is crucial for maintaining a stable pH.[13]

    • Rationale: At a pH below their pKa (~3.5-4.5), silanol groups are predominantly in their neutral (Si-OH) form, eliminating the ionic interaction site.[4][8] This leaves the hydrophobic interaction as the primary retention mechanism, resulting in a more symmetrical peak.

  • Protocol 2: Addition of a Competing Base (Silanol Suppressor)

    • Objective: To mask the active silanol sites from the analyte.

    • Procedure: Add a small concentration of a competing amine, such as triethylamine (TEA), to the mobile phase.[8] A typical starting concentration is 0.1% (v/v) or around 5-10 mM.[8]

    • Rationale: The competing base, being a small and highly mobile amine, will preferentially interact with the silanol sites, effectively shielding them from the larger aniline derivative analyte.[3][8] This allows the analyte to undergo a more uniform reversed-phase separation. However, be aware that additives like TEA can shorten column lifetime.[8]

2. Stationary Phase Selection: Choosing the Right Tool

If mobile phase optimization is insufficient, the column chemistry is the next critical factor.

Column TypeMechanism for Improved Peak ShapeIdeal For
High-Purity, End-Capped Silica The silica is acid-washed to remove metal contaminants, and residual silanols are chemically bonded ("capped") with small, non-polar groups.[4][5]General-purpose improvement for basic compounds.
Polar-Embedded Phase A polar functional group (e.g., amide, carbamate) is embedded within the alkyl chain. This creates a hydrating layer that shields silanols.Highly aqueous mobile phases and provides alternative selectivity.[5]
Hybrid Particle Technology The stationary phase is a hybrid of silica and organic polymer, reducing the number of surface silanols and increasing pH stability.[5]High pH applications (pH > 8) where aniline is neutral.
Phenyl Phases Provides pi-pi interactions which can offer a different selectivity mechanism for aromatic amines, potentially reducing reliance on silanol interactions for retention.Aromatic aniline derivatives where alternative selectivity is desired.

3. Consider Metal Contamination

Both the column packing material and the HPLC instrument hardware (frits, tubing) can be sources of metal ions (e.g., iron, aluminum, titanium).[14][15] These metal ions can act as chelation sites for certain aniline derivatives, leading to severe peak tailing.[5]

  • Symptoms: Peak tailing persists even with optimized mobile phase and a high-quality column. The issue is more pronounced for compounds with chelating functional groups.

  • Solutions:

    • Use columns packed with high-purity silica that has been acid-washed to remove metal content.[5]

    • Employ a bio-inert or metal-free HPLC system where the sample flow path is constructed from materials like PEEK or has specialized inert coatings.[16][17]

    • Add a chelating agent like EDTA to the mobile phase as a last resort (note: this is not compatible with mass spectrometry).

Issue 2: Peak Fronting

Peak fronting is less common for aniline derivatives but can indicate significant problems.

  • Column Overload: The concentration of the injected sample is too high, saturating the stationary phase at the column inlet.

    • Solution: Dilute the sample or reduce the injection volume.[9][18] A systematic reduction in sample load should result in a more symmetrical peak shape.

  • Poor Sample Solubility: The sample is not fully dissolved in the mobile phase, causing it to precipitate at the head of the column.

    • Solution: Ensure the sample solvent is compatible with, or weaker than, the initial mobile phase conditions.[9] Ideally, dissolve the sample in the mobile phase itself.

Issue 3: Peak Broadening

Broad peaks, while symmetrical, indicate a loss of chromatographic efficiency and can compromise the resolution of closely eluting compounds.

  • Extra-Column Volume: As mentioned in the FAQs, excessive volume in tubing, fittings, or the detector flow cell can cause peaks to broaden.[7]

    • Solution: Minimize tubing length and use tubing with a smaller internal diameter (e.g., 0.005"). Ensure all fittings are properly installed to avoid dead volumes.

  • Column Degradation: Over time, or under harsh pH conditions, the packed bed of the column can degrade or form a void at the inlet.[7][19]

    • Solution: Use a guard column to protect the analytical column from contaminants.[18] If a void is suspected, the column usually needs to be replaced.[7][19]

  • Mobile Phase Mismatch: The viscosity of the mobile phase can affect diffusion rates and, consequently, peak width.

    • Solution: Acetonitrile generally has a lower viscosity than methanol, often leading to sharper peaks and lower backpressure. Experiment with different organic modifiers if peak broadening is an issue.

References

Minimizing tar formation in reactions involving aniline compounds

Author: BenchChem Technical Support Team. Date: January 2026

Aniline and its derivatives are foundational building blocks in the synthesis of pharmaceuticals, dyes, and advanced materials. However, their high reactivity, while synthetically useful, presents a significant challenge: the frequent formation of intractable tars. This guide provides field-proven insights and troubleshooting strategies to help you navigate the complexities of aniline chemistry and achieve cleaner, higher-yielding reactions.

As a Senior Application Scientist, I've seen firsthand how a deeper understanding of the underlying mechanisms can transform a problematic reaction into a robust and scalable process. We will move beyond simple procedural lists to explore the causality behind tar formation and the logic of preventative measures.

Q: My reaction mixture turns dark brown or black almost immediately. What is happening at the molecular level?

A: This rapid discoloration is a classic sign of aniline oxidation and subsequent polymerization, the primary pathways to tar formation. Aniline's core chemical features are responsible for this behavior:

  • High Electron Density: The amino group (-NH₂) is a powerful electron-donating group, which makes the aromatic ring highly susceptible to oxidation.[1] Even mild oxidizing agents, including atmospheric oxygen, can initiate the process.[2][3]

  • Radical Cation Formation: The oxidation process begins by removing an electron from the aniline molecule to form a highly reactive radical cation.[4]

  • Polymerization Cascade: These radical cations rapidly couple with each other and with neutral aniline molecules. This initiates a chain reaction, forming dimeric, trimeric, and eventually, high-molecular-weight polymers.[4][5] These complex, often insoluble polymeric mixtures are what we observe as "tar."[6]

Freshly purified aniline is a nearly colorless oil, but darkens upon exposure to air and light precisely because of these oxidative polymerization reactions.[3][7]

TarFormation Aniline Aniline (C₆H₅NH₂) Electron-Rich Radical Aniline Radical Cation Highly Reactive Aniline->Radical -e⁻ Oxidant Oxidant (O₂, Metal Salts, etc.) Oxidant->Radical Polymer Polymerization (Chain Reaction) Radical->Polymer Coupling Tar Tar (Insoluble Polymeric Byproducts) Polymer->Tar Growth Protection cluster_0 High Reactivity Pathway cluster_1 Controlled Pathway Aniline Aniline (Strongly Activating) Reaction1 Reaction (e.g., Nitration) Aniline->Reaction1 Protect Protect (Acetylation) Aniline->Protect Tar Oxidation & Tar Reaction1->Tar Acetanilide Acetanilide (Moderately Activating) Reaction2 Reaction (e.g., Nitration) Acetanilide->Reaction2 Product Desired Product (Clean) Reaction2->Product Deprotect Deprotect (Hydrolysis) Product->Deprotect Protect->Acetanilide

References

Validation & Comparative

A Comparative Guide to Purity Validation of 3-Methoxy-5-methylaniline: Titrimetric vs. Chromatographic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Synthesis and Development

3-Methoxy-5-methylaniline (CAS 66584-31-4), an aromatic amine derivative, serves as a crucial building block in the synthesis of pharmaceuticals and specialized dyes.[1][2] In the context of drug development and chemical manufacturing, the purity of such intermediates is not merely a quality metric; it is a cornerstone of product safety, efficacy, and batch-to-batch consistency. Impurities can introduce toxicological risks, alter reaction kinetics, and compromise the stability of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, objective comparison of two widely adopted analytical techniques for the purity assessment of this compound: the classic, robust method of non-aqueous potentiometric titration and the high-resolution power of High-Performance Liquid Chromatography (HPLC). We will delve into the fundamental principles, provide field-proven experimental protocols, and present comparative data to empower researchers and quality control professionals in selecting the most appropriate methodology for their intended purpose.

Part 1: The Gold Standard Assay - Purity by Non-Aqueous Potentiometric Titration

For the quantitative determination of a high-purity bulk substance, volumetric titration remains a cornerstone technique in pharmaceutical analysis due to its precision, accuracy, and reliance on stoichiometric first principles.[3]

Causality Behind the Method: Why Non-Aqueous?

This compound is a weak organic base. Attempting to titrate such a compound in an aqueous medium is often futile. Water, being amphiprotic, can act as both a weak acid and a weak base, competing with the analyte and leading to an indistinct, flattened titration curve with no sharp endpoint.[4]

To overcome this, we employ a non-aqueous titration strategy. The core principle, grounded in Brønsted-Lowry acid-base theory, is to select a solvent that enhances the analyte's basicity.[5] We use glacial acetic acid, a protogenic (acidic) solvent. It protonates the weak aniline base, making it behave as a stronger base than it would in water. The titrant of choice is perchloric acid, a very strong acid, dissolved in glacial acetic acid. This combination creates a super-acidic titrant that yields a sharp, well-defined potential jump at the equivalence point, enabling precise determination.[4][6][7]

Experimental Protocol: Non-Aqueous Titration

This protocol is designed as a self-validating system, adhering to principles outlined in USP General Chapter <1225> Validation of Compendial Procedures.[8][9]

Apparatus and Reagents:

  • Automatic Potentiometric Titrator (e.g., Metrohm Eco Titrator or equivalent)

  • Combined pH glass electrode suitable for non-aqueous solutions (e.g., Solvotrode easyClean)[6]

  • Analytical Balance (0.1 mg readability)

  • Burette (10 mL or 20 mL, Class A)

  • Glacial Acetic Acid (AR grade, <0.2% water)

  • Perchloric Acid, 70% (AR grade)

  • Acetic Anhydride (AR grade)

  • Potassium Hydrogen Phthalate (KHP), primary standard, dried at 120 °C for 2 hours.

1. Preparation of 0.1 M Perchloric Acid (HClO₄) Volumetric Solution:

  • Carefully mix 8.5 mL of 70% perchloric acid with 500 mL of glacial acetic acid.

  • Add 21 mL of acetic anhydride. Rationale: Acetic anhydride reacts with residual water in the solvents, which is critical for achieving a sharp endpoint.[5]

  • Dilute to 1000 mL with glacial acetic acid, mix thoroughly, and allow the solution to stand for 24 hours to ensure the reaction with water is complete.

2. Standardization of 0.1 M Perchloric Acid:

  • Accurately weigh approximately 350-400 mg of dried primary standard KHP into a 150 mL beaker.

  • Dissolve in 50 mL of glacial acetic acid. Gentle warming may be required.

  • Titrate potentiometrically with the prepared 0.1 M perchloric acid solution. The endpoint is the point of maximum inflection on the titration curve.

  • Perform a blank titration using 50 mL of glacial acetic acid and subtract the blank volume from the titrant volume.

  • Calculate the molarity (M) of the perchloric acid solution.

3. Purity Assay of this compound:

  • Accurately weigh approximately 120-130 mg of the this compound sample into a 150 mL beaker.

  • Dissolve the sample in 50 mL of glacial acetic acid.

  • Immerse the electrode in the solution and titrate potentiometrically with the standardized 0.1 M perchloric acid solution to the equivalence point.

  • Record the volume of titrant consumed (V).

4. Calculation: Purity (%) = (V × M × MW) / (W × 10)

Workflow for Titrimetric Purity Validation

G cluster_prep Preparation cluster_analysis Analysis cluster_result Result Titrant_Prep Prepare 0.1 M HClO₄ in Glacial Acetic Acid Standardize Standardize HClO₄ against KHP Titrant_Prep->Standardize Standard_Prep Weigh Primary Standard (KHP) Standard_Prep->Standardize Sample_Prep Weigh Sample (this compound) Titrate Titrate Sample with Standardized HClO₄ Sample_Prep->Titrate Calculate_M Calculate Molarity (M) of Titrant Standardize->Calculate_M Calculate_P Calculate Purity (%) Titrate->Calculate_P Calculate_M->Titrate Standardized Titrant

Caption: Workflow for purity determination by non-aqueous potentiometric titration.

Part 2: The High-Resolution Alternative - Purity by HPLC

While titration provides an excellent measure of total basic content (assay), it lacks specificity. It cannot distinguish the main compound from other basic impurities. For impurity profiling and a more comprehensive understanding of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice.[10]

Principle of HPLC for Purity Analysis

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.[10] For an aniline derivative like this compound, a Reverse-Phase HPLC (RP-HPLC) method is ideal. The compound and its potential impurities are separated on a non-polar C18 stationary phase using a polar mobile phase. A UV detector is used for quantification, as the aromatic ring provides strong chromophores. Purity is typically determined by the area percent method, where the peak area of the main component is compared to the total area of all peaks in the chromatogram.[10]

Experimental Protocol: RP-HPLC

Apparatus and Reagents:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic Acid (optional, for pH adjustment and peak shape improvement).

  • Reference Standard (this compound, >99.5% purity).

1. Preparation of Mobile Phase:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Degas both solvents before use.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Working Standard (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the 50:50 diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the 50:50 diluent.

3. Chromatographic Conditions:

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: Water, B: Acetonitrile
Gradient0-2 min: 20% B, 2-15 min: 20-80% B, 15-17 min: 80% B, 17-18 min: 80-20% B, 18-25 min: 20% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength240 nm

4. Data Analysis:

  • Inject the diluent (blank), followed by the working standard (to confirm retention time and system suitability) and then the sample solution.

  • Integrate all peaks in the sample chromatogram, excluding those from the blank.

  • Calculate the purity by area percentage.

5. Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100

Workflow for HPLC Purity Validation

G cluster_prep Preparation cluster_analysis Analysis cluster_result Result Mobile_Phase Prepare Mobile Phase (Water/Acetonitrile) Inject Inject Blank, Standard, and Sample into HPLC Mobile_Phase->Inject Standard_Prep Prepare Standard Solution (0.1 mg/mL) Standard_Prep->Inject Sample_Prep Prepare Sample Solution (0.1 mg/mL) Sample_Prep->Inject Separate Chromatographic Separation on C18 Column Inject->Separate Detect UV Detection at 240 nm Separate->Detect Generate_Chromatogram Generate Chromatogram Detect->Generate_Chromatogram Integrate Integrate Peak Areas Generate_Chromatogram->Integrate Calculate_P Calculate Purity (% Area) Integrate->Calculate_P

Caption: Workflow for purity determination by Reverse-Phase HPLC.

Part 3: Objective Comparison and Data Summary

The choice between titration and HPLC is not about which method is "better," but which is more suitable for the intended purpose.[8]

ParameterNon-Aqueous TitrationHigh-Performance Liquid Chromatography (HPLC)
Principle Acid-base stoichiometryDifferential partitioning
Specificity Low. Measures total basicity. Cannot distinguish between structurally similar basic compounds.[8]High. Separates analyte from impurities, providing an impurity profile.[10][11]
Primary Use Assay of bulk drug substance or high-purity intermediates.Impurity profiling, stability testing, quantification of main component and impurities.
Accuracy High (typically ≥99.0%) when properly validated.[12]High (typically ≥99.0% for main component) when properly validated.
Precision (%RSD) Excellent (<0.5%).[8]Excellent (<1.0% for main peak area).[11]
Sensitivity Milligram (mg) level. Not suitable for trace analysis.Nanogram (ng) to picogram (pg) level. Ideal for trace impurity detection.[11]
Throughput High for single samples (5-10 min/sample).Moderate per sample (20-30 min/run), but high overall with an autosampler for large batches.[11]
Cost Low capital equipment and solvent cost.High capital equipment cost, moderate solvent and column costs.
Robustness Generally very robust and less sensitive to minor environmental changes.Can be sensitive to mobile phase composition, pH, temperature, and column aging.
A Note on Gas Chromatography (GC)

Gas Chromatography is another powerful separation technique. However, for polar and potentially thermolabile compounds like anilines, GC analysis often requires a derivatization step to increase volatility and improve peak shape, which adds complexity and time to the procedure.[13][14] Therefore, HPLC is generally the preferred chromatographic method for these compounds.[13]

Conclusion and Expert Recommendations

The validation of this compound purity requires a well-reasoned analytical strategy. Both non-aqueous titration and RP-HPLC are powerful, reliable methods, but they answer different questions.

  • Choose Non-Aqueous Potentiometric Titration for:

    • Bulk Assay Determination: When the primary goal is to accurately quantify the total amount of the main component in a high-purity batch (e.g., >99%).

    • Routine QC: For rapid, cost-effective release testing where the impurity profile is already well-characterized.

  • Choose High-Performance Liquid Chromatography (HPLC) for:

    • Impurity Profiling: When you need to identify, separate, and quantify individual process-related impurities or degradation products.

    • Stability Studies: To monitor the formation of degradants over time under various stress conditions.

    • Trace Analysis: For detecting and quantifying impurities at low levels (e.g., <0.1%).

Ultimately, a comprehensive quality control strategy for a pharmaceutical intermediate like this compound will often employ both techniques. Titration serves as the definitive assay for potency, while HPLC provides the detailed impurity landscape, ensuring a complete and robust validation of the material's purity.

References

A Comparative Analysis of the Biological Activity of 3-Methoxy-5-methylaniline and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The subtle art of molecular design is often a game of positions. For aromatic amines like 3-Methoxy-5-methylaniline, the specific placement of methoxy and methyl groups around the aniline core can dramatically alter the compound's biological profile. What might be a benign chemical intermediate in one isomeric form could be a potent carcinogen or a specific enzyme inhibitor in another. This guide provides a comparative analysis of the biological activities of this compound and its key isomers, offering field-proven insights and experimental frameworks for researchers in drug discovery and toxicology.

Introduction: The Critical Role of Isomerism in Biological Activity

Isomers—compounds with the same molecular formula but different structural arrangements—are fundamental to medicinal chemistry. The spatial orientation of functional groups dictates how a molecule interacts with biological targets like enzymes and receptors. Aniline derivatives are prevalent scaffolds in pharmaceuticals and industrial chemicals, and understanding their structure-activity relationships (SAR) is paramount.[1][2][3][4] This guide focuses on methoxy-methylaniline isomers, a class of compounds where minor structural shifts lead to profound differences in biological effect, ranging from valuable pharmaceutical building blocks to significant toxicological hazards.

We will explore the distinct biological profiles of four key isomers:

  • This compound: Primarily a synthetic intermediate.

  • 2-Methoxy-5-methylaniline (p-Cresidine): A known animal carcinogen.

  • 3-Methoxy-4-methylaniline: An intermediate with noted toxicity.

  • 4-Methoxy-N-methylaniline: An N-methylated isomer and potential enzyme inhibitor.

Comparative Biological Profiles of Methoxy-methylaniline Isomers

The biological activity of these isomers is not a monolith. It spans a spectrum from synthetic utility to severe toxicity, dictated entirely by the positioning of the methoxy and methyl groups.

Carcinogenicity and General Toxicity

The most striking difference among these isomers is their toxicological profile.

  • 2-Methoxy-5-methylaniline (p-Cresidine): This isomer stands out for its well-documented carcinogenicity. It is reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies.[5][6] Oral administration in rats and mice has been shown to cause carcinomas of the urinary bladder, olfactory neuroblastomas in rats, and hepatocellular carcinomas in female mice.[6][7] The National Toxicology Program (NTP) and the International Agency for Research on Cancer (IARC) have classified p-Cresidine as a substance of concern, making its handling and use subject to stringent safety protocols.[8][9] Its primary use is as an intermediate in the production of azo dyes.[5][10]

  • 3-Methoxy-4-methylaniline: While not classified as a carcinogen to the same extent as p-Cresidine, this isomer is not benign. Safety data indicates it is harmful if swallowed and may cause skin, eye, and respiratory irritation.[11][12] Symptoms of exposure can include drowsiness, nausea, weakness, and methemoglobinemia.[11]

  • This compound: This isomer is primarily documented as a chemical intermediate for synthesizing more complex, biologically active molecules such as quinolines and pyrimidines.[13] There is limited public data on its intrinsic toxicity, suggesting its primary role is as a building block rather than a bioactive agent itself.[13][14]

Enzyme Inhibition: A Case Study in Drug Metabolism

The interaction of small molecules with metabolic enzymes is a cornerstone of pharmacology.

  • 4-Methoxy-N-methylaniline: This N-methylated isomer shows potential as an inhibitor of Cytochrome P450 1A2 (CYP1A2).[15] CYP1A2 is a critical enzyme in the human liver responsible for the metabolism of numerous drugs (e.g., clozapine, caffeine) and the activation of procarcinogens.[16][17][18] Inhibition of CYP1A2 can lead to significant drug-drug interactions, altering the pharmacokinetics and clearance of co-administered therapies.[15] The potential for this isomer to selectively inhibit a key metabolic enzyme highlights a specific biological activity absent in its structural counterparts.

Utility in the Synthesis of Bioactive Compounds

While some isomers possess inherent biological activity, others, like this compound, serve as foundational scaffolds for creating new therapeutic agents.

  • This compound is a versatile intermediate in organic synthesis.[13] Its structure is utilized to build more complex heterocyclic systems known for their pharmacological importance. For instance, it is used in the synthesis of quinoline and pyrimidine derivatives, which are core structures in many established drugs.[13] The methoxy and methyl groups on the aniline ring can influence the electronic properties and pharmacological profiles of the final compounds, potentially enhancing their intended biological effects.[13]

Data Summary: Isomer Comparison

IsomerStructureKey Biological ActivitiesPrimary Application/Role
This compound this compoundLimited intrinsic activity reported.Chemical intermediate for pharmaceuticals (quinolines, pyrimidines) and dyes.[13]
2-Methoxy-5-methylaniline (p-Cresidine) 2-Methoxy-5-methylanilineCarcinogenic in animal models (bladder, liver, nasal tumors).[5][6][7] Skin and eye irritant.[8]Intermediate for azo dyes.[5]
3-Methoxy-4-methylaniline 3-Methoxy-4-methylanilineToxic: Harmful if swallowed, potential for methemoglobinemia.[11] Irritant.[12]Chemical and pharmaceutical intermediate.[19][20]
4-Methoxy-N-methylaniline 4-Methoxy-N-methylanilineCYP1A2 Enzyme Inhibitor: Potential to alter drug metabolism.[15]Research chemical for studying enzyme inhibition and drug interactions.

Experimental Protocols for Biological Activity Assessment

To empower researchers to conduct their own comparative analyses, we provide validated, step-by-step protocols for key biological assays. The causality behind experimental choices is explained to ensure scientific integrity.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a foundational colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases in living cells.[21][22]

Principle: Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[21]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., HeLa, MCF-7) to ~80% confluency in a suitable medium (e.g., DMEM with 10% FBS).[23]

    • Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test isomer in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (DMSO). Include wells with medium only as a blank.

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[24]

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

    • Incubate for another 3-4 hours until purple formazan crystals are visible under a microscope.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the formula: (% Viability) = [(Abs_test - Abs_blank) / (Abs_control - Abs_blank)] * 100.

    • Plot the % viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[23]

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture 1. Culture & Seed Cells in 96-well Plate CompoundPrep 2. Prepare Serial Dilutions of Test Isomers Treatment 3. Treat Cells with Compounds (48-72h Incubation) CompoundPrep->Treatment MTT_Add 4. Add MTT Reagent (3-4h Incubation) Treatment->MTT_Add Solubilize 5. Solubilize Formazan Crystals with DMSO MTT_Add->Solubilize Read 6. Measure Absorbance (570 nm) Solubilize->Read Calculate 7. Calculate % Viability & Determine IC50 Read->Calculate

Caption: Workflow for the MTT cytotoxicity assay.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[25]

Principle: A standardized suspension of bacteria is challenged with serial dilutions of the test compound in a liquid nutrient broth. Growth is assessed by turbidity after a set incubation period.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Culture a bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) on an agar plate overnight.

    • Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • In a sterile 96-well plate, add 50 µL of sterile MHB to wells 2 through 12.

    • Prepare a stock solution of the test isomer in DMSO. Dilute it in MHB to a starting concentration (e.g., 256 µg/mL).

    • Add 100 µL of this starting solution to well 1.

    • Transfer 50 µL from well 1 to well 2, mix, and continue this two-fold serial dilution across the plate to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

    • A growth control (well 11) must be turbid, and a sterility control (well 12) must be clear for the assay to be valid.

MIC_Workflow A 1. Prepare Serial Dilutions of Isomer in Broth (96-well plate) C 3. Inoculate Wells with Bacteria A->C B 2. Prepare Standardized Bacterial Inoculum B->C D 4. Incubate Plate (37°C, 18-24h) C->D E 5. Read Results Visually D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for MIC determination via broth microdilution.

Conclusion and Future Perspectives

This comparative guide underscores a critical principle in chemical biology: isomeric structure is a key determinant of biological function. The methoxy-methylaniline family demonstrates that a simple rearrangement of substituents can shift a compound’s profile from a useful synthetic intermediate (this compound) to a hazardous carcinogen (2-methoxy-5-methylaniline) or a specific enzyme inhibitor (4-methoxy-N-methylaniline).

For researchers, this has profound implications. It highlights the necessity of rigorous toxicological screening for all novel chemical entities, even those that are isomers of seemingly benign compounds. Furthermore, it opens avenues for rational drug design; the structure-activity relationships observed here can guide the synthesis of new derivatives with enhanced potency and selectivity, for instance, by designing novel CYP1A2 inhibitors or by using the safer isomers as scaffolds for new anticancer or antimicrobial agents.[26][27][28][29] Future work should focus on generating comprehensive, parallel datasets for a wider range of isomers to build more predictive SAR models.

References

A Comparative Guide for Drug Designers: 3-Methoxy-5-methylaniline vs. 3-amino-5-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

A Deep Dive into the Bioisosteric Replacement of a Phenolic Hydroxyl with a Methoxy Group in an Aniline Scaffold

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. This guide provides an in-depth, objective comparison of two structurally similar yet functionally distinct aromatic amines: 3-Methoxy-5-methylaniline and 3-amino-5-methylphenol. By examining their physicochemical properties, metabolic liabilities, and impact on pharmacodynamics, we aim to equip drug designers with the rationale to strategically employ these moieties in medicinal chemistry campaigns.

Unveiling the Bioisosteric Relationship: More Than Just a Methyl Cap

At first glance, this compound can be considered a simple methylated analog of 3-amino-5-methylphenol. However, in the nuanced world of drug design, this seemingly minor structural modification represents a significant bioisosteric replacement. The substitution of a phenolic hydroxyl group (-OH) with a methoxy group (-OCH₃) can dramatically alter a molecule's properties, impacting everything from its metabolic fate to its interaction with biological targets.[1]

Phenolic compounds, while offering valuable hydrogen bonding capabilities, are often susceptible to rapid metabolism through glucuronidation and sulfation, potentially leading to poor oral bioavailability and short half-life.[2][3] Conversely, the methoxy group, by "capping" the reactive hydroxyl, can enhance metabolic stability.[4] However, this modification is not without its trade-offs, as it eliminates a hydrogen bond donor and alters the electronic landscape of the aromatic ring.

This guide will dissect these differences, providing both theoretical grounding and practical, data-driven insights to inform your selection process.

Physicochemical Properties: A Tale of Two Functional Groups

The choice between a hydroxyl and a methoxy group can significantly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Here, we present a comparative analysis of the key physicochemical properties of our two molecules of interest.

PropertyThis compound3-amino-5-methylphenolRationale and Implication in Drug Design
Molecular Weight 137.18 g/mol 123.15 g/mol The slight increase in molecular weight for the methoxy derivative is generally negligible in the context of overall drug size.
LogP (o/w) ~2.2 (calculated)~1.3 (calculated)The methoxy group increases lipophilicity, which can enhance membrane permeability and absorption. However, excessively high lipophilicity can lead to poor solubility and increased off-target toxicity.
pKa (amine) ~4.5 (estimated)~4.2 (estimated)The basicity of the aniline nitrogen is similar in both compounds, suggesting comparable behavior in physiological pH ranges.
Hydrogen Bond Donors 1 (amine -NH₂)2 (amine -NH₂, phenol -OH)The additional hydrogen bond donor in 3-amino-5-methylphenol can lead to stronger interactions with target proteins but also increases the potential for rapid metabolic conjugation.
Hydrogen Bond Acceptors 2 (amine -N-, ether -O-)2 (amine -N-, hydroxyl -O-)Both molecules possess a similar number of hydrogen bond acceptors, allowing for comparable interactions with biological targets from this perspective.
Polar Surface Area ~35.3 Ų (calculated)~46.3 Ų (calculated)The lower polar surface area of the methoxy derivative may contribute to improved cell permeability and oral bioavailability.

Table 1: Comparative Physicochemical Properties of this compound and 3-amino-5-methylphenol.

The Metabolic Gauntlet: Stability and Potential for Reactive Metabolites

A primary driver for considering the bioisosteric replacement of a phenol with a methoxy aniline is the modulation of metabolic stability. Phenols are well-known substrates for phase II conjugation enzymes, leading to rapid clearance.[2] Anilines, on the other hand, present their own set of metabolic challenges, primarily the potential for oxidative metabolism by cytochrome P450 enzymes to form reactive, and potentially toxic, quinone-imine intermediates.[5][6]

The methoxy group in this compound can serve a dual purpose in mitigating these liabilities. Firstly, it blocks the site of rapid glucuronidation that would occur on the corresponding phenol. Secondly, the electron-donating nature of the methoxy group can influence the metabolic fate of the aniline ring, potentially directing metabolism away from the formation of reactive species.

To quantitatively assess these differences, a liver microsomal stability assay is a crucial experiment.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol outlines a standard procedure to determine the metabolic stability of a test compound.

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of this compound and 3-amino-5-methylphenol.

Materials:

  • Test compounds (this compound, 3-amino-5-methylphenol)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP⁺)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar, stable compound)

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of the test compounds and controls in a suitable organic solvent (e.g., DMSO).

    • In a 96-well plate, add the test compound to the phosphate buffer to achieve a final concentration of 1 µM.

    • Add the HLM suspension to the wells to a final protein concentration of 0.5 mg/mL.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding 2 volumes of ice-cold ACN containing the internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) = 0.693 / k.

    • Calculate the intrinsic clearance (Clᵢₙₜ) = (0.693 / t₁/₂) / (mg microsomal protein/mL).

Expected Outcome and Interpretation: It is hypothesized that this compound will exhibit a longer half-life and lower intrinsic clearance compared to 3-amino-5-methylphenol, indicating greater metabolic stability. This would be attributed to the methoxy group preventing rapid phase II conjugation of the phenolic hydroxyl.

Impact on Pharmacodynamics: A Balancing Act of Affinity and Selectivity

The modification of a key functional group can have profound effects on a compound's interaction with its biological target. The choice between a hydroxyl and a methoxy group can alter binding affinity and selectivity.

  • Hydrogen Bonding: The phenolic hydroxyl of 3-amino-5-methylphenol can act as a hydrogen bond donor, which may be a critical interaction for binding to a specific receptor. Replacing it with a methoxy group, which can only act as a hydrogen bond acceptor, could lead to a significant loss of affinity if this hydrogen bond donation is crucial.[7]

  • Hydrophobic Interactions: The methyl group of the methoxy moiety in this compound can engage in favorable hydrophobic interactions within a lipophilic binding pocket, potentially increasing affinity.[4]

  • Conformational Effects: The steric bulk of the methoxy group, although relatively small, can influence the preferred conformation of the molecule, which may either enhance or diminish its fit within a receptor's binding site.

To empirically determine the impact of this bioisosteric replacement on target engagement, a competitive receptor binding assay is the gold standard.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol provides a framework for assessing the binding affinity of the test compounds to a target receptor.

Objective: To determine the inhibition constant (Kᵢ) of this compound and 3-amino-5-methylphenol for a specific receptor.

Materials:

  • Test compounds (this compound, 3-amino-5-methylphenol)

  • A known high-affinity radioligand for the target receptor (e.g., [³H]-spiperone for D₂ dopamine receptors)

  • Cell membranes expressing the target receptor

  • Assay buffer (e.g., Tris-HCl with appropriate ions)

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Liquid scintillation counter

Procedure:

  • Assay Setup:

    • In a series of tubes, add a fixed concentration of the radioligand and the cell membrane preparation.

    • Add increasing concentrations of the unlabeled test compound (competitor).

    • Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. The membranes with bound radioligand will be trapped on the filter.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding versus the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Expected Outcome and Interpretation: The relative Kᵢ values will reveal which compound has a higher affinity for the target receptor. If hydrogen bonding from the hydroxyl group is critical, 3-amino-5-methylphenol is expected to have a lower Kᵢ (higher affinity). Conversely, if hydrophobic interactions are dominant, this compound may exhibit a lower Kᵢ.

Synthesis Considerations

Both this compound and 3-amino-5-methylphenol are commercially available, but for the synthesis of analogs or in-house production, several routes are accessible.

Synthesis of this compound: A common route involves the nitration of m-cresol, followed by methylation of the resulting nitro-phenol, and subsequent reduction of the nitro group to the aniline.

Caption: Synthetic scheme for this compound.

Synthesis of 3-amino-5-methylphenol: This can be achieved through the reduction of 3-methyl-5-nitrophenol.

Caption: Synthetic scheme for 3-amino-5-methylphenol.

Case Study: Hypothetical Kinase Inhibitor Program

To illustrate the decision-making process, let's consider a hypothetical kinase inhibitor program where a lead compound contains a 3-amino-5-methylphenyl moiety, and the phenolic hydroxyl forms a key hydrogen bond with the kinase hinge region. However, the lead compound suffers from poor metabolic stability.

The Challenge: Improve metabolic stability while retaining or enhancing potency.

The Strategy: Synthesize and evaluate the this compound analog.

G Lead Lead Compound (3-amino-5-methylphenyl) Poor Metabolic Stability Poor Metabolic Stability Lead->Poor Metabolic Stability Good Potency\n(H-bond with hinge) Good Potency (H-bond with hinge) Lead->Good Potency\n(H-bond with hinge) Analog Analog (this compound) Hypothesized Improved\nMetabolic Stability Hypothesized Improved Metabolic Stability Analog->Hypothesized Improved\nMetabolic Stability Potential Loss of Potency\n(Loss of H-bond donor) Potential Loss of Potency (Loss of H-bond donor) Analog->Potential Loss of Potency\n(Loss of H-bond donor)

Caption: Decision-making flowchart for bioisosteric replacement.

In this scenario, the experimental data from the metabolic stability and receptor binding assays would be paramount. If the methoxy analog shows a significant improvement in metabolic stability with only a modest decrease in potency, it may represent a superior development candidate. Further optimization could then focus on regaining the lost potency through modifications elsewhere in the molecule. Conversely, if the loss of the hydrogen bond donor results in a drastic drop in affinity, other strategies to address metabolic stability would need to be explored.

Conclusion: A Strategic Choice Based on Data

The decision to use this compound versus 3-amino-5-methylphenol in drug design is not a matter of simple preference but a strategic choice based on the specific goals of the medicinal chemistry program and, most importantly, on empirical data.

  • Choose 3-amino-5-methylphenol when:

    • A hydrogen bond donor is critical for target engagement.

    • Metabolic stability is not a primary concern, or other strategies are in place to address it.

    • Increased polarity is desired.

  • Choose this compound when:

    • Improving metabolic stability by blocking phase II conjugation is a key objective.

    • Increased lipophilicity and membrane permeability are desired.

    • A hydrogen bond donor at that position is not essential for activity, or its loss can be compensated for elsewhere.

By carefully considering the interplay between physicochemical properties, metabolic fate, and pharmacodynamics, and by employing the experimental workflows outlined in this guide, researchers can make informed decisions to accelerate the discovery of safe and effective new medicines.

References

A Senior Application Scientist's Guide to In Silico Docking: A Comparative Analysis of 3-Methoxy-5-methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth exploration of in silico molecular docking, specifically focusing on a comparative analysis of hypothetical 3-Methoxy-5-methylaniline derivatives. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods for lead discovery and optimization. Beyond a simple protocol, this document elucidates the scientific rationale behind each step, ensuring a robust and reliable in silico workflow.

Introduction: The Therapeutic Potential of this compound Derivatives

This compound serves as a versatile scaffold in medicinal chemistry, with its derivatives being explored for a range of therapeutic applications, including the development of antitubercular agents.[1] The strategic placement of the methoxy and methyl groups on the aniline ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds. In silico molecular docking offers a powerful and cost-effective approach to pre-screen libraries of such derivatives, predicting their binding affinity and orientation at the active site of a biological target, thereby prioritizing the most promising candidates for synthesis and experimental validation.[2][3]

The In Silico Docking Workflow: A Step-by-Step Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[4] The following protocol outlines a standard yet rigorous workflow for the in silico analysis of this compound derivatives.

Step 1: Target Protein Preparation

The first crucial step is the preparation of the target protein's three-dimensional structure. This process typically involves:

  • Selection and Retrieval: A suitable crystal structure of the target protein is downloaded from a repository like the Protein Data Bank (PDB). For this guide, we will use a hypothetical protein target relevant to a specific disease area.

  • Cleaning the Structure: The downloaded PDB file often contains non-essential molecules such as water, ions, and co-crystallized ligands. These are generally removed to create a clean receptor structure.

  • Adding Hydrogens and Assigning Charges: Polar hydrogen atoms are added to the protein, and appropriate atomic charges are assigned using force fields like AMBER or CHARMM. This step is critical for accurately modeling electrostatic interactions.

Step 2: Ligand Preparation

The small molecules, in this case, the this compound derivatives, must also be prepared for docking:

  • 2D Sketching and 3D Conversion: The two-dimensional structures of the derivatives are drawn using chemical drawing software and then converted into three-dimensional structures.

  • Energy Minimization: The 3D structures are then subjected to energy minimization to obtain a low-energy, stable conformation. This step is vital for ensuring that the ligand's geometry is realistic.

  • Assigning Rotatable Bonds: The rotatable bonds within the ligand are defined, allowing for conformational flexibility during the docking simulation.

Step 3: Defining the Binding Site (Grid Generation)

To guide the docking algorithm, a specific region of the protein where the ligand is expected to bind—the active site—must be defined.[5] This is typically done by creating a "grid box" that encompasses the active site. The size and coordinates of this grid box are critical parameters that can influence the docking results.

Step 4: Molecular Docking Simulation

With the prepared protein and ligands, and the defined binding site, the docking simulation can be executed using software such as AutoDock Vina, PyRx, or GOLD.[4][5][6] The software will systematically sample different conformations and orientations of the ligand within the grid box and score them based on a scoring function.

Step 5: Analysis and Visualization of Results

The output of a docking simulation is a set of "poses" for each ligand, ranked by their predicted binding affinity (docking score).[4] The results are then analyzed to:

  • Identify the Best Pose: The pose with the lowest binding energy is typically considered the most favorable.

  • Visualize Interactions: The interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized using molecular graphics software like PyMOL or Discovery Studio.[5][7]

The entire workflow can be visualized as follows:

G cluster_prep Preparation Phase cluster_ligand Ligand Setup cluster_dock Docking Simulation cluster_analysis Post-Docking Analysis PDB Select & Download Protein Structure (PDB) Clean Clean Protein (Remove Water, Ions) PDB->Clean AddH Add Hydrogens & Assign Charges Clean->AddH Grid Define Binding Site (Grid Generation) AddH->Grid Draw Draw 2D Ligand Structures Convert3D Convert to 3D Draw->Convert3D Minimize Energy Minimization Convert3D->Minimize Minimize->Grid Dock Run Docking Simulation Grid->Dock Analyze Analyze Docking Scores & Poses Dock->Analyze Visualize Visualize Interactions Analyze->Visualize

Caption: A generalized workflow for in silico molecular docking.

Comparative Docking Analysis of Hypothetical this compound Derivatives

To illustrate the comparative power of in silico docking, we will consider a hypothetical study of five this compound derivatives against a putative protein kinase target. The derivatives are designed to explore the impact of different substituents on binding affinity.

Table 1: Hypothetical this compound Derivatives for In Silico Docking

Compound IDR-GroupMolecular Weight
Derivative 1 -H137.18
Derivative 2 -Cl171.62
Derivative 3 -NO2182.18
Derivative 4 -COOH181.19
Derivative 5 -NH2152.21
Docking Results and Interpretation

The docking scores (in kcal/mol) and the key interacting residues for each derivative are summarized below. A more negative docking score generally indicates a higher predicted binding affinity.

Table 2: Comparative Docking Performance of this compound Derivatives

Compound IDDocking Score (kcal/mol)Key Interacting ResiduesNumber of H-Bonds
Derivative 1 -6.5Leu25, Val33, Ala461
Derivative 2 -7.2Leu25, Val33, Ala46, Phe801
Derivative 3 -7.8Gly23, Leu25, Val33, Ala46, Lys482
Derivative 4 -8.5Gly23, Leu25, Val33, Ala46, Lys48, Asp863
Derivative 5 -7.5Gly23, Leu25, Val33, Ala46, Asp862
Reference Ligand -8.2Gly23, Leu25, Val33, Ala46, Lys48, Asp863

From this hypothetical data, Derivative 4 emerges as the most promising candidate with the lowest docking score and the formation of multiple hydrogen bonds with key active site residues, surpassing even the reference ligand. The carboxylic acid group appears to be crucial for this enhanced interaction.

The Imperative of Validation: Bridging In Silico and Experimental Worlds

While in silico docking is a powerful predictive tool, its results must be interpreted with caution. Validation is a critical step to ensure the reliability of the computational model.[8]

In Silico Validation
  • Re-docking: A common validation technique is to extract the co-crystallized ligand from the PDB structure, dock it back into the active site, and calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose.[9] An RMSD value below 2.0 Å is generally considered a successful validation.[10]

Experimental Validation

Ultimately, the predictions from in silico studies must be confirmed by experimental data.[8] This involves:

  • Synthesis: The most promising derivatives identified through docking are synthesized.

  • In Vitro Assays: The synthesized compounds are then tested in biological assays (e.g., enzyme inhibition assays) to determine their actual biological activity (e.g., IC50 values).

  • Structure-Activity Relationship (SAR) Analysis: The experimental data is then used to build a robust SAR, which can, in turn, inform the design of the next generation of derivatives.

The relationship between in silico prediction and experimental validation is cyclical:

G InSilico In Silico Prediction Synthesis Chemical Synthesis InSilico->Synthesis Prioritize Candidates InVitro In Vitro Assays Synthesis->InVitro Test Compounds SAR SAR Analysis & Optimization InVitro->SAR Generate Data SAR->InSilico Refine Models

Caption: The iterative cycle of in silico drug design and experimental validation.

Conclusion and Future Directions

In silico molecular docking provides an invaluable platform for the rapid screening and prioritization of novel therapeutic agents like the derivatives of this compound. By combining robust computational protocols with rigorous experimental validation, researchers can significantly accelerate the drug discovery pipeline. Future advancements in this field, such as the integration of artificial intelligence and machine learning, promise to further enhance the predictive accuracy of docking simulations, paving the way for the more efficient design of next-generation therapeutics.

References

A Spectroscopic Journey: From 3,5-Dinitrotoluene to 3-Methoxy-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, I've often observed that a deep understanding of the molecular transformations during a synthesis is paramount for efficient drug development. Spectroscopic analysis provides a powerful lens through which we can observe these changes, offering a detailed narrative of how a molecule evolves. This guide provides an in-depth spectroscopic comparison of the valuable drug precursor, 3-Methoxy-5-methylaniline, with the key intermediates in a plausible synthetic route starting from the readily available 3,5-dinitrotoluene. By examining the changes in Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data at each step, we can gain a comprehensive understanding of the chemical modifications occurring, ensuring the integrity of the synthetic pathway and the purity of the final product.

The Synthetic Pathway: A Deliberate Transformation

The chosen synthetic route from 3,5-dinitrotoluene to this compound is a multi-step process designed to illustrate significant changes in functional groups, which are clearly reflected in their spectroscopic signatures. The pathway involves selective reduction, further reduction, diazotization followed by hydroxylation, and finally, O-methylation.

Synthetic_Pathway A 3,5-Dinitrotoluene B 3-Amino-5-nitrotoluene A->B Selective Reduction C 3,5-Diaminotoluene B->C Reduction D 3-Amino-5-methylphenol C->D Diazotization & Hydrolysis E This compound D->E O-Methylation

Figure 1: A plausible synthetic pathway from 3,5-Dinitrotoluene to this compound.

Spectroscopic Comparison of the Synthetic Intermediates

The following sections detail the spectroscopic characteristics of each compound in the synthetic pathway. The analysis will focus on the key diagnostic signals in each spectrum and how they evolve as the molecule is transformed.

3,5-Dinitrotoluene: The Starting Point

3,5-Dinitrotoluene is a symmetrical molecule with two strongly electron-withdrawing nitro groups. This electronic feature dominates its spectroscopic properties.

Spectroscopic Data Summary:

Compound **Key IR Peaks (cm⁻¹) **¹H NMR (δ ppm) ¹³C NMR (δ ppm) MS (m/z)
3,5-Dinitrotoluene ~1540 (asym NO₂), ~1350 (sym NO₂)9.0 (s, 2H, Ar-H), 8.7 (s, 1H, Ar-H), 2.7 (s, 3H, CH₃)~148 (C-NO₂), ~140 (C-CH₃), ~128 (Ar-CH), ~118 (Ar-CH), ~21 (CH₃)182 (M⁺)

Analysis:

  • IR Spectroscopy: The most prominent features in the IR spectrum are the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro groups (NO₂) around 1540 cm⁻¹ and 1350 cm⁻¹, respectively[1]. The presence of these two intense bands is a clear indicator of the dinitro functionality.

  • ¹H NMR Spectroscopy: Due to the symmetry of the molecule and the strong deshielding effect of the two nitro groups, the aromatic protons appear as two singlets at very downfield chemical shifts, around 9.0 ppm and 8.7 ppm[2]. The methyl protons appear as a singlet around 2.7 ppm.

  • ¹³C NMR Spectroscopy: The aromatic carbons directly attached to the nitro groups are significantly deshielded and appear around 148 ppm. The other aromatic carbons also experience the electron-withdrawing effects of the nitro groups.

  • Mass Spectrometry: The electron ionization mass spectrum shows a clear molecular ion peak (M⁺) at m/z 182, corresponding to the molecular weight of 3,5-dinitrotoluene[3].

3-Amino-5-nitrotoluene: The First Transformation

Selective reduction of one nitro group to an amino group breaks the symmetry of the molecule and introduces a strongly electron-donating group, leading to significant changes in the spectra.

Spectroscopic Data Summary:

Compound **Key IR Peaks (cm⁻¹) **¹H NMR (δ ppm) ¹³C NMR (δ ppm) MS (m/z)
3-Amino-5-nitrotoluene ~3400-3300 (N-H), ~1620 (N-H bend), ~1530 (asym NO₂), ~1340 (sym NO₂)~7.5-6.5 (m, 3H, Ar-H), ~5.5 (br s, 2H, NH₂), ~2.2 (s, 3H, CH₃)~150 (C-NO₂), ~148 (C-NH₂), ~139 (C-CH₃), ~115-125 (Ar-CH), ~21 (CH₃)152 (M⁺)

Analysis:

  • IR Spectroscopy: The appearance of two sharp peaks in the 3400-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching of a primary amine, is the most telling change. The N-H bending vibration is also observed around 1620 cm⁻¹. The strong NO₂ stretching bands are still present, but their positions may be slightly shifted due to the presence of the electron-donating amino group.

  • ¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum becomes more complex due to the loss of symmetry. The protons are no longer equivalent and will appear as a multiplet in the upfield region (around 7.5-6.5 ppm) compared to the starting material, due to the shielding effect of the amino group. A broad singlet corresponding to the amino protons (NH₂) will also be present.

  • ¹³C NMR Spectroscopy: The carbon attached to the newly formed amino group will be significantly shielded compared to its counterpart in the starting material, appearing around 148 ppm. The other aromatic carbon signals will also shift due to the opposing electronic effects of the amino and nitro groups.

  • Mass Spectrometry: The molecular ion peak will shift to m/z 152, reflecting the reduction of a nitro group (loss of 30 amu: O₂ and addition of 2 amu: H₂).

3,5-Diaminotoluene: Complete Reduction

The reduction of the second nitro group to an amine restores a degree of symmetry to the molecule and introduces another electron-donating group.

Spectroscopic Data Summary:

Compound **Key IR Peaks (cm⁻¹) **¹H NMR (δ ppm) ¹³C NMR (δ ppm) MS (m/z)
3,5-Diaminotoluene ~3400-3300 (N-H), ~1620 (N-H bend)~6.0-6.5 (m, 3H, Ar-H), ~4.5 (br s, 4H, NH₂), ~2.1 (s, 3H, CH₃)~147 (C-NH₂), ~139 (C-CH₃), ~100-110 (Ar-CH), ~21 (CH₃)122 (M⁺)

Analysis:

  • IR Spectroscopy: The strong nitro group absorptions will be completely absent. The spectrum will be dominated by the N-H stretching and bending vibrations of the two primary amino groups, similar to the previous intermediate but likely with stronger intensity.

  • ¹H NMR Spectroscopy: The aromatic protons will be further shielded due to the presence of two electron-donating amino groups, appearing even more upfield (around 6.0-6.5 ppm). The integration of the amino proton signal will now correspond to four protons.

  • ¹³C NMR Spectroscopy: All aromatic carbons will be significantly shielded compared to the dinitro and mono-amino-mono-nitro precursors. The carbons bearing the amino groups will be the most shielded.

  • Mass Spectrometry: The molecular ion peak will be observed at m/z 122, consistent with the molecular weight of 3,5-diaminotoluene.

3-Amino-5-methylphenol: Introduction of a Hydroxyl Group

The conversion of one amino group to a hydroxyl group via diazotization and hydrolysis introduces a new functional group with distinct spectroscopic features.

Spectroscopic Data Summary:

Compound **Key IR Peaks (cm⁻¹) **¹H NMR (δ ppm) ¹³C NMR (δ ppm) MS (m/z)
3-Amino-5-methylphenol ~3600-3200 (br, O-H), ~3400-3300 (N-H), ~1620 (N-H bend)~8.5 (br s, 1H, OH), ~6.0-6.5 (m, 3H, Ar-H), ~4.5 (br s, 2H, NH₂), ~2.2 (s, 3H, CH₃)~158 (C-OH), ~147 (C-NH₂), ~140 (C-CH₃), ~100-115 (Ar-CH), ~21 (CH₃)123 (M⁺)

Analysis:

  • IR Spectroscopy: The most significant new feature will be a broad absorption band in the 3600-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of a phenol, often overlapping with the N-H stretches. The N-H stretching and bending vibrations of the remaining amino group will still be present.

  • ¹H NMR Spectroscopy: A new, broad singlet will appear in the downfield region (around 8.5 ppm), corresponding to the phenolic hydroxyl proton. The chemical shift of this proton is often concentration and solvent dependent. The aromatic and amino proton signals will be similar to the previous intermediate, but their chemical shifts will be slightly altered by the presence of the hydroxyl group.

  • ¹³C NMR Spectroscopy: The carbon attached to the hydroxyl group will be the most deshielded aromatic carbon, appearing around 158 ppm.

  • Mass Spectrometry: The molecular ion peak will shift to m/z 123, reflecting the replacement of an amino group (NH₂) with a hydroxyl group (OH).

This compound: The Final Product

The final step, O-methylation of the phenolic hydroxyl group, yields the target molecule. This transformation is clearly observable in the spectroscopic data.

Spectroscopic Data Summary:

Compound **Key IR Peaks (cm⁻¹) **¹H NMR (δ ppm) ¹³C NMR (δ ppm) MS (m/z)
This compound ~3400-3300 (N-H), ~1620 (N-H bend), ~2950 (C-H, sp³), ~1250 (C-O)~6.2-6.5 (m, 3H, Ar-H), ~3.7 (s, 3H, OCH₃), ~3.6 (br s, 2H, NH₂), ~2.2 (s, 3H, CH₃)~160 (C-OCH₃), ~148 (C-NH₂), ~140 (C-CH₃), ~100-110 (Ar-CH), ~55 (OCH₃), ~21 (CH₃)137 (M⁺)

Analysis:

  • IR Spectroscopy: The broad O-H stretching band will disappear. New peaks will appear corresponding to the C-H stretching of the methoxy group's methyl group (around 2950 cm⁻¹) and the C-O stretching of the aryl ether (around 1250 cm⁻¹). The N-H stretches of the amino group will remain.

  • ¹H NMR Spectroscopy: The broad singlet for the phenolic proton will be absent. A new, sharp singlet will appear around 3.7 ppm, integrating to three protons, which is characteristic of the methoxy group (OCH₃).

  • ¹³C NMR Spectroscopy: A new upfield signal will appear around 55 ppm, corresponding to the carbon of the methoxy group. The aromatic carbon attached to the methoxy group will be further deshielded, appearing around 160 ppm.

  • Mass Spectrometry: The molecular ion peak will be observed at m/z 137, an increase of 14 amu from the previous intermediate, corresponding to the addition of a methylene group (CH₂).

Experimental Protocols

The following are general procedures for obtaining the spectroscopic data discussed in this guide. Specific instrument parameters should be optimized for each sample and instrument.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet without sample) is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a single pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum and improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct insertion probe (for solids and low-volatility liquids) or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Electron Ionization (EI) is a common method for generating ions. In EI, the sample molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form a molecular ion (M⁺).

  • Mass Analysis and Detection: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion.

Conclusion

This guide has demonstrated the power of spectroscopic techniques in monitoring a multi-step organic synthesis. By systematically analyzing the IR, NMR, and Mass spectra of each intermediate, from the starting material 3,5-dinitrotoluene to the final product this compound, we can confidently track the desired chemical transformations. The appearance and disappearance of key functional group signals provide a clear and detailed narrative of the reaction progress, enabling researchers to ensure the identity and purity of their compounds at each stage of the synthetic process. This analytical rigor is indispensable in the field of drug development, where the precise control and understanding of chemical synthesis are paramount.

References

A Comparative Guide to the Reactivity of Aniline Derivatives in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, from antibiotics to diuretics and anticonvulsants.[1] The synthesis of these vital compounds most commonly involves the reaction of a primary or secondary amine with a sulfonyl chloride.[2] The nucleophilicity of the amine is a critical determinant of the reaction's success and efficiency. This guide provides an in-depth comparison of the reactivity of various aniline derivatives in sulfonamide synthesis, grounded in mechanistic principles and supported by experimental insights.

The Underlying Chemistry: A Nucleophilic Attack

The synthesis of sulfonamides from anilines and sulfonyl chlorides proceeds via a nucleophilic substitution reaction. The nitrogen atom of the aniline's amino group acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide bond.

The rate of this reaction is directly proportional to the nucleophilicity of the aniline. In essence, the more electron-rich the nitrogen atom of the amino group, the more readily it will attack the sulfonyl chloride, leading to a faster reaction and often a higher yield.

Caption: General mechanism of sulfonamide synthesis.

The Decisive Role of Substituents on the Aniline Ring

The reactivity of the aniline nitrogen is profoundly influenced by the nature and position of substituents on the aromatic ring. These substituents can either donate or withdraw electron density, thereby modulating the nucleophilicity of the amino group.

2.1. Electron-Donating Groups (EDGs): Activating the Nucleophile

Substituents that donate electron density to the aromatic ring increase the electron density on the nitrogen atom of the amino group, making it a more potent nucleophile. This activation leads to a faster reaction rate in sulfonamide synthesis.

  • Mechanism of Action: EDGs, such as alkyl (-R), alkoxy (-OR), and amino (-NH2) groups, exert their influence through a combination of inductive (+I) and mesomeric (+M) effects. The +M effect, involving the delocalization of lone pairs into the ring, is particularly powerful, especially for substituents at the ortho and para positions.

  • Experimental Evidence: Studies have consistently shown that anilines bearing electron-donating groups react more readily with sulfonyl chlorides. For instance, p-toluidine and p-anisidine exhibit significantly higher reaction rates compared to unsubstituted aniline. In one study, the reaction of p-toluidine with tosyl chloride resulted in a quantitative yield.[2] Another study noted that anilines with electron-donating groups like -OMe and -SMe in the ortho and para positions proceeded with good to excellent yields of 70-90%.[3]

2.2. Electron-Withdrawing Groups (EWGs): Deactivating the Nucleophile

Conversely, substituents that withdraw electron density from the aromatic ring decrease the electron density on the amino nitrogen, rendering it less nucleophilic. This deactivation leads to a slower reaction rate and may necessitate more forcing reaction conditions.

  • Mechanism of Action: EWGs, such as nitro (-NO2), cyano (-CN), and halo (-X) groups, pull electron density away from the ring through inductive (-I) and/or mesomeric (-M) effects. This reduction in electron density on the nitrogen atom makes it a weaker nucleophile.

  • Experimental Evidence: The deactivating effect of EWGs is well-documented. For example, the reaction of p-nitroaniline with sulfonyl chlorides is significantly slower than that of aniline. In some cases, highly electron-deficient anilines, such as p-nitroaniline, may not react at all under standard conditions.[4][5] Research has shown that while anilines with mild to reasonable electron-withdrawing groups can participate in the reaction, they often require a higher equivalence of the aniline to achieve full conversion.[3]

Caption: Influence of substituents on aniline's nucleophilicity.

Comparative Reactivity Data

The following table summarizes the expected relative reactivity and observed yields for a selection of aniline derivatives in a typical sulfonylation reaction with p-toluenesulfonyl chloride.

Aniline DerivativeSubstituentElectronic EffectExpected Relative ReactivityObserved Yield (%)[2][3]
p-Anisidine-OCH3 (para)Strong EDG (+M > -I)Very High70-90
p-Toluidine-CH3 (para)EDG (+I)HighQuantitative
Aniline-HNeutralModerate100
p-Chloroaniline-Cl (para)EWG (-I > +M)Low54-90 (with excess aniline)
p-Nitroaniline-NO2 (para)Strong EWG (-I, -M)Very LowNo reaction observed

Note: Yields can vary significantly based on reaction conditions (solvent, temperature, base, etc.). The provided data is for comparative purposes.

Experimental Protocol: Synthesis of N-Phenylbenzenesulfonamide

This protocol provides a standardized method for the synthesis of a model sulfonamide, allowing for the direct comparison of the reactivity of different aniline derivatives by substituting aniline with the desired derivative.

Materials:

  • Aniline (or substituted aniline derivative)

  • Benzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq) in dichloromethane (10 mL).

  • Base Addition: Add pyridine (1.2 eq) to the solution. Pyridine acts as a base to neutralize the HCl generated during the reaction.

  • Sulfonyl Chloride Addition: Cool the mixture to 0°C in an ice bath. Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution. The slow addition helps to control the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by adding 1 M HCl (10 mL) to neutralize the excess pyridine.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure sulfonamide.

Caption: Step-by-step sulfonamide synthesis workflow.

Conclusion and Future Perspectives

The reactivity of aniline derivatives in sulfonamide synthesis is a well-understood phenomenon governed by fundamental principles of electronic effects. Electron-donating groups enhance reactivity, while electron-withdrawing groups diminish it. This knowledge is crucial for medicinal chemists and process development scientists in selecting appropriate starting materials and optimizing reaction conditions to achieve efficient and high-yielding syntheses of sulfonamides.

Future research in this area may focus on the development of novel catalytic systems that can overcome the low reactivity of deactivated anilines, thereby expanding the scope of accessible sulfonamide structures. Additionally, a deeper understanding of the interplay between steric and electronic effects in highly substituted anilines will continue to be an area of active investigation.

References

Navigating the Synthesis of Kinase Inhibitors: A Comparative Guide to Alternatives for 3-Methoxy-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist, the strategic selection of starting materials is a critical determinant of synthetic efficiency, cost-effectiveness, and the ultimate biological profile of a candidate drug. This guide provides an in-depth comparison of synthetic routes to quinazoline-based tyrosine kinase inhibitors (TKIs), focusing on alternatives to the versatile yet sometimes problematic substituted aniline, 3-Methoxy-5-methylaniline. We will delve into the synthesis of a representative TKI, Vandetanib, to illustrate these comparisons, providing experimental insights and data to inform your research and development endeavors.

The Central Role of Substituted Anilines in Tyrosine Kinase Inhibitors

Substituted anilines are cornerstone building blocks in the synthesis of a multitude of pharmaceuticals, particularly in the realm of oncology. Their nucleophilic character allows for their facile incorporation into heterocyclic scaffolds, forming the bedrock of many targeted therapies. The 4-anilinoquinazoline core, for instance, is a well-established pharmacophore that anchors to the ATP-binding site of various tyrosine kinases, leading to the inhibition of downstream signaling pathways implicated in cancer cell proliferation and survival.

While effective, the use of certain aniline derivatives can present challenges. These can range from metabolic instability, leading to the formation of reactive metabolites and potential off-target toxicities, to synthetic accessibility and cost.[1][2] This necessitates a thorough evaluation of alternative starting materials and synthetic strategies to optimize both the chemical synthesis and the pharmacological properties of the final drug substance.

Case Study: The Synthesis of Vandetanib and a Comparative Analog

To provide a tangible framework for comparison, we will examine the synthesis of Vandetanib, a potent inhibitor of VEGFR2, EGFR, and RET tyrosine kinases.[3] We will then explore a hypothetical, yet plausible, synthetic route to a close analog using this compound, allowing for a direct comparison of synthetic steps and potential outcomes.

Established Synthesis of Vandetanib

The synthesis of Vandetanib typically involves the coupling of 4-bromo-2-fluoroaniline with a pre-functionalized quinazoline core. A common route is outlined below:

Vandetanib Synthesis A 2-Amino-5-bromo-3-fluorobenzoic acid B 6-Bromo-7-fluoro-3,4-dihydroquinazolin-4-one A->B Formamide, heat C 4-Chloro-6-bromo-7-fluoroquinazoline B->C SOCl2 or POCl3 D N-(4-Bromo-2-fluorophenyl)-6-bromo-7-fluoroquinazolin-4-amine C->D 4-Bromo-2-fluoroaniline, acid or base E Vandetanib D->E 1-Methyl-4-(hydroxymethyl)piperidine, NaH F 1-Methyl-4-(hydroxymethyl)piperidine

Caption: Established synthetic route to Vandetanib.

This established route, while effective, involves multiple steps and the use of potentially harsh reagents. The yield of each step can vary depending on the specific conditions employed.

Hypothetical Synthesis of a Vandetanib Analog using this compound

A structurally related analog of Vandetanib can be envisioned by replacing the 4-bromo-2-fluoroaniline with this compound. The synthetic sequence would be analogous:

Vandetanib_Analog_Synthesis A 2-Amino-5-bromo-3-fluorobenzoic acid B 6-Bromo-7-fluoro-3,4-dihydroquinazolin-4-one A->B Formamide, heat C 4-Chloro-6-bromo-7-fluoroquinazoline B->C SOCl2 or POCl3 D N-(3-Methoxy-5-methylphenyl)-6-bromo-7-fluoroquinazolin-4-amine C->D This compound, acid or base E Vandetanib Analog D->E 1-Methyl-4-(hydroxymethyl)piperidine, NaH F 1-Methyl-4-(hydroxymethyl)piperidine

Caption: Hypothetical synthesis of a Vandetanib analog.

This hypothetical synthesis allows for a direct comparison of the reactivity and handling of this compound versus the established aniline derivative.

Comparative Analysis of Starting Materials and Synthetic Routes

To provide a clear and objective comparison, the following table summarizes key parameters for the established Vandetanib synthesis and the proposed analog synthesis.

ParameterEstablished Vandetanib SynthesisProposed Vandetanib Analog Synthesis
Aniline Starting Material 4-Bromo-2-fluoroanilineThis compound
Key Coupling Reaction Nucleophilic aromatic substitutionNucleophilic aromatic substitution
Typical Yields (Coupling) 70-85%Estimated 65-80% (based on similar reactions)
Reagent Considerations Handling of corrosive thionyl chloride or phosphorus oxychlorideHandling of corrosive thionyl chloride or phosphorus oxychloride
Potential Advantages Well-established and optimized processReadily available starting material
Potential Disadvantages Multi-step synthesisPotential for different impurity profile

Alternative Synthetic Strategies and Bioisosteric Replacements

Beyond a direct one-to-one replacement of the aniline starting material, several alternative strategies can be employed to synthesize the 4-anilinoquinazoline core or to introduce bioisosteric replacements that may offer improved properties.

Alternative Quinazoline Ring Formations

The construction of the quinazoline ring itself can be approached in various ways, which can influence the overall efficiency of the synthesis. Microwave-assisted organic synthesis, for example, has been shown to accelerate the cyclization steps and improve yields in the formation of quinazolinones.[4]

Bioisosteric Replacements for the Aniline Moiety

The concept of bioisosterism involves the substitution of a functional group with another that has similar physical or chemical properties, with the aim of enhancing the biological activity or reducing toxicity.[5] In the context of aniline derivatives in TKIs, several bioisosteric replacements can be considered to mitigate potential metabolic liabilities.[1]

  • Saturated Carbo- and Heterocycles: Replacing the aniline ring with saturated systems like bicyclo[1.1.1]pentane or piperidine can increase the sp³ character of the molecule, which is often associated with improved solubility and metabolic stability.[1]

  • Alternative Aromatic Heterocycles: Replacing the aniline with other aromatic heterocycles such as indazoles or pyrazoles can modulate the electronic properties and hydrogen bonding capabilities of the molecule, potentially leading to altered target engagement and selectivity.

The following diagram illustrates the concept of bioisosteric replacement for the aniline moiety in a generic 4-anilinoquinazoline TKI.

Bioisosteric_Replacement cluster_0 Bioisosteric Replacements A Aniline Moiety B Saturated Carbocycle A->B Improves sp³ character and metabolic stability C Saturated Heterocycle A->C Modulates solubility and hydrogen bonding D Aromatic Heterocycle A->D Alters electronic properties and target interactions

Caption: Bioisosteric replacements for the aniline moiety.

Experimental Protocols

Synthesis of N-(4-Bromo-2-fluorophenyl)-6-bromo-7-fluoroquinazolin-4-amine (Intermediate for Vandetanib)

To a solution of 4-chloro-6-bromo-7-fluoroquinazoline (1.0 eq) in isopropanol is added 4-bromo-2-fluoroaniline (1.1 eq). The mixture is heated to reflux for 4-6 hours. After cooling to room temperature, the resulting precipitate is collected by filtration, washed with cold isopropanol, and dried under vacuum to afford the title compound.

Hypothetical Synthesis of N-(3-Methoxy-5-methylphenyl)-6-bromo-7-fluoroquinazolin-4-amine

To a solution of 4-chloro-6-bromo-7-fluoroquinazoline (1.0 eq) in dimethylformamide (DMF) is added this compound (1.1 eq) and diisopropylethylamine (DIPEA) (1.5 eq). The reaction mixture is heated to 80 °C for 12 hours. The mixture is then cooled, poured into water, and the resulting precipitate is collected by filtration. The crude product is purified by column chromatography on silica gel to yield the desired product.

Conclusion

The selection of a substituted aniline is a critical decision in the synthesis of quinazoline-based tyrosine kinase inhibitors. While this compound represents a viable and readily available building block, a thorough evaluation of its performance against established starting materials and innovative bioisosteric replacements is essential. By considering factors such as synthetic efficiency, cost, and the potential for improved pharmacological properties, researchers can make informed decisions to accelerate the discovery and development of next-generation targeted therapies. This guide serves as a foundational resource for navigating these complex synthetic landscapes, encouraging a data-driven and comparative approach to drug design and synthesis.

References

Quantitative analysis of 3-Methoxy-5-methylaniline in a reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Comparative Guide to the Quantitative Analysis of 3-Methoxy-5-methylaniline in Reaction Mixtures

As a Senior Application Scientist, the task of accurately quantifying a target molecule within the complex milieu of a chemical reaction is paramount. The choice of analytical technique is not merely a matter of preference but a critical decision that impacts the reliability of process monitoring, yield determination, and purity assessment. This guide provides an in-depth comparison of the three principal analytical methodologies for the quantitative analysis of this compound (CAS: 66584-31-4), a key intermediate in the synthesis of pharmaceuticals and dyes.[1][2]

We will move beyond simple procedural lists to explore the causality behind experimental choices, offering a self-validating framework for each protocol. This guide is designed for researchers, scientists, and drug development professionals who require robust and reliable quantitative data.

The Analytical Challenge: Understanding the Matrix

A reaction mixture is a dynamic environment containing not only the target analyte (this compound) but also unreacted starting materials, reagents, catalysts, solvents, and a spectrum of potential byproducts or degradation products.[3][4] Aniline derivatives, for instance, are prone to oxidation, which can lead to the formation of colored impurities, and side reactions can produce isomers or polymeric materials.[3][5] Therefore, the selected analytical method must exhibit high selectivity to distinguish the analyte from these interfering species, alongside the sensitivity required to quantify it accurately.

Key Properties of this compound:

  • Molecular Formula: C₈H₁₁NO[1]

  • Molecular Weight: 137.18 g/mol [1]

  • Appearance: Solid at room temperature[1]

  • Solubility: Soluble in most organic solvents.[1]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is the workhorse of the modern analytical laboratory, prized for its versatility, robustness, and suitability for routine analysis of non-volatile or thermally sensitive compounds.

Expertise & Experience: The Principle of HPLC-UV

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed into a column) and a liquid mobile phase. For a moderately polar compound like this compound, a reversed-phase (RP) method using a nonpolar stationary phase (like C18) and a polar mobile phase is the logical choice. The analyte is retained on the column and then eluted by a gradient of organic solvent. Quantification is achieved by passing the eluent through a UV detector, where the analyte absorbs light at a specific wavelength. The area under the resulting chromatographic peak is directly proportional to its concentration.

Experimental Protocol: HPLC-UV Analysis

This protocol is designed to be a self-validating system. The use of a calibration curve generated from certified standards ensures the accuracy and traceability of the measurements.

  • Preparation of Standards and Samples:

    • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol or acetonitrile.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution.[6]

    • Sample Preparation: Quench a small, accurately weighed aliquot of the reaction mixture and dissolve it in a known volume of the mobile phase solvent. The dilution factor must be chosen to ensure the final concentration falls within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter to remove particulate matter, which could damage the HPLC column.

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with a UV or Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Mobile Phase: A mixture of water (A) and acetonitrile (B), often with a small amount of acid like formic or phosphoric acid to improve peak shape.[7][8]

    • Gradient: A typical gradient might start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at the wavelength of maximum absorbance for this compound (determined by scanning with a DAD, typically in the 230-280 nm range for anilines).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Perform a linear regression on the data. A correlation coefficient (R²) of >0.995 is typically required.[9]

    • Quantify the this compound in the reaction mixture sample by interpolating its peak area from the calibration curve.

Visualization: HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis A Weigh Reaction Mixture Aliquot B Dilute & Dissolve A->B C Filter (0.45 µm) B->C D Autosampler Injection C->D E C18 Column Separation D->E F UV/DAD Detection E->F G Generate Chromatogram F->G H Integrate Peak Area G->H I Quantify via Calibration Curve H->I J Final Concentration (mg/mL or M) I->J

Caption: Workflow for quantitative analysis via HPLC-UV.

Performance & Data Comparison
ParameterHPLC-UV PerformanceRationale & References
Linearity (R²) >0.995Essential for accurate quantification across a range of concentrations.[9]
Accuracy (% Recovery) 90 - 110%Spiking experiments should be performed to ensure the matrix does not suppress or enhance the signal.[9]
Precision (%RSD) < 5%Demonstrates the reproducibility of the method over multiple injections.[9]
Limit of Detection (LOD) 0.1 - 1 µg/mLSufficient for monitoring most chemical reactions where the analyte is not a trace component.[10]
Selectivity GoodCan resolve the analyte from many, but not all, structurally similar impurities. Co-elution is possible.
Throughput HighA typical run time is 15-20 minutes per sample, allowing for automated analysis of many samples.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the high-resolution separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds.

Expertise & Experience: The Principle of GC-MS

In GC, the sample is vaporized and swept by a carrier gas through a capillary column. Separation occurs based on the compounds' boiling points and their interactions with the column's stationary phase. As components exit the column, they enter the mass spectrometer, where they are ionized (typically by electron impact, EI), fragmented into characteristic patterns, and detected based on their mass-to-charge ratio (m/z). This provides a "chemical fingerprint" that offers near-unequivocal identification and highly selective quantification, even in a complex matrix.[11]

Experimental Protocol: GC-MS Analysis
  • Preparation of Standards and Samples:

    • Stock & Calibration Standards: Prepare as described for the HPLC method, but use a volatile solvent suitable for GC, such as dichloromethane or ethyl acetate.

    • Sample Preparation: An extraction step is typically required to transfer the analyte from the (often non-volatile) reaction solvent into a GC-compatible solvent.

      • Quench and dilute a known amount of the reaction mixture with water.

      • Adjust the pH to >8 with a base to ensure the aniline is in its free-base form.

      • Perform a liquid-liquid extraction (LLE) with a solvent like ethyl acetate.

      • Collect the organic layer, dry it with anhydrous sodium sulfate, and bring it to a known final volume. This extract is now ready for injection.

  • GC-MS Conditions:

    • Instrument: GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).

    • Column: A nonpolar or mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[12]

    • Injector: Split/splitless injector at 250°C.

    • Carrier Gas: Helium at a constant flow of ~1 mL/min.

    • Oven Program: Start at 80°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes. This program must be optimized to ensure separation from other volatile components.

    • MS Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) is superior to full scan. Monitor the molecular ion (m/z 137) and one or two characteristic fragment ions of this compound. SIM mode drastically improves sensitivity and selectivity.

  • Data Analysis:

    • Create a calibration curve by plotting the peak area of the primary SIM ion against the concentration of the standards.

    • Confirm the identity of the analyte in the sample by verifying the presence of all monitored ions and checking that their relative abundance ratios match those of a pure standard.

    • Calculate the concentration in the original reaction mixture, accounting for all dilution and extraction steps.

Visualization: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis A Aliquot Reaction Mixture B Liquid-Liquid Extraction A->B C Dry & Concentrate Organic Phase B->C D GC Injection & Vaporization C->D E Capillary Column Separation D->E F EI Ionization & Fragmentation E->F G Mass Analyzer (SIM Mode) F->G H Generate Ion Chromatogram G->H I Integrate Peak Area H->I J Quantify & Confirm Identity (Ion Ratios) I->J K Final Concentration J->K

Caption: Workflow for quantitative analysis via GC-MS.

Performance & Data Comparison
ParameterGC-MS PerformanceRationale & References
Linearity (R²) >0.998Typically excellent due to the high selectivity of the detector.
Accuracy (% Recovery) 80 - 120%The extraction step is the main source of potential error; recovery must be validated.[9]
Precision (%RSD) < 15%Generally higher than HPLC due to the multi-step sample preparation.[9]
Limit of Detection (LOD) 0.01 - 0.1 µg/mLSignificantly lower than HPLC-UV, making it ideal for detecting low-level impurities as well.[13][14]
Selectivity ExcellentMass detection allows resolution of co-eluting peaks if they have different mass spectra. Confirmatory identification is a key advantage.
Throughput MediumSample preparation is more labor-intensive and time-consuming than for HPLC.

Method 3: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method, meaning it can provide a highly accurate measure of concentration without needing a calibration curve from the analyte itself.[15][16] It relies on an internal standard of known purity and concentration.

Expertise & Experience: The Principle of qNMR

The fundamental principle of NMR spectroscopy is that the area of a resonance signal is directly proportional to the number of nuclei giving rise to that signal.[17] In qNMR, a known mass of a certified internal standard is added to a known mass of the sample. By comparing the integral of a unique, well-resolved proton signal from the analyte to the integral of a signal from the internal standard, the concentration or purity of the analyte can be calculated directly.[17][18]

Experimental Protocol: qNMR Analysis
  • Selection of an Internal Standard (IS):

    • The IS must be of high purity (>99.9%), chemically inert, and have a simple spectrum with at least one signal that is well-resolved from all analyte and impurity signals.

    • For this compound in a solvent like DMSO-d₆, suitable standards include maleic acid or dimethyl sulfone.

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of the reaction mixture into a vial.

    • Accurately weigh ~5-10 mg of the chosen internal standard into the same vial.

    • Dissolve the mixture completely in a precise volume (~0.7 mL) of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Instrument: NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

    • Crucial Parameter: The most critical parameter for accurate quantification is the relaxation delay (D1). It must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the standard's signals being integrated. A D1 of 30-60 seconds is often sufficient and ensures full magnetization recovery between scans.[17]

    • Other typical parameters include a 90° pulse angle and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio (>150:1 for the signals to be integrated).

  • Data Processing and Calculation:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Carefully integrate a well-resolved, unique signal for this compound (e.g., the methoxy singlet or an aromatic proton) and a signal for the internal standard.

    • Calculate the purity or concentration using the following formula:[17]

      Purityanalyte (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / msample) * PurityIS

      Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • M = Molecular weight

      • m = mass

      • P = Purity

Visualization: qNMR Experimental Workflow

QNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_analysis Data Analysis A Accurately Weigh Sample & Internal Std B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Tune & Shim C->D E Acquire Spectrum (Long D1 Delay) D->E F Obtain Free Induction Decay (FID) E->F G Fourier Transform & Phasing F->G H Integrate Analyte & Standard Peaks G->H I Calculate Purity/ Concentration H->I J Final Result I->J

Caption: Workflow for quantitative analysis via qNMR.

Performance & Data Comparison
ParameterqNMR PerformanceRationale & References
Linearity (R²) N/A (Primary Method)Does not require a calibration curve, reducing a source of error.
Accuracy (% Recovery) 98 - 102%Considered the "gold standard" for accuracy if performed correctly. The main sources of error are weighing and signal overlap.
Precision (%RSD) < 2%Highly precise when acquisition parameters are optimized and signal-to-noise is high.
Limit of Detection (LOD) ~0.1 - 1 mg/mLSignificantly less sensitive than chromatographic methods. Not suitable for trace analysis.
Selectivity ExcellentHigh-field NMR provides exceptional resolution, often allowing quantification even in complex mixtures with overlapping signals in chromatography.[18]
Throughput LowLong acquisition times (due to the D1 delay) and manual data processing make it unsuitable for high-throughput applications.

Final Comparison and Method Selection Guide

The optimal analytical method is dictated by the specific requirements of the research or development phase.

FeatureHPLC-UVGC-MSqNMR
Primary Use Case Routine process monitoring, QCImpurity profiling, trace analysisPurity of reference standards, structural confirmation
Sensitivity MediumHighLow
Selectivity GoodExcellentExcellent
Speed (Throughput) HighMediumLow
Sample Prep Simple (Dilute & Shoot)Moderate (Extraction)Simple (Weigh & Dissolve)
Cost (Instrument) LowMediumHigh
Cost (Per Sample) LowMediumHigh
Confirmatory ID No (Retention time only)Yes (Mass Spectrum)Yes (Chemical Shifts/Couplings)
Calibration External Calibration CurveExternal Calibration CurveInternal Standard (Primary Method)

Decision Matrix:

  • For high-throughput reaction screening or routine quality control: HPLC-UV is the most efficient and cost-effective choice.

  • When identifying and quantifying unknown byproducts or trace contaminants: GC-MS provides the necessary sensitivity and confirmatory power.

  • For certifying the purity of a final product or reference material with the highest accuracy: qNMR is the authoritative method.

By understanding the fundamental principles, strengths, and limitations of each technique, researchers can confidently select and implement the most appropriate method for the robust quantitative analysis of this compound in any reaction mixture.

References

A Head-to-Head Comparison of Synthetic Routes to 3-Methoxy-5-methylaniline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methoxy-5-methylaniline, also known as 5-methyl-m-anisidine, is a valuable substituted aniline derivative. Its structural motifs are of significant interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of pharmaceuticals and dye molecules. The strategic placement of the methoxy and methyl groups on the aniline ring influences the molecule's electronic properties and steric environment, making it a versatile precursor for a range of complex chemical entities.

This guide provides a detailed, head-to-head comparison of two distinct synthetic strategies for obtaining this compound. We will explore a modern, palladium-catalyzed cross-coupling approach and a classical, multi-step synthesis originating from a readily available phenolic precursor. Each route will be critically evaluated based on its efficiency, scalability, and the chemical principles underpinning the experimental choices. This analysis aims to equip researchers, scientists, and drug development professionals with the insights necessary to select the most appropriate synthetic route for their specific research and development needs.

Route A: The Modern Approach - Palladium-Catalyzed C-N Cross-Coupling

This route exemplifies a contemporary strategy in organic synthesis, employing a Buchwald-Hartwig amination reaction to construct the crucial carbon-nitrogen bond. This palladium-catalyzed cross-coupling reaction has become a cornerstone for the synthesis of arylamines due to its broad substrate scope and functional group tolerance.[1] The starting material for this route is 3-bromo-5-methoxytoluene.

Overall Strategy: Route A

The synthesis begins with the preparation of 3-bromo-5-methoxytoluene, followed by the palladium-catalyzed amination.

Route_A 3,5-Dibromotoluene 3,5-Dibromotoluene 3-bromo-5-methoxytoluene 3-bromo-5-methoxytoluene 3,5-Dibromotoluene->3-bromo-5-methoxytoluene Nucleophilic Aromatic Substitution This compound This compound 3-bromo-5-methoxytoluene->this compound Buchwald-Hartwig Amination Route_B Orcinol Orcinol 3-Methoxy-5-methylphenol 3-Methoxy-5-methylphenol Orcinol->3-Methoxy-5-methylphenol Selective O-Methylation This compound This compound 3-Methoxy-5-methylphenol->this compound Phenol to Aniline Conversion

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Methoxy-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of 3-Methoxy-5-methylaniline (CAS No. 66584-31-4). As a specialized aniline derivative utilized in the synthesis of novel antitubercular agents and other complex organic molecules, its management requires a rigorous, safety-first approach.[1] This guide is intended for researchers, chemists, and laboratory managers in drug development and chemical synthesis, offering procedural steps grounded in an understanding of the compound's specific chemical and toxicological profile.

Core Principle: Hazard-Informed Waste Management

The proper disposal of any chemical begins with a complete understanding of its intrinsic hazards. This compound is classified as a hazardous substance, and its disposal protocol is dictated by its toxicological and environmental risks. Under no circumstances should this compound or its containers be disposed of via standard waste streams or released into the sanitary sewer system.[2][3]

Toxicological Profile

This compound presents a multi-faceted toxicological threat. It is categorized as harmful if swallowed, inhaled, or through dermal contact.[4] Direct contact causes significant skin and serious eye irritation.[4][5]

  • Acute Effects: Oral, dermal, and inhalation toxicity are primary concerns, necessitating the use of comprehensive Personal Protective Equipment (PPE) during all handling and disposal operations.[2][4]

  • Chronic Effects & Carcinogenicity: While specific long-term data for this exact isomer is limited, aniline and its derivatives are a class of compounds watched closely by regulatory bodies.[6][7] The parent compound, aniline, is classified by the U.S. EPA as a Group B2, probable human carcinogen.[8] Furthermore, related compounds like p-Cresidine (2-Methoxy-5-methylaniline) are noted as suspected carcinogens.[9][10][11] This potential for carcinogenicity mandates that exposure be minimized and waste be treated as presumptively hazardous for long-term health.

Environmental Hazards

Aromatic amines can be toxic to aquatic life and may persist in the environment.[12][13] The precautionary principle requires that this compound be treated as a substance potentially harmful to aquatic ecosystems. Therefore, preventing its entry into drains, waterways, or soil is a critical aspect of its life cycle management.[2][3][14]

Pre-Disposal: Containment and Segregation Protocol

Proper waste management begins the moment a substance is designated for disposal. The following steps are mandatory to ensure safety and regulatory compliance prior to final disposal.

Step 1: Designate a Hazardous Waste Container

All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), must be placed in a dedicated, properly labeled hazardous waste container. The container must be:

  • Compatible: Use a high-density polyethylene (HDPE) or glass container with a secure, tightly-sealing lid.[4]

  • Clearly Labeled: The label must include, at a minimum: "Hazardous Waste," the full chemical name "this compound," the associated hazards (e.g., "Toxic," "Irritant"), and the accumulation start date.

Step 2: Segregate from Incompatible Materials

Store the designated waste container in a secondary containment bin within a designated satellite accumulation area. This area must be away from incompatible materials, particularly strong oxidizing agents, which can react violently with aniline compounds.[3]

Step 3: Maintain a Closed System

Keep the waste container tightly closed at all times, except when adding waste.[4][14] This minimizes the release of potentially harmful vapors into the laboratory atmosphere.

Spill Management: An Integral Part of Disposal

An accidental spill is an uncontrolled disposal event. All personnel handling this compound must be prepared to manage a spill safely and effectively.

Spill Response Protocol
  • Evacuate and Ventilate: Alert personnel in the immediate area. Ensure the area is well-ventilated; if working in a fume hood, keep the sash at the appropriate height.[2]

  • Don Appropriate PPE: Before addressing the spill, don the required PPE as outlined in the table below.

  • Contain and Absorb: For liquid spills, cover with an inert, non-combustible absorbent material such as sand, vermiculite, or diatomite.[3][14][15] For solid spills, carefully sweep up the material, avoiding the generation of dust.[2][4]

  • Collect Waste: Carefully scoop the absorbed material and/or swept solids into the designated hazardous waste container.[2][3]

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.[4]

  • Report: Report the spill to the laboratory supervisor or Environmental Health & Safety (EHS) department according to your institution's policies.

Approved Final Disposal Methodologies

The definitive disposal of this compound requires specialized facilities and is not to be performed by laboratory personnel.

Primary Method: Licensed Hazardous Waste Incineration

The universally accepted and required method for disposing of this compound is to use a licensed hazardous waste management company.[3][16] This ensures the waste is transported, treated, and disposed of in compliance with all local, state, and federal regulations.

The underlying scientific reason for this approach is that high-temperature incineration is the most effective technology for the complete destruction of toxic organic molecules like aromatic amines.[17] A properly operated incinerator, equipped with afterburners and flue gas scrubbing systems, breaks the compound down into simpler, less harmful components (primarily carbon dioxide, water, and nitrogen oxides, which are then "scrubbed") and prevents the release of the parent compound or hazardous byproducts into the environment.[11][18][19]

Prohibited Disposal Methods
  • DO NOT pour down the drain.[2][3]

  • DO NOT dispose of in regular trash.

  • DO NOT allow to evaporate in a fume hood as a means of disposal.

  • DO NOT attempt to neutralize or chemically treat the waste in the laboratory without a specific, validated, and approved protocol from your institution's EHS department. While advanced oxidation processes exist for aniline-containing wastewater, these are complex industrial procedures.[20]

Summary of Safety and Handling Data

For quick reference, the following table summarizes the critical safety and handling information for this compound.

ParameterDataSource(s)
CAS Number 66584-31-4[4]
Molecular Formula C₈H₁₁NO[1]
Hazard Statements H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[4]
Personal Protective Equipment (PPE) Gloves: Chemical-resistant (e.g., Nitrile, Neoprene). Eye Protection: Chemical safety goggles and/or face shield. Body Protection: Lab coat, closed-toe shoes. Respiratory: Use in a well-ventilated area or chemical fume hood. Use NIOSH-approved respirator if dust/aerosols are generated.[2][4][9]
Incompatible Materials Strong oxidizing agents.[3]
Storage Conditions Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials.[4][5]

Waste Management Decision Workflow

The following diagram illustrates the logical flow for the proper management of waste generated from work with this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 cluster_7 A Waste Generation (e.g., residual chemical, contaminated labware) B Step 1: Hazard Identification - Toxic (Oral, Dermal, Inhalation) - Skin/Eye Irritant - Environmental Hazard A->B C Step 2: Segregation & Containment - Use designated, labeled, compatible container - Store away from incompatibles (oxidizers) - Keep container closed B->C D Is this a spill? C->D E Follow Spill Management Protocol (Absorb, Collect, Decontaminate) D->E Yes F Routine Disposal Path D->F No G Step 3: Accumulate Waste in Satellite Accumulation Area E->G F->G H Step 4: Transfer to Licensed Hazardous Waste Facility (via EHS pickup) G->H I Final Disposal Method: High-Temperature Incineration H->I

Caption: Waste Management Decision Workflow for this compound.

References

A Researcher's Guide to the Safe Handling of 3-Methoxy-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, our commitment extends beyond providing high-quality reagents to ensuring you can use them safely and effectively. This guide offers essential, immediate safety and logistical information for handling 3-Methoxy-5-methylaniline (CAS No. 66584-31-4), a vital building block in pharmaceutical research and development. This is not a rigid template but a dynamic set of procedural steps and causal explanations, designed to build your confidence and ensure your safety.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is a substituted aniline, a class of compounds that requires careful handling due to its potential physiological effects. A thorough understanding of its specific hazards is the cornerstone of a robust safety protocol.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1]. This is a primary concern and dictates the necessity of preventing any direct contact with the substance.

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation[1]. This necessitates the use of specific personal protective equipment (PPE) to shield these sensitive areas.

  • Respiratory Irritation: May cause respiratory irritation[1]. This highlights the importance of proper ventilation and, in some cases, respiratory protection.

The signal word for this chemical is "Warning" [1]. Always pay close attention to this as a quick indicator of its potential hazards.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a box-ticking exercise; it is a scientifically informed decision to create a reliable barrier between you and the chemical.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact, which can lead to irritation and systemic absorption. Always inspect gloves for integrity before use.
Eye Protection Safety goggles or a face shieldTo protect against splashes and dust, which can cause serious eye irritation.
Skin and Body Protection Laboratory coat or chemical-resistant apronTo protect skin and personal clothing from contamination.
Respiratory Protection Use in a chemical fume hoodTo minimize inhalation of dust or vapors, which can cause respiratory tract irritation.
Procedural Guidance: A Step-by-Step Operational Plan

3.1. Engineering Controls: The Foundation of Safety

Your primary safety measure is to handle this compound within a certified chemical fume hood[2]. This engineering control is fundamental to minimizing inhalation exposure by capturing and exhausting chemical vapors and dust.

3.2. Safe Handling Workflow

The following diagram illustrates the critical steps for safely handling this compound, from preparation to waste disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don appropriate PPE: - Gloves - Goggles - Lab Coat VerifyHood Verify fume hood is operational Prep->VerifyHood Weigh Weigh chemical in fume hood VerifyHood->Weigh Dissolve Dissolve/react in fume hood Weigh->Dissolve Decontaminate Decontaminate work surfaces Dissolve->Decontaminate DisposeWaste Dispose of waste in a labeled, sealed container Decontaminate->DisposeWaste RemovePPE Remove PPE correctly DisposeWaste->RemovePPE WashHands Wash hands thoroughly RemovePPE->WashHands

Safe handling workflow for this compound.

3.3. Step-by-Step Handling Protocol

  • Preparation: Before handling, ensure you are wearing the appropriate PPE as detailed in the table above. Confirm that the chemical fume hood is functioning correctly.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the fume hood to contain any dust.

    • Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust clouds.

    • If the chemical is a solid, be mindful of static electricity which can cause it to disperse. An anti-static gun may be beneficial.

  • In Use:

    • Keep the container tightly closed when not in use to prevent the release of vapors.

    • Avoid contact with skin and eyes[3].

    • Do not eat, drink, or smoke in the laboratory.

  • Spill Management:

    • In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a designated, labeled waste container.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Emergency Procedures: Immediate and Effective Response

In the event of an exposure, immediate and correct first aid is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention without delay[1].

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice[1].

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If you feel unwell, call a poison center or doctor[1].

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell[1].

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Chemical: Dispose of surplus and non-recyclable solutions to a licensed disposal company. Do not allow the product to enter drains[3].

  • Contaminated Packaging: Dispose of as unused product in a suitable, closed container[3].

Always follow your institution's and local regulations for hazardous waste disposal.

By integrating these safety protocols into your daily laboratory practices, you can confidently and safely advance your research. Our team of application scientists is always available to provide further guidance and support.

References

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